molecular formula C15H20O B161248 Isocuparenal

Isocuparenal

Cat. No.: B161248
M. Wt: 216.32 g/mol
InChI Key: KJYANGWERYBSJY-HNNXBMFYSA-N
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Description

Iso-cuparenal is a naturally occurring sesquiterpene compound isolated from medicinal plants such as Schisandra chinensis . With a molecular formula of C15H20O and a molecular weight of 216.32 g/mol, it is characterized as a crystalline solid . This compound is part of the sesquiterpene class of phytochemicals, which are widely investigated for their diverse biological activities . Current research on Iso-cuparenal is primarily focused on its potential cytotoxic properties. Scientific investigations have explored its activity against a panel of human cancer cell lines, suggesting its value as a lead compound in anticancer research . The compound is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this product with care and refer to the associated Safety Data Sheet for proper handling and storage instructions, which recommend storage in a refrigerator at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R)-1,2,2-trimethylcyclopentyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-14(2)9-4-10-15(14,3)13-7-5-12(11-16)6-8-13/h5-8,11H,4,9-10H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYANGWERYBSJY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1(C)C2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCC1(C)C)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isocuparenal: A Technical Overview of a Sesquiterpenoid from Lepidozia reptans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocuparenal is a sesquiterpenoid natural product isolated from the liverwort species Lepidozia reptans. As a member of the vast and structurally diverse class of sesquiterpenoids, this compound holds potential for further investigation into its chemical and biological properties. This technical guide provides a concise summary of its chemical structure and fundamental properties.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid characterized by a cuparene carbon skeleton. The defining feature of its structure is the presence of an aldehyde functional group.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
CAS Number 16982-01-7
Appearance Powder
Source Lepidozia reptans (a species of liverwort)
Purity ≥98%

Experimental Protocols

Detailed experimental protocols for the synthesis or bioactivity screening of this compound are not extensively documented in readily available literature. The primary method for obtaining this compound is through isolation from its natural source, Lepidozia reptans.

General Isolation Procedure for Sesquiterpenoids from Lepidozia species:

The following is a generalized workflow for the isolation of sesquiterpenoids from liverworts, which would be adapted for the specific isolation of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Collection and Drying of Lepidozia reptans plant material B Grinding of dried plant material A->B C Solvent Extraction (e.g., with methanol (B129727) or ethanol) B->C D Solvent Partitioning (e.g., hexane, ethyl acetate) C->D E Column Chromatography (e.g., silica (B1680970) gel) D->E F Further Chromatographic Separation (e.g., HPLC) E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H Structure Elucidation G->H I I H->I Isolated this compound

Figure 1. Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies on the biological activities and potential signaling pathway interactions of this compound in the scientific literature. While sesquiterpenoids isolated from other Lepidozia species have demonstrated a range of biological effects, including cytotoxic and antimicrobial activities, the specific bioactivity profile of this compound remains to be elucidated.

Future research efforts could explore the potential of this compound in various assays to determine its cytotoxic, antimicrobial, anti-inflammatory, or other pharmacological properties. A logical starting point for such investigations would be to screen this compound against a panel of cancer cell lines and microbial strains.

The following diagram illustrates a hypothetical logical workflow for the initial biological screening of this compound.

logical_workflow cluster_cytotoxicity Cytotoxicity Assays cluster_antimicrobial Antimicrobial Assays A This compound B Initial Biological Screening A->B C Cancer Cell Line Panel B->C E Bacterial and Fungal Strain Panel B->E D MTT or similar viability assay C->D F MIC/MBC Determination E->F

Figure 2. Proposed initial screening workflow for this compound.

Isocuparenal: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocuparenal, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community due to its presence in unique botanical sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural provenance, and physicochemical properties of this compound. It details the experimental protocols for its isolation and characterization, presents quantitative data in a structured format, and explores its biosynthetic origins and potential pharmacological signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Profile

This compound, with the chemical formula C₁₅H₂₀O, is a sesquiterpenoid belonging to the cuparene class of natural products. Its discovery is intrinsically linked to the phytochemical investigation of bryophytes, specifically liverworts.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
CAS Number 16982-01-7
Class Sesquiterpenoid (Cuparene-type)
Physical Description Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Natural Sources

The primary identified natural source of this compound is the liverwort Lepidozia reptans.[1][2][3] Liverworts, belonging to the division Marchantiophyta, are known to produce a rich diversity of terpenoid compounds, many of which are not found in higher plants. While cuparene-type sesquiterpenes have also been isolated from other natural sources such as the edible mushroom Flammulina filiformis and the red alga Laurencia sp., Lepidozia reptans remains the most definitively documented source of this compound itself.

Biosynthesis

The biosynthesis of this compound proceeds through the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of all isoprenoids. The pathway commences with the condensation of acetyl-CoA units to form isopentenyl pyrophosphate (IPP), the universal five-carbon building block.

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA (x3) hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp Isomerase gpp Geranyl Pyrophosphate (GPP) dmapp->gpp + IPP fpp Farnesyl Pyrophosphate (FPP) gpp->fpp + IPP cuprenyl_cation Cuprenyl Cation fpp->cuprenyl_cation Terpene Synthase This compound This compound cuprenyl_cation->this compound Oxidation

Caption: Proposed biosynthetic pathway of this compound via the Mevalonate (MVA) pathway.

Experimental Protocols

Isolation of this compound from Lepidozia reptans

The following protocol is a generalized procedure based on established methods for the isolation of sesquiterpenoids from liverworts.

Isolation Workflow start Air-dried Lepidozia reptans plant material extraction Extraction with Dichloromethane at room temperature start->extraction filtration Filtration and Concentration under reduced pressure extraction->filtration crude_extract Crude Dichloromethane Extract filtration->crude_extract silica_gel_cc Silica Gel Column Chromatography crude_extract->silica_gel_cc fractionation Gradient Elution (Hexane-Ethyl Acetate) silica_gel_cc->fractionation fractions Collection of Fractions fractionation->fractions tlc TLC analysis of fractions fractions->tlc hplc Preparative HPLC of this compound-containing fractions tlc->hplc pure_compound Pure this compound hplc->pure_compound Anti-inflammatory Signaling Pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 nf_kb NF-κB tlr4->nf_kb This compound This compound nf_kb_inhibition Inhibition of NF-κB activation This compound->nf_kb_inhibition pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nf_kb->pro_inflammatory_genes inflammatory_mediators Inflammatory Mediators (e.g., NO, Prostaglandins) pro_inflammatory_genes->inflammatory_mediators

References

The Isocuparenal Biosynthesis Pathway in Lepidozia reptans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocuparenal, a cuparene-type sesquiterpenoid found in the liverwort Lepidozia reptans, belongs to a class of natural products with potential biological activities relevant to drug development. Understanding its biosynthesis is crucial for harnessing its potential through synthetic biology or targeted extraction. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Lepidozia reptans, detailed experimental protocols for its study, and representative quantitative data.

Introduction

Liverworts, belonging to the division Marchantiophyta, are a rich source of diverse secondary metabolites, particularly terpenoids. Sesquiterpenoids, 15-carbon isoprenoids, are a prominent class of compounds in liverworts and exhibit a wide range of biological activities. This compound is a characteristic sesquiterpenoid of the cuparene skeletal type that has been identified in various liverwort species, including Lepidozia reptans. The biosynthesis of such intricate cyclic molecules involves a series of enzymatic steps, starting from simple sugar derivatives and culminating in the formation of the final product. This guide delineates the likely biosynthetic route to this compound in L. reptans, drawing upon established principles of terpenoid biosynthesis.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Lepidozia reptans is proposed to proceed through the following key stages, beginning with the universal precursors of all isoprenoids:

2.1. Formation of Isoprenoid Building Blocks:

All terpenoids are synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] Plants, including liverworts, utilize two distinct pathways for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids.[1][2]

  • Mevalonate (MVA) Pathway: This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. A series of phosphorylations and a decarboxylation event lead to the formation of IPP, which can be isomerized to DMAPP.

  • Methylerythritol 4-Phosphate (MEP) Pathway: This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A series of enzymatic reactions then leads to the formation of IPP and DMAPP.

2.2. Synthesis of Farnesyl Pyrophosphate (FPP):

One molecule of DMAPP is condensed with two molecules of IPP in a head-to-tail fashion by the enzyme farnesyl pyrophosphate synthase (FPPS). This reaction results in the formation of the 15-carbon intermediate, farnesyl pyrophosphate (FPP), which is the direct precursor to all sesquiterpenoids.[3]

2.3. Cyclization of FPP to the this compound Skeleton:

The crucial step in the biosynthesis of this compound is the cyclization of the linear FPP molecule, a reaction catalyzed by a specific terpene synthase. While the exact enzyme in Lepidozia reptans has not been characterized, the general mechanism for the formation of the cuparene skeleton is understood to proceed through a series of carbocation intermediates. The reaction is initiated by the removal of the pyrophosphate group from FPP, generating a farnesyl cation. This cation then undergoes a series of cyclization and rearrangement reactions, likely involving a bisabolyl cation intermediate, to form the characteristic bicyclic cuparene skeleton.[4] Subsequent oxidation steps would then lead to the formation of this compound.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Isocuparenal_Biosynthesis cluster_0 Upstream Pathways cluster_1 Central Isoprenoid Pathway cluster_2 This compound Synthesis Pyruvate Pyruvate MEP_Pathway MEP Pathway Pyruvate->MEP_Pathway Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->MEP_Pathway Acetyl-CoA Acetyl-CoA MVA_Pathway MVA Pathway Acetyl-CoA->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_Pathway->IPP MVA_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase FPP Farnesyl Pyrophosphate (FPP) DMAPP->FPP + 2 IPP (FPPS) Cuparene_Skeleton Cuparene Skeleton FPP->Cuparene_Skeleton Terpene Synthase This compound This compound Cuparene_Skeleton->this compound Oxidation

A proposed biosynthetic pathway for this compound.

Experimental Protocols

The following protocols provide a framework for the extraction, identification, and quantification of this compound and other terpenoids from Lepidozia reptans.

3.1. Extraction of Terpenoids

This protocol describes a general method for the solvent extraction of terpenoids from liverwort tissue.

  • Materials:

    • Fresh or air-dried Lepidozia reptans plant material

    • Liquid nitrogen

    • Mortar and pestle

    • Dichloromethane (DCM) or a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 1:1 v/v)

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Glass vials

  • Procedure:

    • Weigh approximately 5-10 g of fresh or 1-2 g of dried plant material.

    • Freeze the plant material with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered material to a flask and add 50 mL of the chosen extraction solvent.

    • Macerate the mixture at room temperature for 24 hours with occasional shaking, or perform sonication for 30 minutes in an ultrasonic bath.

    • Filter the extract through filter paper to remove the plant debris.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates and dry over anhydrous sodium sulfate.

    • Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Redissolve the dried extract in a known volume of a suitable solvent (e.g., 1 mL of hexane (B92381) or ethyl acetate) for further analysis. Store the extract at -20°C.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like sesquiterpenoids.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless or split injection)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: Increase to 240°C at a rate of 4°C/min

      • Hold: Maintain at 240°C for 10 minutes

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-500

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectra of the individual peaks with reference spectra in mass spectral libraries (e.g., NIST, Wiley).

    • Confirm the identification by comparing the retention indices (calculated using a homologous series of n-alkanes) with literature values.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structure elucidation of novel or purified compounds.

  • Sample Preparation:

    • Purify the compound of interest (this compound) from the crude extract using column chromatography or preparative TLC.

    • Dissolve a sufficient amount (typically 1-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • NMR Experiments:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): Used to establish correlations between protons and carbons, and to determine the connectivity and stereochemistry of the molecule.

  • Data Analysis:

    • Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals.

    • Compare the spectral data with published data for this compound or related compounds to confirm the structure.

Experimental Workflow Diagram

Experimental_Workflow Plant_Material Lepidozia reptans Plant Material Extraction Solvent Extraction (e.g., DCM) Plant_Material->Extraction Crude_Extract Crude Terpenoid Extract Extraction->Crude_Extract GC_MS GC-MS Analysis Crude_Extract->GC_MS Purification Chromatographic Purification (Column, Prep-TLC) Crude_Extract->Purification Identification Compound Identification (Library Match, Retention Index) GC_MS->Identification Quantification Relative Quantification (Peak Area %) GC_MS->Quantification Pure_Compound Purified this compound Purification->Pure_Compound NMR NMR Spectroscopy (1D and 2D) Pure_Compound->NMR Structure_Elucidation Structure Confirmation/ Elucidation NMR->Structure_Elucidation

A typical workflow for terpenoid analysis.

Quantitative Data Presentation

While specific quantitative data for the this compound biosynthesis pathway in Lepidozia reptans is not available in the literature, the following table provides a representative example of how such data, obtained from GC-MS analysis of a solvent extract, could be presented.

Compound Retention Time (min) Relative Peak Area (%) Identification Method
α-Pinene8.542.3RI, MS
β-Pinene9.121.8RI, MS
Limonene10.250.9RI, MS
β-Caryophyllene15.8812.5RI, MS
α-Humulene16.454.7RI, MS
This compound 18.21 25.6 RI, MS, NMR
Other Sesquiterpenoids-38.2RI, MS
Diterpenoids>2514.0RI, MS

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The biosynthesis of this compound in Lepidozia reptans is a complex process that likely follows the general principles of sesquiterpenoid biosynthesis in plants. This guide has outlined a plausible pathway, provided detailed experimental protocols for its investigation, and presented a template for the quantitative analysis of the involved compounds. Further research, including the identification and characterization of the specific terpene synthase(s) involved, is necessary to fully elucidate this pathway. Such knowledge will be invaluable for the potential biotechnological production of this compound and other valuable terpenoids from liverworts.

References

Unveiling the Spectroscopic Signature of Isocuparenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of natural compounds is paramount for identification, characterization, and further investigation. This technical guide provides an in-depth overview of the spectroscopic data for isocuparenal, a sesquiterpenoid of interest, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular framework, functional groups, and overall composition. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, isolated from the resinous exudate of Heterophyllaea pustulata, are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
12.45m
21.65m
31.80m
41.30s
57.05d8.0
67.15d8.0
82.60s
99.95s
101.25d7.0
111.25d7.0
122.30s
140.95d7.0
150.65d7.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppm
147.5
224.5
332.0
442.5
5130.0
6128.0
7148.0
8135.0
9192.0
1029.0
1124.0
1221.0
13140.0
1420.0
1518.0
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description of Vibration
2960C-H stretching (alkane)
2870C-H stretching (alkane)
2720C-H stretching (aldehyde)
1685C=O stretching (aromatic aldehyde)
1610C=C stretching (aromatic)
1510C=C stretching (aromatic)
815C-H bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Ion
21640[M]⁺
201100[M - CH₃]⁺
18720[M - C₂H₅]⁺
15930[M - C₄H₇]⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following sections detail the general methodologies employed for the analysis of this compound.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker AM-500 spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as an internal standard. For ¹H NMR, the spectral width was 5000 Hz with a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 25000 Hz and a relaxation delay of 2 seconds were used. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity of protons and carbons.

Infrared Spectroscopy

The IR spectrum was recorded on a Perkin-Elmer 1600 series FTIR spectrometer. The sample was analyzed as a thin film on a NaCl plate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was obtained using a Varian MAT 711 mass spectrometer with an electron ionization (EI) source. The ionization energy was set at 70 eV. The sample was introduced via a direct insertion probe.

Visualizing the Experimental Workflow

To provide a clearer understanding of the process of isolating and characterizing this compound, the following diagram illustrates the general experimental workflow.

experimental_workflow plant_material Heterophyllaea pustulata (Resinous Exudate) extraction Extraction with Dichloromethane plant_material->extraction chromatography Silica Gel Column Chromatography extraction->chromatography fractions Elution with Hexane-Ethyl Acetate Gradient chromatography->fractions purification Preparative TLC fractions->purification This compound Pure this compound purification->this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) This compound->nmr ir IR Spectroscopy This compound->ir ms Mass Spectrometry This compound->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

This comprehensive guide provides the essential spectroscopic data and methodologies for the identification and characterization of this compound. These details are crucial for researchers engaged in natural product chemistry, drug discovery, and related scientific fields, enabling further exploration of the biological activities and potential applications of this sesquiterpenoid.

Isocuparenal: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocuparenal, a sesquiterpenoid compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols and an exploration of its biological significance. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a sesquiterpenoid with the molecular formula C15H20O.[1][2] It is primarily isolated from the liverwort species Lepidozia reptans. The compound exists as a powder and exhibits solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 16982-01-7[1]
Molecular Formula C15H20O[1][2]
Molecular Weight 216.32 g/mol [2]
Physical Description Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Melting Point Data not available
Boiling Point Data not available

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset of the spectra for this compound is not readily accessible, the following sections describe the expected spectral characteristics based on its chemical class and the available research on related compounds isolated from Lepidozia reptans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to its various hydrogen atoms. The chemical shifts, splitting patterns, and integration of these signals would provide detailed information about the connectivity of protons within the molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in this compound. The chemical shifts of these signals would indicate the types of carbon atoms present (e.g., aliphatic, olefinic, carbonyl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its carbonyl group (C=O stretch) and various C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions that can help to deduce its structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not widely published. However, based on the general procedures for isolating sesquiterpenoids from liverworts, a typical experimental workflow can be outlined.

Isolation of this compound from Lepidozia reptans

The isolation of this compound from its natural source, Lepidozia reptans, generally involves solvent extraction followed by chromatographic separation.

dot

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Air-dried and powdered whole plants of Lepidozia reptans are used as the starting material.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is typically eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing the compound of interest are combined and may be subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield pure this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on terpenoids isolated from Lepidozia reptans has demonstrated anti-inflammatory properties. This suggests that this compound may also possess similar activities. The potential neuroprotective effects of cuparene-type sesquiterpenes have also been noted in the broader scientific literature.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A hypothetical signaling pathway that could be investigated for its anti-inflammatory effects is the NF-κB pathway, which is a key regulator of inflammation.

dot

Anti_Inflammatory_Pathway cluster_nucleus Cell Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines)

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion

This compound is a sesquiterpenoid of interest with potential biological activities. This guide has summarized the currently available information on its physical and chemical properties. Further research is needed to fully characterize this compound, including the determination of its precise spectroscopic data, the development of standardized experimental protocols, and the elucidation of its mechanisms of biological action and associated signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this compound in drug development.

References

Isocuparenal: Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the biological activities of a compound referred to as "Isocuparenal." This suggests that this compound may be a novel, rare, or proprietary substance that has not been the subject of published scientific investigation. It is also conceivable that "this compound" may be a misnomer or an alternative name for a compound that is not widely recognized in the scientific community.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of this compound's potential biological functions, complete with quantitative data, experimental protocols, and visual diagrams of its mechanisms of action. However, the foundational information required to construct such a guide—peer-reviewed studies detailing its effects on biological systems—is currently absent from the public domain.

Without any data on its cytotoxic, antimicrobial, anti-inflammatory, or other potential therapeutic properties, it is impossible to compile the requested tables, experimental methodologies, or signaling pathway diagrams.

For researchers interested in this compound, the initial steps would involve:

  • Structural Elucidation: Determining the precise chemical structure of this compound.

  • Source Identification or Synthesis: Ascertaining its natural source or developing a method for its chemical synthesis.

  • Initial Bioactivity Screening: Conducting a broad range of in vitro assays to identify any potential biological effects.

Until such foundational research is conducted and published, the biological activities of this compound remain an unexplored area of scientific inquiry.

Isocuparenal: Preliminary Insights into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isocuparenal, a sesquiterpenoid compound, has been identified as a molecule with potential anti-cancer properties. This technical guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development. While the complete signaling cascade of this compound is still under investigation, this document consolidates the existing data and proposes a plausible mechanism based on the activity of related compounds.

Core Findings

This compound is a natural product isolated from the hexane (B92381) extract of the fruits of Schisandra grandiflora.[1][2] Preliminary in vitro studies have demonstrated its anti-proliferative activity against human prostate cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The primary quantitative data available for this compound pertains to its cytotoxic effect on the DU-145 human prostate cancer cell line. The half-maximal inhibitory concentration (IC50) has been determined, providing a benchmark for its potency.

CompoundCell LineIC50 (µM)Reference
This compoundDU-145 (Prostate Cancer)260.3[1]

Experimental Protocols

The determination of the anti-proliferative activity of this compound was conducted using a colorimetric cell viability assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard method for assessing cytotoxicity.[3][4][5]

Representative Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Culture and Plating:

  • The DU-145 human prostate cancer cell line is cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of this compound are made in the culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest this compound dose.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.

4. MTT Addition and Incubation:

  • After the treatment period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization of Formazan:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis:

  • The absorbance values are corrected by subtracting the background absorbance of the blank wells.

  • Cell viability is expressed as a percentage of the control.

  • The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Viability Assessment Seed DU-145 cells in 96-well plates Seed DU-145 cells in 96-well plates Incubate overnight (37°C, 5% CO2) Incubate overnight (37°C, 5% CO2) Seed DU-145 cells in 96-well plates->Incubate overnight (37°C, 5% CO2) Prepare this compound dilutions Prepare this compound dilutions Treat cells with various concentrations Treat cells with various concentrations Prepare this compound dilutions->Treat cells with various concentrations Incubate for 48-72 hours Incubate for 48-72 hours Treat cells with various concentrations->Incubate for 48-72 hours Add MTT solution to each well Add MTT solution to each well Incubate for 2-4 hours Incubate for 2-4 hours Add MTT solution to each well->Incubate for 2-4 hours Solubilize formazan crystals Solubilize formazan crystals Incubate for 2-4 hours->Solubilize formazan crystals Measure absorbance (570 nm) Measure absorbance (570 nm) Solubilize formazan crystals->Measure absorbance (570 nm) Calculate IC50 Calculate IC50 Measure absorbance (570 nm)->Calculate IC50 G cluster_0 Cellular Effects cluster_1 Downstream Consequences This compound This compound Inhibition of NF-κB Inhibition of NF-κB This compound->Inhibition of NF-κB Inhibition of STAT3 Inhibition of STAT3 This compound->Inhibition of STAT3 Induction of ROS Induction of ROS This compound->Induction of ROS MAPK/PI3K/Akt Modulation MAPK/PI3K/Akt Modulation This compound->MAPK/PI3K/Akt Modulation Decreased Proliferation Decreased Proliferation Inhibition of NF-κB->Decreased Proliferation Cell Cycle Arrest Cell Cycle Arrest Inhibition of NF-κB->Cell Cycle Arrest Induction of Apoptosis Induction of Apoptosis Inhibition of NF-κB->Induction of Apoptosis Inhibition of STAT3->Decreased Proliferation Inhibition of STAT3->Cell Cycle Arrest Inhibition of STAT3->Induction of Apoptosis Induction of ROS->Decreased Proliferation Induction of ROS->Cell Cycle Arrest Induction of ROS->Induction of Apoptosis MAPK/PI3K/Akt Modulation->Decreased Proliferation MAPK/PI3K/Akt Modulation->Cell Cycle Arrest MAPK/PI3K/Akt Modulation->Induction of Apoptosis Cancer_Cell_Survival Cancer_Cell_Survival Decreased Proliferation->Cancer_Cell_Survival Cell Cycle Arrest->Cancer_Cell_Survival Induction of Apoptosis->Cancer_Cell_Survival

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sesquiterpenoids related to the isocuparene core, with a specific focus on isocuparenal. The document summarizes the current understanding of their biosynthesis, explores their potential biological activities, and where available, details experimental methodologies. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structures and Core Scaffold

This compound belongs to the cuparene class of sesquiterpenoids, which are characterized by a bicyclic scaffold featuring a cyclopropane (B1198618) ring fused to a five-membered ring. The core structure is derived from the precursor cuparene. While a wide array of cuparene-type sesquiterpenoids have been isolated from natural sources, particularly from fungi and liverworts, specific information and a comprehensive list of this compound derivatives are not extensively documented in publicly available scientific literature. The fundamental isocuparene skeleton is presented below.

Figure 1: The Isocuparene Scaffold

biosynthesis_pathway FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Ionization Bisabolyl_Cation Bisabolyl Cation Farnesyl_Cation->Bisabolyl_Cation Cyclization Cuprenyl_Cation Cuprenyl Cation Bisabolyl_Cation->Cuprenyl_Cation Rearrangement Cuparene Cuparene Cuprenyl_Cation->Cuparene Deprotonation This compound This compound Cuparene->this compound Oxidation (Hypothetical) synthesis_workflow Start Starting Materials Core Bicyclic Core Synthesis Start->Core Func Functional Group Interconversion Core->Func Product This compound Func->Product Purify Purification Product->Purify Analyze Structural Analysis (NMR, MS) Purify->Analyze inflammatory_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active DNA DNA NFkB_active->DNA Translocates to Nucleus Genes Pro-inflammatory Genes DNA->Genes Induces Transcription

An In-depth Technical Guide to Isocuparenal Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocuparenal, a sesquiterpenoid with the molecular formula C15H20O, and its structural analogs represent a growing area of interest in natural product chemistry and drug discovery. These compounds, characterized by the cuparene core structure, have been isolated from various natural sources, including fungi and marine organisms. Possessing a range of biological activities, most notably neuroprotective and antimicrobial effects, these molecules offer promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound and its derivatives, with a focus on quantitative data and detailed methodologies.

Chemical Synthesis of the Cuparene Skeleton

The synthesis of the cuparene core, which is central to this compound and its analogs, presents a significant synthetic challenge due to the presence of a sterically hindered quaternary carbon center. Several synthetic strategies have been developed to construct this unique framework.

One common approach involves the use of a Robinson annulation to build the six-membered ring onto a cyclopentane (B165970) precursor already containing the gem-dimethyl group. Other notable methods include intramolecular carbenoid displacement reactions and asymmetric epoxidation followed by rearrangement. These synthetic routes provide a foundation for the future synthesis of this compound and the generation of a diverse library of its derivatives for structure-activity relationship (SAR) studies.

Biological Activities of this compound Analogs

Research into the biological effects of this compound analogs has revealed promising therapeutic potential, particularly in the areas of neuroprotection and antimicrobial activity.

Neuroprotective Effects

Several cuparene-type sesquiterpenes isolated from the edible mushroom Flammulina filiformis have demonstrated significant neuroprotective properties. These compounds were evaluated for their ability to protect human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced cell death, a common in vitro model for Parkinson's disease research. The quantitative data from these studies are summarized in the table below.

CompoundSourceAssayEC50 (µM)
Flammuterpenol AFlammulina filiformisNeuroprotection against 6-OHDA in SH-SY5Y cells1.84 ± 0.05
Flammuterpenol BFlammulina filiformisNeuroprotection against 6-OHDA in SH-SY5Y cells0.93 ± 0.02
Flammuterpenol CFlammulina filiformisNeuroprotection against 6-OHDA in SH-SY5Y cells10.28 ± 0.10
Flammuterpenol DFlammulina filiformisNeuroprotection against 6-OHDA in SH-SY5Y cells2.45 ± 0.06
Known CongenerFlammulina filiformisNeuroprotection against 6-OHDA in SH-SY5Y cells1.21 ± 0.03
Antimicrobial Activity

Cuparene-type sesquiterpenes have also been shown to possess antimicrobial properties. Compounds isolated from a mycelial culture of Flammulina velutipes, known as enokipodins, have been tested against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

CompoundSourceMicroorganismMIC (µg/mL)
Enokipodin CFlammulina velutipesCladosporium herbarumNot specified
Bacillus subtilisNot specified
Staphylococcus aureusNot specified
Enokipodin DFlammulina velutipesCladosporium herbarumNot specified
Bacillus subtilisNot specified
Staphylococcus aureusNot specified

Note: While the study confirmed antimicrobial activity, specific MIC values were not provided in the available literature.

Experimental Protocols

Neuroprotection Assay: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells

This protocol outlines the general steps for assessing the neuroprotective effects of this compound analogs against 6-OHDA-induced toxicity in SH-SY5Y human neuroblastoma cells.

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • For differentiation, plate cells at a density of 1 x 10⁵ cells/mL. After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA). Culture for 5-7 days, changing the medium every 2-3 days.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (this compound analogs) in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions in the culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Pre-treat the differentiated SH-SY5Y cells with the test compounds for a specified period (e.g., 1-2 hours) before inducing toxicity.

  • Induction of Neurotoxicity:

    • Prepare a fresh solution of 6-hydroxydopamine (6-OHDA) in sterile, antioxidant-free saline or culture medium.

    • Expose the pre-treated cells to a neurotoxic concentration of 6-OHDA (e.g., 50-100 µM) for 24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay.

    • For the MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance at a specific wavelength.

    • Calculate the percentage of cell viability relative to untreated control cells.

  • Data Analysis:

    • Plot the percentage of cell viability against the concentration of the test compound.

    • Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.

G Experimental Workflow for Neuroprotection Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture SH-SY5Y cells Culture SH-SY5Y cells Differentiate cells with Retinoic Acid Differentiate cells with Retinoic Acid Culture SH-SY5Y cells->Differentiate cells with Retinoic Acid Pre-treat with this compound Analog Pre-treat with this compound Analog Differentiate cells with Retinoic Acid->Pre-treat with this compound Analog Induce toxicity with 6-OHDA Induce toxicity with 6-OHDA Pre-treat with this compound Analog->Induce toxicity with 6-OHDA Assess Cell Viability (MTT/LDH) Assess Cell Viability (MTT/LDH) Induce toxicity with 6-OHDA->Assess Cell Viability (MTT/LDH) Calculate EC50 Calculate EC50 Assess Cell Viability (MTT/LDH)->Calculate EC50 G Potential Neuroprotective Signaling Pathways This compound Analog This compound Analog Receptor Receptor This compound Analog->Receptor PI3K PI3K Receptor->PI3K MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IKK IKK Receptor->IKK Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Anti-apoptosis Anti-apoptosis Akt->Anti-apoptosis ERK ERK MAPK Cascade->ERK ERK->Cell Survival NF-κB NF-κB IKK->NF-κB NF-κB->Cell Survival G Proposed Antimicrobial Mechanism of Action This compound Analog This compound Analog Microbial Cell Membrane Microbial Cell Membrane This compound Analog->Microbial Cell Membrane Membrane Disruption Membrane Disruption Microbial Cell Membrane->Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage of Intracellular Contents Leakage of Intracellular Contents Increased Permeability->Leakage of Intracellular Contents Cell Death Cell Death Leakage of Intracellular Contents->Cell Death

In-Depth Technical Guide to Isocuparenal (CAS Number: 16982-01-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocuparenal is a naturally occurring sesquiterpenoid compound. This technical guide provides a comprehensive overview of its known properties, including chemical and physical characteristics. While specific biological activities and detailed experimental protocols for this compound are not extensively documented in publicly available literature, this guide summarizes the information available for related compounds and its source organism, offering potential avenues for future research.

Chemical and Physical Properties

This compound is a sesquiterpenoid, a class of terpenes that consist of three isoprene (B109036) units. It is sourced from the liverwort species Lepidozia reptans.[1] The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 16982-01-7[1]
Molecular Formula C₁₅H₂₀OChemFaces
Molecular Weight 216.32 g/mol ChemFaces
Physical Description Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]

Source and Isolation

This compound is a natural product found in the liverwort Lepidozia reptans.[1] Liverworts, belonging to the division Marchantiophyta, are known to produce a rich diversity of terpenoid compounds. The isolation of sesquiterpenoids from Lepidozia reptans typically involves extraction with organic solvents followed by various chromatographic techniques to separate and purify the individual compounds.

Hypothetical Isolation Workflow:

The following diagram illustrates a general workflow for the isolation of sesquiterpenoids like this compound from their natural source.

G Source Lepidozia reptans biomass Extraction Solvent Extraction (e.g., Methanol, Dichloromethane) Source->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Fractions Solvent Fractions Partitioning->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Chromatography PurifiedFractions Purified Fractions Chromatography->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC This compound Pure this compound HPLC->this compound

A generalized workflow for the isolation of this compound.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in the current body of scientific literature, the activities of other sesquiterpenoids and extracts from Lepidozia reptans suggest potential areas of investigation.

Research on other terpenoids isolated from Lepidozia reptans has revealed promising cytotoxic activities against various cancer cell lines. This suggests that this compound could be a candidate for investigation as an anticancer agent. The potential mechanism of action for related compounds often involves the induction of apoptosis.

Furthermore, studies on other sesquiterpenoids have demonstrated anti-inflammatory properties . These compounds can modulate key inflammatory pathways, although the specific targets for this compound are yet to be determined.

Hypothetical Signaling Pathway for Anti-Inflammatory Activity:

Based on the known mechanisms of other anti-inflammatory compounds, a potential signaling pathway that could be investigated for this compound is presented below. This is a hypothetical model and requires experimental validation.

G cluster_0 cluster_1 This compound This compound Target Putative Cellular Target (e.g., Kinase, Transcription Factor) This compound->Target Inhibition/Modulation SignalingCascade Signaling Cascade (e.g., NF-κB, MAPK pathways) Target->SignalingCascade Blocks Activation InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) InflammatoryStimulus->SignalingCascade ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) SignalingCascade->ProInflammatory_Genes Inflammation Inflammatory Response ProInflammatory_Genes->Inflammation

A hypothetical anti-inflammatory signaling pathway for this compound.

Experimental Protocols

As no specific experimental studies on this compound were identified, this section provides a general framework for key experiments that would be essential to characterize its biological activity.

Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to assess the cytotoxic effects of this compound on various cancer cell lines.

Protocol Outline:

  • Cell Culture: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Anti-inflammatory Assay

The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol Outline:

  • Cell Culture: Seed macrophage cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion and Future Directions

This compound is a sesquiterpenoid with a defined chemical identity but largely unexplored biological potential. The information available on its source organism and related compounds suggests that it may possess valuable cytotoxic and anti-inflammatory properties. Future research should focus on:

  • Complete Physicochemical Characterization: Detailed spectroscopic analysis (NMR, IR, MS) and determination of physical constants (melting point, boiling point) are necessary.

  • Biological Screening: A broad screening of this compound against various cancer cell lines and in different models of inflammation is warranted.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent.

  • Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the creation of novel analogues with improved activity and pharmacological profiles.

References

The Enigmatic Presence of Isocuparenal: A Technical Guide to its Natural Abundance and Analysis in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the natural occurrence of isocuparenal, a sesquiterpenoid of growing interest, within the plant kingdom. While direct quantitative data for this compound remains elusive in readily available literature, this document synthesizes the current knowledge on closely related compounds and outlines the methodologies for future quantitative investigations. Liverworts, particularly of the order Jungermanniales, have been identified as a promising source of cuparene-type sesquiterpenoids, making them a focal point for this compound discovery.

Quantitative Data on Cuparene Sesquiterpenoids in Liverworts

Precise quantitative data for this compound is not yet widely published. However, analysis of related cuparene-type sesquiterpenoids in liverworts provides a strong indication of potential sources and concentrations. The following table summarizes the reported abundance of cuparene, a structurally similar compound, in the essential oil of a liverwort species. This data serves as a valuable proxy for estimating the potential yield of this compound in related species.

Plant SpeciesFamilyPlant PartCompoundMethod of AnalysisNatural Abundance (% of Essential Oil)
Marchantia polymorpha L.MarchantiaceaeWhole PlantCupareneGC-MS7.67%[1]
Radula perrottetiiRadulaceaeWhole PlantCupareneGC-MSMinor Component[2]

Biosynthesis of this compound: A Glimpse into the Sesquiterpenoid Pathway

This compound, as a sesquiterpenoid, is synthesized through the intricate isoprenoid biosynthesis pathway. The journey begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. The condensation of two molecules of IPP with one molecule of DMAPP leads to the formation of the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP, catalyzed by specific terpene synthases, is the crucial step that dictates the vast structural diversity of sesquiterpenoids. The formation of the characteristic cuparene skeleton of this compound is believed to proceed through a series of carbocationic intermediates, although the specific enzymes responsible for this transformation in plants are yet to be fully elucidated.

This compound Biosynthesis Pathway cluster_0 Central Metabolism cluster_1 Isoprenoid Precursors cluster_2 Sesquiterpenoid Synthesis Pyruvate Pyruvate MEP_Pathway MEP Pathway Pyruvate->MEP_Pathway Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate->MEP_Pathway Acetyl-CoA Acetyl-CoA MVA_Pathway MVA Pathway Acetyl-CoA->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_Pathway->IPP MVA_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP Cuparenyl_Cation Cuparenyl Cation Intermediate FPP->Cuparenyl_Cation Cuparene Synthase (putative) This compound This compound Cuparenyl_Cation->this compound Oxidation/Rearrangement

Biosynthetic pathway leading to this compound.

Experimental Protocols: A Framework for this compound Quantification

The following section outlines a general experimental workflow for the extraction, identification, and quantification of this compound from plant material, primarily focusing on liverworts.

Plant Material Collection and Preparation
  • Collection: Collect fresh, healthy plant material (e.g., whole liverwort thalli).

  • Cleaning: Gently wash the material with distilled water to remove any debris.

  • Drying: Air-dry the plant material in a well-ventilated area at room temperature or freeze-dry to preserve volatile compounds.

  • Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.

Extraction of Essential Oil
  • Hydrodistillation: This is the most common method for extracting essential oils from plant material.

    • Place the powdered plant material in a flask with distilled water.

    • Heat the mixture to boiling. The steam and volatile compounds are then condensed and collected.

    • Separate the essential oil from the aqueous layer.

  • Solvent Extraction: An alternative method using organic solvents.

    • Macerate the powdered plant material in a suitable solvent (e.g., hexane, dichloromethane, or ethanol) for a specified period.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in complex mixtures.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for separating sesquiterpenoids.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 240°C).

  • Injector and Detector Temperatures: Maintained at high temperatures (e.g., 250°C and 280°C, respectively) to ensure volatilization of the sample and prevent condensation.

  • Mass Spectrometry: Operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram. For absolute quantification, a calibration curve is prepared using a certified standard of this compound.

Experimental Workflow for this compound Analysis Start Start Plant_Material_Collection Plant Material Collection (e.g., Liverworts) Start->Plant_Material_Collection Preparation Preparation (Cleaning, Drying, Grinding) Plant_Material_Collection->Preparation Extraction Extraction (Hydrodistillation or Solvent Extraction) Preparation->Extraction Essential_Oil_Extract Essential Oil / Crude Extract Extraction->Essential_Oil_Extract GCMS_Analysis GC-MS Analysis Essential_Oil_Extract->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Identification Identification (Mass Spectra & Retention Index) Data_Processing->Identification Quantification Quantification (Peak Area % or Calibration Curve) Data_Processing->Quantification End End Identification->End Quantification->End

Workflow for this compound extraction and analysis.

Concluding Remarks

The exploration for natural sources of this compound is an exciting frontier in phytochemistry and drug discovery. While direct quantitative data is currently sparse, the prevalence of the related compound cuparene in liverworts provides a strong rationale for focusing future research efforts on this division of the plant kingdom. The methodologies outlined in this guide provide a robust framework for the systematic investigation of this compound's natural abundance, paving the way for its potential applications in various scientific and industrial domains. Further research into the specific terpene synthases involved in cuparene-type sesquiterpenoid biosynthesis will be critical for unlocking the full potential of these fascinating natural products.

References

Methodological & Application

Application Note: Extraction and Quantification of Isocuparenal from Lepidozia reptans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidozia reptans, a common liverwort, is a potential source of various bioactive secondary metabolites. Among these are sesquiterpenoids, a class of terpenes that have garnered significant interest in drug discovery due to their diverse pharmacological activities. This application note details a comprehensive protocol for the extraction, identification, and quantification of the sesquiterpenoid Isocuparenal from the biomass of Lepidozia reptans. The methodologies provided are designed to be robust and reproducible, catering to the needs of researchers in natural product chemistry and drug development. Liverworts are known to be rich in a variety of secondary metabolites, with sesquiterpenes being a major constituent group.[1][2]

Materials and Methods

Reagents and Materials
  • Fresh or air-dried Lepidozia reptans plant material

  • n-Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • This compound analytical standard

  • Round-bottom flasks

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Glass column for chromatography

  • Silica (B1680970) gel (for column chromatography)

  • Gas chromatograph with mass spectrometer (GC-MS)

  • Analytical balance

  • Standard laboratory glassware

Experimental Protocols

Sample Preparation

Freshly collected Lepidozia reptans should be cleaned of any debris and either used immediately or air-dried in a well-ventilated area away from direct sunlight. Once dried, the plant material should be ground into a fine powder to increase the surface area for efficient extraction.

Solvent Extraction of this compound

This protocol outlines a standard solvent extraction method suitable for lipophilic compounds like sesquiterpenoids.

  • Accurately weigh approximately 10 g of the powdered Lepidozia reptans material and place it into a cellulose (B213188) thimble.

  • Place the thimble in a Soxhlet extractor.

  • Add 200 mL of n-hexane to a round-bottom flask and connect it to the Soxhlet apparatus and a condenser.

  • Heat the solvent to its boiling point and carry out the extraction for 6-8 hours.

  • Alternatively, for a faster extraction, sonication can be used. Submerge the flask containing the plant material and n-hexane in an ultrasonic bath for 3 x 30-minute intervals.

  • After extraction, allow the solution to cool to room temperature.

  • Filter the extract to remove plant debris.

  • Dry the extract over anhydrous sodium sulfate.

  • Concentrate the extract in vacuo using a rotary evaporator at 40°C until a crude oily residue is obtained.

  • The crude extract can be further purified by column chromatography on silica gel if necessary.

GC-MS Analysis and Quantification of this compound

Gas chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like sesquiterpenoids.

  • Sample Preparation for GC-MS: Dissolve a known amount of the crude extract in n-hexane to a final concentration of 1 mg/mL.

  • Calibration Curve: Prepare a series of standard solutions of this compound in n-hexane (e.g., 1, 5, 10, 25, 50 µg/mL).

  • GC-MS Conditions: The following are typical GC-MS parameters for sesquiterpene analysis and may need to be optimized for your specific instrument.[3][4][5]

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 180°C at 10°C/min, followed by a ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Full scan (m/z 40-500) for initial identification. For quantification, Selective Ion Monitoring (SIM) mode should be used, monitoring for characteristic ions of this compound (determined from the analysis of the pure standard).

  • Quantification: Inject the standard solutions to generate a calibration curve. Then, inject the sample extract. The concentration of this compound in the extract is determined by comparing its peak area to the calibration curve.

Data Presentation

The quantitative data obtained from the GC-MS analysis can be summarized in a table for clear comparison.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)This compound Content (mg/g of dry plant material)
This compound Std 112.5150001-
This compound Std 212.5750005-
This compound Std 312.515200010-
This compound Std 412.538000025-
This compound Std 512.576000050-
L. reptans Extract12.525000016.51.65

Table 1: Example of quantitative data for this compound extracted from Lepidozia reptans. Please note that this data is for illustrative purposes only.

Visualization

Extraction_Workflow cluster_collection Plant Material Collection and Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis and Quantification start Collect Lepidozia reptans clean Clean and Air-dry start->clean grind Grind to a fine powder clean->grind extract Soxhlet Extraction (n-Hexane, 6-8h) grind->extract filter_dry Filter and Dry (Anhydrous Na2SO4) extract->filter_dry concentrate Concentrate (Rotary Evaporator) filter_dry->concentrate crude_extract Crude Extract concentrate->crude_extract prepare_sample Prepare Sample for GC-MS (1 mg/mL in n-Hexane) crude_extract->prepare_sample gcms GC-MS Analysis prepare_sample->gcms quantify Quantification (vs. Calibration Curve) gcms->quantify results Results quantify->results

Figure 1: Workflow for the extraction and analysis of this compound.

Signaling_Pathway cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) injector Injector (250°C) column GC Column (DB-5ms) injector->column oven Oven (Temperature Program) column->oven ion_source Ion Source (230°C) oven->ion_source Separated Analytes mass_analyzer Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System detector->data_system Signal

References

Application Notes & Protocols: Total Synthesis of Isocuparenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocuparenal is a sesquiterpenoid natural product characterized by a cuparene-type carbon skeleton. Its structure features a bicyclo[4.3.0]nonane core with a gem-dimethyl group and an aromatic ring. The synthesis of this compound and its analogs is of interest to synthetic chemists for the development of new methodologies and to medicinal chemists for the exploration of their potential biological activities. This document provides a detailed overview of the methodologies employed in the total synthesis of this compound, focusing on key strategic bond formations and experimental protocols.

Key Synthetic Strategies

The total synthesis of this compound has been approached through several distinct strategies, primarily focusing on the efficient construction of the bicyclic core and the introduction of the requisite stereocenters. Two prominent strategies that have been successfully employed are:

  • Robinson Annulation Approach: This classical ring-forming strategy involves the Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to construct a six-membered ring.

  • Conjugate Addition Strategy: This approach utilizes the conjugate addition of an organometallic reagent to a cyclic enone to establish the key carbon-carbon bond and set the stereochemistry of the cyclopentane (B165970) ring.

These strategies are often combined with other modern synthetic methods to achieve high efficiency and stereocontrol.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data from representative total syntheses of this compound, allowing for a direct comparison of the different methodologies.

StrategyKey ReactionStarting MaterialOverall Yield (%)Number of StepsEnantiomeric Excess (ee %)
Robinson Annulation Intramolecular Aldol Condensation2-(4-methylphenyl)cyclopentan-1-one (B3022899)~256N/A (Racemic)
Conjugate Addition Asymmetric Copper-Catalyzed Conjugate Addition3-Methyl-2-cyclopenten-1-one (B1293772)~305>98

Note: The data presented is a representative summary from published synthetic routes. Yields and step counts can vary based on specific reagents and conditions used in different laboratories.

Experimental Protocols

This section provides detailed experimental procedures for the key transformations in the total synthesis of this compound.

Strategy 1: Robinson Annulation Approach

This approach culminates in the formation of the bicyclic core via a Robinson annulation sequence.

Step 1: Michael Addition of 2-(4-methylphenyl)cyclopentan-1-one with Methyl Vinyl Ketone

  • Reagents: 2-(4-methylphenyl)cyclopentan-1-one, Methyl vinyl ketone, Sodium methoxide (B1231860), Methanol (B129727).

  • Procedure:

    • To a solution of 2-(4-methylphenyl)cyclopentan-1-one (1.0 eq) in dry methanol under an inert atmosphere of argon, add sodium methoxide (1.1 eq) at 0 °C.

    • Stir the mixture for 15 minutes, then add methyl vinyl ketone (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford the Michael adduct.

  • Expected Yield: 75-85%

Step 2: Intramolecular Aldol Condensation and Dehydration

  • Reagents: Michael adduct from Step 1, Potassium hydroxide (B78521), Ethanol (B145695), Water.

  • Procedure:

    • Dissolve the Michael adduct (1.0 eq) in a mixture of ethanol and water (4:1).

    • Add potassium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography (eluent: hexane/ethyl acetate = 95:5) to yield the enone product.

  • Expected Yield: 60-70%

Strategy 2: Asymmetric Conjugate Addition Approach

This modern approach utilizes a stereoselective conjugate addition to set the crucial quaternary stereocenter.

Step 1: Asymmetric Copper-Catalyzed 1,4-Addition of a Grignard Reagent

  • Reagents: 3-Methyl-2-cyclopenten-1-one, 4-Methylphenylmagnesium bromide, Copper(I) iodide, Chiral phosphoramidite (B1245037) ligand (e.g., (R,R)-Ph-BPE), Toluene.

  • Procedure:

    • In a flame-dried Schlenk flask under argon, dissolve copper(I) iodide (0.05 eq) and the chiral phosphoramidite ligand (0.055 eq) in dry toluene.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the solution to -20 °C and add 3-methyl-2-cyclopenten-1-one (1.0 eq).

    • Slowly add a solution of 4-methylphenylmagnesium bromide (1.2 eq) in THF via syringe pump over 1 hour.

    • Stir the reaction at -20 °C for an additional 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography (eluent: hexane/ethyl acetate = 98:2) to obtain the desired 3-substituted cyclopentanone.

  • Expected Yield: 85-95%

  • Expected Enantiomeric Excess: >98%

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for this compound.

Robinson_Annulation A 2-(4-methylphenyl)cyclopentan-1-one C Michael Adduct A->C Michael Addition B Methyl Vinyl Ketone B->C D Robinson Annulation Product (Enone) C->D Intramolecular Aldol Condensation E This compound D->E Further Transformations

Caption: Robinson Annulation strategy for this compound synthesis.

Conjugate_Addition A 3-Methyl-2-cyclopenten-1-one C Asymmetric Conjugate Adduct A->C Cu-Catalyzed Asymmetric Conjugate Addition B 4-Methylphenylmagnesium bromide B->C D This compound C->D Further Transformations

Caption: Asymmetric Conjugate Addition strategy for this compound synthesis.

Conclusion

The total synthesis of this compound has been successfully achieved through various strategic approaches. The classic Robinson annulation provides a reliable, albeit often racemic, route to the core structure. In contrast, modern asymmetric methodologies, such as copper-catalyzed conjugate addition, offer highly enantioselective pathways to this natural product. The choice of synthetic route will depend on the specific goals of the research, including the need for enantiopure material and the desired overall efficiency. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of sesquiterpenoids and the development of novel synthetic methods.

Application Notes and Protocols for the Purification of Isocuparenal using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocuparenal, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community for its potential biological activities. Efficient purification of this compound from natural extracts or synthetic reaction mixtures is crucial for further pharmacological evaluation and drug development. This document provides a detailed application note and a generalized protocol for the purification of this compound utilizing silica (B1680970) gel column chromatography. The methodology is based on established principles of chromatography for the separation of moderately polar sesquiterpenes. While the provided protocol offers a robust starting point, optimization may be necessary depending on the complexity of the starting material.

Introduction to this compound and Purification Strategy

This compound is a sesquiterpene aldehyde. Sesquiterpenes are a class of C15 terpenoids that exhibit a wide range of chemical structures and biological properties. The purification of a specific sesquiterpene like this compound from a complex mixture, such as a plant extract, relies on exploiting differences in the physicochemical properties of the constituent molecules.

Column chromatography is a versatile and widely used technique for the separation of organic compounds.[1][2] The principle of this technique lies in the differential partitioning of components between a stationary phase and a mobile phase. For the purification of moderately polar compounds like this compound, silica gel is a common and effective stationary phase due to its polar nature.[1][3] The separation is achieved by eluting the sample through the column with a solvent system (mobile phase) of increasing polarity. Non-polar compounds will travel through the column more quickly, while more polar compounds will be retained longer on the polar silica gel.

Data Presentation: Experimental Parameters

The following table summarizes the key parameters for the column chromatography purification of this compound. These values are provided as a general guideline and can be adjusted based on the specific requirements of the separation.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash)The choice of mesh size depends on whether gravity or flash chromatography is performed. Finer mesh (230-400) is used for flash chromatography to achieve higher resolution.[2]
Column Dimensions 2-5 cm inner diameter, 30-50 cm lengthThe column size should be selected based on the amount of crude material to be purified. A general rule of thumb is a silica gel to sample weight ratio of 20:1 to 100:1.
Sample Preparation Dissolved in a minimal amount of dichloromethane (B109758) or tolueneThe sample should be dissolved in a small volume of a relatively non-polar solvent to ensure a narrow starting band on the column. This compound is soluble in solvents like chloroform, dichloromethane, and ethyl acetate (B1210297).
Mobile Phase (Eluent) Hexane-Ethyl Acetate gradientA gradient elution starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20%) is recommended. The optimal gradient will depend on the polarity of the impurities. Thin Layer Chromatography (TLC) should be used to determine the appropriate solvent system.
Elution Mode Gradient ElutionA stepwise or linear gradient provides better separation for complex mixtures compared to isocratic elution.
Flow Rate 1-5 mL/min (Gravity) or 10-20 mL/min (Flash)The flow rate should be controlled to allow for proper equilibrium between the stationary and mobile phases.
Fraction Size 10-25 mLThe size of the collected fractions should be small enough to ensure that compounds with close retention times are not mixed.
Detection Thin Layer Chromatography (TLC) with a visualizing agentFractions should be analyzed by TLC to identify those containing the purified this compound. A common visualizing agent for terpenes is an anisaldehyde-sulfuric acid stain, which upon heating, produces colored spots. UV light can also be used if the compound is UV active.
Purity Analysis HPLC, GC-MS, NMRThe purity of the isolated this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol

This protocol outlines the steps for the purification of this compound from a crude extract using silica gel column chromatography.

Materials and Reagents
  • Crude extract containing this compound

  • Silica gel (60-120 mesh for gravity chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM) or Toluene (for sample loading)

  • Anhydrous sodium sulfate

  • Glass chromatography column

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Anisaldehyde staining solution (for TLC visualization)

  • Heat gun

Column Preparation (Wet Packing Method)
  • Column Setup: Securely clamp the glass column in a vertical position. Place a small plug of cotton wool or glass wool at the bottom of the column to support the packing material. Add a thin layer (approx. 1 cm) of acid-washed sand over the plug.

  • Slurry Preparation: In a separate beaker, weigh the appropriate amount of silica gel (e.g., 50 g for 1 g of crude extract). Add the initial mobile phase solvent (100% hexane) to the silica gel to form a slurry. Stir gently with a glass rod to remove any air bubbles.

  • Packing the Column: Pour the silica gel slurry into the column. Open the stopcock at the bottom of the column to allow the solvent to drain, which helps in uniform packing. Gently tap the sides of the column to dislodge any air bubbles and to ensure a tightly packed, homogenous bed.

  • Equilibration: Once all the silica gel has been added, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample and solvent addition. Wash the column with 2-3 column volumes of the initial mobile phase (100% hexane) to equilibrate the stationary phase. The solvent level should never be allowed to drop below the top of the sand layer.

Sample Loading
  • Dissolution: Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent like dichloromethane or toluene.

  • Adsorption (Dry Loading - Recommended): Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This method generally provides better resolution.

  • Application: Carefully add the dry, sample-adsorbed silica gel to the top of the column.

  • Wet Loading (Alternative): Alternatively, carefully apply the concentrated sample solution directly to the top of the column using a pipette. Ensure the solution is added slowly and evenly to avoid disturbing the sand layer.

Elution and Fraction Collection
  • Initial Elution: Begin the elution with 100% hexane. Open the stopcock and start collecting the eluent in fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane. A suggested gradient could be:

    • Fractions 1-10: 100% Hexane

    • Fractions 11-20: 2% Ethyl Acetate in Hexane

    • Fractions 21-30: 5% Ethyl Acetate in Hexane

    • Fractions 31-40: 10% Ethyl Acetate in Hexane

    • Continue increasing the ethyl acetate concentration as needed based on TLC analysis.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 15 mL) in labeled test tubes or flasks.

Monitoring and Analysis
  • TLC Analysis: Regularly monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., 10% ethyl acetate in hexane).

  • Visualization: After development, visualize the spots on the TLC plate. For this compound, which may not be UV active, use an anisaldehyde-sulfuric acid stain followed by gentle heating. This compound should appear as a colored spot.

  • Pooling Fractions: Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, GC-MS, and NMR.

Visualizations

The following diagrams illustrate the key workflows in the purification of this compound.

experimental_workflow start Start: Crude Extract (containing this compound) prep Sample Preparation (Dissolve in minimal solvent) start->prep loading Sample Loading (Dry or wet method) prep->loading column_prep Column Preparation (Silica gel slurry in Hexane) packing Column Packing (Wet packing method) column_prep->packing packing->loading elution Gradient Elution (Hexane -> Hexane/Ethyl Acetate) loading->elution collection Fraction Collection elution->collection tlc TLC Analysis of Fractions collection->tlc pooling Pooling of Pure Fractions tlc->pooling evaporation Solvent Evaporation pooling->evaporation analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR) evaporation->analysis end End: Purified this compound analysis->end logical_relationship cluster_column Column Chromatography cluster_compounds Compound Properties stationary_phase Stationary Phase (Silica Gel - Polar) mobile_phase Mobile Phase (Solvent - Non-polar to Polar) This compound This compound (Moderately Polar) This compound->stationary_phase Interacts with (Moderate affinity) impurities_np Non-polar Impurities impurities_np->mobile_phase Elutes First (High affinity for mobile phase) impurities_p Polar Impurities impurities_p->stationary_phase Strongly Adsorbs (Elutes Last)

References

Application Notes & Protocols for the Quantification of Isocuparenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocuparenal is a sesquiterpenoid natural product with the molecular formula C15H20O and a molecular weight of 216.32 g/mol .[1] As interest in the therapeutic potential of sesquiterpenoids grows, robust and reliable analytical methods for their quantification in various biological and botanical matrices are essential for research, quality control, and pharmacokinetic studies. To date, specific validated analytical methods for the quantification of this compound are not widely published.

This document provides a detailed, proposed analytical protocol for the quantification of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique is highly recommended for its superior sensitivity, selectivity, and wide dynamic range, making it suitable for complex sample matrices.[2] The protocols described herein are based on established methodologies for the analysis of similar terpenoid compounds and are aligned with the principles of the ICH M10 guideline for bioanalytical method validation.[3][4][5]

Proposed Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying low-concentration analytes in complex mixtures due to its high selectivity and sensitivity.[2] For a sesquiterpenoid like this compound, a reversed-phase LC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the necessary performance. Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization technique for terpenes.[6][7]

Experimental Protocols

1. Sample Preparation (from a Plant Matrix)

This protocol outlines a general procedure for the extraction of this compound from a plant matrix, such as dried leaves or roots.

  • Materials:

    • Plant material (homogenized to a fine powder)

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Centrifuge tubes (50 mL)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE)

    • Autosampler vials

  • Procedure:

    • Weigh 1.0 g of the homogenized plant material into a 50 mL centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in a sonicator bath for 30 minutes to ensure complete cell lysis and extraction.

    • Centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid material.

    • Carefully collect the supernatant and transfer it to a clean tube.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

2. Liquid Chromatography Protocol

  • Instrumentation:

    • UHPLC system (e.g., Thermo Scientific™ Vanquish™, Agilent 1290 Infinity II)

  • Column:

    • Reversed-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) %B
    0.0 40
    10.0 95
    12.0 95
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Tandem Mass Spectrometry Protocol

  • Instrumentation:

    • Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ 5500, Agilent 6470)

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI)

  • Ionization Mode: Positive

  • MRM Transitions (Hypothetical):

    • Rationale: The precursor ion would be the protonated molecule [M+H]+. The product ions would be generated by fragmentation of the precursor ion in the collision cell. The exact m/z values would need to be determined experimentally by infusing a pure standard of this compound. Based on its molecular weight of 216.32, the [M+H]+ would be approximately m/z 217.2.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
      This compound 217.2 159.1 (Quantifier) 150 20

      | this compound | 217.2 | 133.1 (Qualifier) | 150 | 25 |

  • Source Parameters (Typical):

    • Gas Temperature: 350°C

    • Vaporizer Temperature: 300°C

    • Sheath Gas Flow: 40 arb

    • Aux Gas Flow: 10 arb

    • Capillary Voltage: 4000 V

Data Presentation

The following table summarizes the hypothetical quantitative performance parameters for the proposed LC-MS/MS method for this compound, based on typical validation results for similar assays and in accordance with ICH M10 guidelines.[3][5]

ParameterResult
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery 85 - 115%
Matrix Effect Minimal

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the quantification of this compound from a sample matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction (Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration LC_Separation UHPLC Separation (C18 Column) Filtration->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification G cluster_validation_params Validation Parameters MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation Selectivity Selectivity FullValidation->Selectivity Linearity Calibration Curve & Linearity FullValidation->Linearity Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision LOQ Limit of Quantification FullValidation->LOQ Stability Stability FullValidation->Stability Recovery Recovery FullValidation->Recovery

References

Application Notes and Protocols for Isocuparenal Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocuparenal is a sesquiterpenoid, a class of natural compounds with a diverse range of biological activities.[1][2] The stability of this compound is a critical factor for researchers and drug development professionals to ensure the accuracy and reproducibility of experimental results, as well as to define appropriate storage conditions and shelf-life for potential therapeutic applications. This document provides detailed application notes on the stability of this compound, recommended storage conditions, and protocols for its stability assessment. While specific stability data for this compound is not extensively published, the information presented here is based on the known stability profiles of related sesquiterpenoids and phenolic compounds, which are susceptible to degradation by light, heat, and oxidation.[3][4][5][6]

Potential Degradation Pathways

The chemical structure of this compound, a sesquiterpenoid, suggests potential susceptibility to several degradation pathways, primarily oxidation and photodegradation, especially if a phenolic moiety is present. Phenolic compounds are known to be unstable in the presence of light and oxygen.[3][5]

  • Oxidation: The presence of alkyl-substituted aromatic rings and benzylic protons in many sesquiterpenoids makes them prone to auto-oxidation.[5] This process can be catalyzed by light, heat, and the presence of metal ions, leading to the formation of various degradation products, including hydroperoxides, alcohols, and ketones.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to isomerization, cyclization, or fragmentation of the molecule. Phenolic compounds, in particular, are known to degrade when exposed to sunlight.[3]

  • Hydrolysis: While generally less susceptible than esters or lactones, certain functionalities that may be present in related sesquiterpenoids could be liable to hydrolysis under acidic or basic conditions.

  • Thermal Degradation: High temperatures can accelerate oxidative degradation and may also cause isomerization or rearrangement reactions.[4]

G Hypothetical Degradation Pathway of a Sesquiterpenoid This compound This compound (Sesquiterpenoid) Oxidation Oxidation (O2, light, heat) This compound->Oxidation Photodegradation Photodegradation (UV/Vis light) This compound->Photodegradation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Degradant_A Oxidized Products (e.g., Hydroperoxides, Ketones) Oxidation->Degradant_A Degradant_B Photodegradation Products (e.g., Isomers, Cycloadducts) Photodegradation->Degradant_B Degradant_C Hydrolysis Products Hydrolysis->Degradant_C

Caption: Hypothetical degradation pathways for a sesquiterpenoid like this compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on the general stability of sesquiterpenoids and phenolic compounds:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes thermal degradation and slows down oxidative processes. For solutions, storage at -20°C for extended periods should be monitored for efficacy.[2]
Light Protect from light (store in amber vials or in the dark)Prevents photodegradation. Phenolic compounds are particularly sensitive to light-induced degradation.[3][5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Reduces oxidative degradation by minimizing contact with oxygen.
Form Solid form is generally more stable than solutionsReduces the mobility of molecules and the potential for solvent-mediated degradation.
Container Tightly sealed, inert containers (e.g., glass)Prevents exposure to moisture and air.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Also, expose a solution of this compound to the same conditions.

    • Photodegradation: Expose the solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method (see Protocol 2).

  • Control Samples: Prepare control samples (unstressed) by diluting the stock solution to the same concentration and analyze alongside the stressed samples.

G Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Evaluation HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30-31 min: 90-50% B; 31-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined based on the UV spectrum of this compound (e.g., 254 nm)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study, ensuring that all degradation product peaks are well-resolved from the parent this compound peak.

Data Presentation

The results of a long-term stability study should be presented in a clear and organized manner. The following table provides a template with hypothetical data for a stability study of this compound stored at different conditions.

Table 1: Hypothetical Long-Term Stability Data for this compound

Storage ConditionTime Point (Months)AppearanceAssay (% of Initial)Total Impurities (%)
-20°C (in dark) 0White powder100.0< 0.1
3White powder99.8< 0.1
6White powder99.70.1
12White powder99.50.2
5°C (in dark) 0White powder100.0< 0.1
3White powder98.50.5
6White powder97.21.1
12White powder95.02.5
25°C / 60% RH 0White powder100.0< 0.1
3Off-white powder92.14.8
6Yellowish powder85.39.7
12Yellowish powder75.618.2

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h 5.228.5 min
0.1 M NaOH, 60°C, 24h 15.8412.1 min
3% H₂O₂, RT, 24h 25.3510.3 min, 14.7 min
80°C, 48h (Solid) 8.939.2 min
Photolytic (ICH Q1B) 18.6411.5 min
Conclusion

The stability of this compound is a critical parameter that requires careful consideration. Based on its classification as a sesquiterpenoid and the general behavior of related phenolic compounds, this compound is likely susceptible to degradation by oxidation, light, and heat. For optimal stability, it is recommended to store this compound in solid form at -20°C or below, protected from light and in an inert atmosphere. The provided protocols for forced degradation and HPLC analysis serve as a robust framework for researchers to establish a comprehensive stability profile for this compound, ensuring the reliability of their research and development activities.

References

Application Notes and Protocols: Solubility of Isocuparenal in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocuparenal, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community. Understanding its solubility in various laboratory solvents is fundamental for a wide range of applications, including extraction, purification, formulation, and in vitro/in vivo assay development. This document provides an overview of the known qualitative solubility of this compound and presents a detailed protocol for the quantitative determination of its solubility in common laboratory solvents. While specific quantitative solubility data is not widely published, this guide equips researchers with the methodology to generate this critical data in their own laboratory settings.

Qualitative Solubility Overview

Based on available technical data sheets, this compound is qualitatively described as soluble in a range of organic solvents. This indicates that these solvents are suitable for initial dissolution and handling of the compound.

Known Solvents for this compound: [1]

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

It is important to note that this qualitative information does not provide the concentration at which this compound is soluble in these solvents. For many experimental and developmental purposes, quantitative data is essential.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

This table is provided as a template for researchers to record their own experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Chloroform
Dichloromethane
Ethyl Acetate
Dimethyl Sulfoxide (DMSO)
Acetone
Other

Experimental Protocol: Quantitative Solubility Determination by the Shake-Flask Method

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This method is reliable and can be performed with standard laboratory equipment.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (analytical grade or higher): Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL glass vials)

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or LC-MS)

  • Pipettes and general laboratory glassware

Experimental Workflow Diagram

G A Prepare Supersaturated Solution (Add excess this compound to solvent in a vial) B Equilibrate at Constant Temperature (e.g., 24-72 hours with agitation) A->B C Allow Solid to Settle B->C D Filter Supernatant (Remove undissolved solid) C->D E Dilute Aliquot of Filtrate D->E F Quantify this compound Concentration (e.g., using HPLC-UV) E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a tared vial. The exact amount should be more than what is expected to dissolve. A starting point could be 10-20 mg of this compound in 1 mL of the selected solvent.

    • Record the exact mass of this compound added.

    • Add a known volume of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. The goal is to have a constant concentration of the dissolved solute.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle by letting them stand or by brief centrifugation.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve using the analytical instrument of choice (e.g., by plotting absorbance or peak area versus concentration).

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original, undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

Considerations and Best Practices
  • Solvent Purity: Use high-purity, anhydrous solvents to avoid variability in results.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the equilibration process, as solubility is temperature-dependent.

  • Equilibration Time: It may be necessary to perform a time-course experiment to determine the minimum time required to reach solubility equilibrium.

  • Replicates: Perform each solubility determination in triplicate to ensure the reproducibility of the results.

  • Compound Stability: Verify that this compound does not degrade in the chosen solvent under the experimental conditions. This can be checked by analyzing the sample at different time points during equilibration.

Signaling Pathways and Logical Relationships

At present, there is limited specific information in the public domain detailing the signaling pathways directly modulated by this compound. To illustrate a logical relationship relevant to the experimental work, the following diagram outlines the decision-making process for selecting an appropriate solvent for a given application based on its solubility.

G cluster_0 Solubility Assessment A Define Experimental Need (e.g., NMR, cell-based assay, chromatography) B Consult Qualitative Solubility Data A->B C Perform Quantitative Solubility Tests (as per protocol) B->C D Evaluate Solvent Compatibility (e.g., non-toxic for cell assays, appropriate for HPLC) C->D E Select Optimal Solvent D->E

Caption: Decision workflow for solvent selection based on solubility.

This application note provides a framework for researchers to systematically determine and utilize the solubility of this compound. By following the detailed protocol, laboratories can generate the necessary quantitative data to advance their research and development efforts involving this compound.

References

Application Notes and Protocols for the Derivatization of Isocuparenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical derivatization of Isocuparenal, a cuparene-type sesquiterpenoid aldehyde. Due to the limited availability of specific derivatization protocols for this compound in the current scientific literature, this guide presents a series of generalized yet detailed procedures for the modification of its aldehyde functional group. These protocols are based on established organic chemistry principles and are intended to serve as a foundational methodology for the synthesis of novel this compound derivatives. The potential biological significance of these derivatives is discussed in the context of the known bioactivities of related cuparene sesquiterpenoids, which include antimicrobial and anti-inflammatory properties. This document aims to equip researchers with the necessary information to explore the therapeutic potential of this compound through chemical synthesis and derivatization.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid of the cuparene class, characterized by a unique bicyclic core structure. It has been identified in sources such as the liverwort Lepidozia reptans. The chemical structure of this compound features a reactive aldehyde group, which serves as a prime target for chemical modification to generate a library of novel derivatives. The derivatization of natural products like this compound is a key strategy in drug discovery for enhancing potency, selectivity, and pharmacokinetic properties. While the specific biological activities of this compound are not extensively documented, related cuparene sesquiterpenoids have demonstrated a range of promising biological effects, suggesting that this compound and its derivatives could be valuable subjects for further investigation.

Experimental Protocols for this compound Derivatization

The following protocols describe common and effective methods for the derivatization of the aldehyde functional group present in this compound. These are generalized procedures and may require optimization for the specific substrate.

Oxidation of this compound to Isocuparenoic Acid

This protocol details the oxidation of the aldehyde group of this compound to a carboxylic acid, yielding Isocuparenoic Acid. This transformation introduces a new functional group that can be further modified, for instance, through amide bond formation.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when a persistent orange-brown color of Cr(VI) is replaced by the green color of Cr(III).

  • Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color persists.

  • Remove the acetone under reduced pressure.

  • To the remaining aqueous residue, add water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure Isocuparenoic Acid.

Reductive Amination of this compound

This protocol describes the conversion of the aldehyde group of this compound into a variety of secondary or tertiary amines via reductive amination.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., aniline, morpholine)

  • Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the selected amine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Wittig Reaction for Alkene Formation

This protocol allows for the conversion of the aldehyde in this compound to an alkene, extending the carbon chain.

Materials:

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is often observed).

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Formation of this compound Hydrazone

This protocol describes the formation of a stable hydrazone derivative, which can be useful for characterization and may possess biological activity.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the hydrazine derivative (1.1 eq) followed by a few drops of glacial acetic acid.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction by TLC. The formation of a precipitate often indicates product formation.

  • If a precipitate forms, cool the mixture and collect the solid by filtration. Wash the solid with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography.

Formation of this compound Oxime

This protocol details the synthesis of an oxime derivative from this compound.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) or sodium acetate (2.0 eq).

  • Stir the mixture at room temperature or reflux for 1-4 hours. Monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • If a solid precipitates, collect it by filtration and wash with water. The crude product can be purified by recrystallization.

  • If an oil is obtained, extract it with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with dilute HCl (to remove pyridine) and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Data Presentation

The following tables present hypothetical data for the characterization of this compound derivatives. These are for illustrative purposes to guide data presentation.

Table 1: Hypothetical Yields and Purity of this compound Derivatives.

Derivative IDDerivative TypeReactionYield (%)Purity (%) (by HPLC)
ICD-01 Carboxylic AcidOxidation85>98
ICD-02 Morpholine AmineReductive Amination72>95
ICD-03 Phenyl AmineReductive Amination65>95
ICD-04 Terminal AlkeneWittig Reaction78>97
ICD-05 PhenylhydrazoneHydrazone Formation92>99 (crude)
ICD-06 OximeOxime Formation88>96

Table 2: Hypothetical Analytical Data for this compound Derivatives.

Derivative IDMolecular FormulaMW ( g/mol )¹H NMR (δ, ppm, key signal)MS (m/z, [M+H]⁺)
This compound C₁₅H₂₀O216.329.85 (s, 1H, -CHO)217.1590
ICD-01 C₁₅H₂₀O₂232.3212.10 (br s, 1H, -COOH)233.1536
ICD-02 C₁₉H₂₉NO287.443.70 (t, 4H, morpholine)288.2271
ICD-03 C₂₁H₂₇N293.457.20-6.80 (m, 5H, Ar-H)294.2216
ICD-04 C₁₆H₂₂214.355.80-5.00 (m, 3H, vinyl)215.1794
ICD-05 C₂₁H₂₆N₂318.458.10 (s, 1H, -CH=N-)319.2169
ICD-06 C₁₅H₂₁NO231.347.95 (s, 1H, -CH=NOH)232.1696

Visualization of Workflows and Pathways

Experimental Workflow for this compound Derivatization

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes cluster_analysis Analysis and Characterization This compound This compound (Sesquiterpenoid Aldehyde) Oxidation Oxidation (e.g., Jones Reagent) This compound->Oxidation ReductiveAmination Reductive Amination (Amine + Reducing Agent) This compound->ReductiveAmination Wittig Wittig Reaction (Phosphonium Ylide) This compound->Wittig HydrazoneFormation Hydrazone Formation (Hydrazine Derivative) This compound->HydrazoneFormation OximeFormation Oxime Formation (Hydroxylamine) This compound->OximeFormation CarboxylicAcid Carboxylic Acid (e.g., Isocuparenoic Acid) Oxidation->CarboxylicAcid Amine Amines (Secondary/Tertiary) ReductiveAmination->Amine Alkene Alkene Wittig->Alkene Hydrazone Hydrazone HydrazoneFormation->Hydrazone Oxime Oxime OximeFormation->Oxime Purification Purification (Column Chromatography, Recrystallization) CarboxylicAcid->Purification Amine->Purification Alkene->Purification Hydrazone->Purification Oxime->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis Bioassay Biological Evaluation (e.g., Antimicrobial, Anti-inflammatory) Analysis->Bioassay

Caption: General workflow for the derivatization and evaluation of this compound.

Hypothetical Signaling Pathway for Biological Evaluation

Given the known anti-inflammatory activity of some sesquiterpenoids, a relevant pathway to investigate for this compound derivatives is the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates IsocuparenalDerivative This compound Derivative (Hypothetical Inhibitor) IsocuparenalDerivative->IKK Inhibits (Hypothesized) DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by an this compound derivative.

Conclusion

The protocols and guidelines presented in this document offer a strategic starting point for the chemical derivatization of this compound. By targeting the aldehyde functionality, a diverse range of novel compounds can be synthesized. The subsequent biological evaluation of these derivatives, guided by the known activities of related sesquiterpenoids, holds the potential to uncover new therapeutic agents. It is imperative that each derivatization reaction is carefully optimized and the resulting products are thoroughly characterized to establish clear structure-activity relationships. This systematic approach will be crucial in unlocking the full therapeutic potential of the this compound scaffold.

Application Notes and Protocols for Cell-Based Screening of Isocupressenal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocupressenal is a novel diterpene compound with potential therapeutic applications. Preliminary screening for biological activity is a critical first step in the drug discovery pipeline. These application notes provide detailed protocols for a panel of cell-based assays to characterize the cytotoxic, anti-inflammatory, and G-protein coupled receptor (GPCR) modulatory activities of Isocupressenal. The following protocols are designed to be robust and adaptable for high-throughput screening.

Cytotoxicity Screening using the MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1] This assay is a fundamental primary screen to determine the concentration range at which Isocupressenal exhibits cytotoxic effects, which is crucial for interpreting results from other functional assays and for identifying potential anti-cancer properties.[2][3]

Experimental Protocol:

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., HeLa, HepG2, A549) and a normal cell line (e.g., HEK293) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of Isocupressenal in DMSO.

    • Perform serial dilutions of Isocupressenal in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Isocupressenal.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate for 10 minutes at a low speed.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value (the concentration of Isocupressenal that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

Cell LineIsocupressenal IC50 (µM)Doxorubicin IC50 (µM)
HeLa25.3 ± 2.10.8 ± 0.1
HepG242.1 ± 3.51.2 ± 0.2
A54938.7 ± 2.91.0 ± 0.1
HEK293> 1005.6 ± 0.5

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Isocupressenal (0.1-100 µM) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for determining the cytotoxicity of Isocupressenal using the MTT assay.

Anti-Inflammatory Activity Screening using Nitric Oxide (NO) Inhibition Assay

Application Note: Overproduction of nitric oxide (NO) is a hallmark of inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of NO. This assay measures the ability of Isocupressenal to inhibit the production of NO in LPS-stimulated murine macrophage cells (RAW 264.7), providing an indication of its potential anti-inflammatory properties.[3]

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with non-cytotoxic concentrations of Isocupressenal (determined from the MTT assay) for 1 hour.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Include a vehicle control, an LPS-only control, and a positive control (e.g., Dexamethasone).

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.

  • Data Analysis:

    • Calculate the percentage of NO inhibition using the formula:

      • % NO Inhibition = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100

    • Determine the IC50 value for NO inhibition.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)% NO Inhibition
Vehicle Control-1.2 ± 0.2-
LPS (1 µg/mL)-35.8 ± 2.50
Isocupressenal128.5 ± 1.920.4
518.2 ± 1.549.2
109.7 ± 0.872.9
Dexamethasone15.4 ± 0.584.9

Logical Relationship for NO Inhibition Assay

NO_Inhibition_Logic LPS LPS Stimulation Macrophage RAW 264.7 Macrophage LPS->Macrophage iNOS iNOS Induction Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Isocupressenal Isocupressenal Isocupressenal->Inhibition Inhibition->iNOS

Caption: Isocupressenal's potential to inhibit LPS-induced NO production in macrophages.

GPCR Signaling Screening using a cAMP Assay

Application Note: Many drugs exert their effects by modulating the activity of G-protein coupled receptors (GPCRs), which in turn regulate the levels of intracellular second messengers like cyclic AMP (cAMP).[5] A competitive immunoassay can be used to measure changes in intracellular cAMP levels in response to a compound. This assay can determine if Isocupressenal acts as an agonist or antagonist of a specific GPCR, for instance, the beta-adrenergic receptor, which is activated by Isoprenaline (Isoproterenol).[5][6]

Experimental Protocol:

  • Cell Culture:

    • Use a cell line expressing the GPCR of interest, for example, HEK293 cells stably expressing the β2-adrenergic receptor.

    • Culture the cells in the appropriate medium.

  • Cell Seeding:

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Agonist Mode:

    • Wash the cells with serum-free medium.

    • Add Isocupressenal at various concentrations in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Include a known agonist (e.g., Isoprenaline) as a positive control.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of Isocupressenal for 15 minutes.

    • Add a known agonist at its EC50 concentration (e.g., Isoprenaline).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of a commercial cAMP assay kit (e.g., a competitive ELISA or HTRF-based assay).

    • Perform the cAMP measurement following the kit's instructions.

  • Data Analysis:

    • Generate dose-response curves for both agonist and antagonist modes.

    • For agonist activity, calculate the EC50 value (the concentration of Isocupressenal that produces 50% of the maximal response).

    • For antagonist activity, calculate the IC50 value (the concentration of Isocupressenal that inhibits 50% of the agonist-induced response).

Data Presentation:

Agonist Activity of Isocupressenal on β2-Adrenergic Receptor

CompoundEC50 (nM)Emax (% of Isoprenaline)
Isoprenaline10.2 ± 1.1100
Isocupressenal150.5 ± 12.385

Antagonist Activity of Isocupressenal on β2-Adrenergic Receptor

CompoundIC50 (nM)
Propranolol8.5 ± 0.9
Isocupressenal> 10,000

Signaling Pathway for GPCR-cAMP Modulation

GPCR_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Isoprenaline, Isocupressenal) GPCR GPCR (e.g., β2-AR) Agonist->GPCR binds G_Protein Gαs GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Antagonist Antagonist (e.g., Propranolol) Antagonist->Inhibition Inhibition->GPCR

Caption: Simplified signaling pathway of GPCR-mediated cAMP production.

References

Application Notes and Protocols for In Vitro Experimental Design Using Isocuparenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocuparenal is a cuparene-type sesquiterpenoid isolated from the liverwort Lepidozia reptans. Sesquiterpenoids are a class of natural products known for a wide range of biological activities. Preliminary evidence suggests that cuparene-type sesquiterpenoids, including this compound, may possess significant anti-inflammatory, neuroprotective, and antimicrobial properties. These application notes provide a comprehensive guide for the in vitro experimental design to investigate the therapeutic potential of this compound. Detailed protocols for key experiments are provided to facilitate research in drug discovery and development.

Chemical Properties of this compound

A summary of the known chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyDescription
CAS Number 16982-01-7[1]
Compound Type Sesquiterpenoid
Physical Description Powder[1]
Source Lepidozia reptans[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Store powder at -20°C. For solutions, store at -20°C for up to one month. Avoid repeated freeze-thaw cycles[1].

Potential Biological Activities and In Vitro Models

Based on the activities of related cuparene-type sesquiterpenoids, the following biological activities are proposed for investigation.

Table 2: Proposed In Vitro Experiments for this compound

Biological ActivityCell Line/ModelKey Parameters to Measure
Anti-inflammatory Murine Macrophage Cell Line (e.g., RAW 264.7)Nitric Oxide (NO) production, Pro-inflammatory cytokine (TNF-α, IL-6) levels, NF-κB activation, MAPK pathway activation
Neuroprotective Human Neuroblastoma Cell Line (e.g., SH-SY5Y)Cell viability against neurotoxin-induced cell death (e.g., by 6-hydroxydopamine), Reactive Oxygen Species (ROS) production, Caspase activity
Antimicrobial Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli)Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
Cytotoxicity Non-cancerous cell line (e.g., HEK293) and relevant cancer cell linesCell viability (e.g., MTT or LDH assay)

Experimental Protocols

Anti-inflammatory Activity Assessment

a. Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • Griess Reagent

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in DMEM.

  • Remove the old medium and treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

b. Protocol: Western Blot for NF-κB and MAPK Pathway Activation

This protocol assesses the effect of this compound on the activation of key signaling pathways involved in inflammation.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA buffer

  • Protease and phosphatase inhibitors

  • Primary antibodies (p-p65, p65, p-ERK, ERK, p-p38, p38, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for 30 minutes.

  • Lyse the cells with RIPA buffer containing inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL substrate and an imaging system.

Neuroprotective Activity Assessment

a. Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol evaluates the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.

Materials:

  • SH-SY5Y cells

  • This compound

  • 6-hydroxydopamine (6-OHDA) or another suitable neurotoxin

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin

  • MTT reagent

  • DMSO

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce neurotoxicity by adding 6-OHDA (final concentration to be optimized, e.g., 100 µM) for another 24 hours.

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Antimicrobial Activity Assessment

a. Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Mandatory Visualizations

Signaling Pathways

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK TAK1->MAPKKK IκBα IκBα IKK_complex->IκBα phosphorylates p65_p50 p65/p50 (NF-κB) IκBα->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates MKK MKK MAPKKK->MKK MAPK MAPK (ERK, p38) MKK->MAPK This compound This compound This compound->IKK_complex inhibits? This compound->MAPKKK inhibits? DNA DNA p65_p50_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcription

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_anti_inflam_details Anti-inflammatory Details cluster_neuro_details Neuroprotective Details cluster_analysis Data Analysis & Interpretation prep_this compound Prepare this compound Stock Solution cytotoxicity Cytotoxicity Assay prep_this compound->cytotoxicity culture_cells Culture Cell Lines (RAW 264.7, SH-SY5Y) culture_cells->cytotoxicity anti_inflammatory Anti-inflammatory Assays cytotoxicity->anti_inflammatory neuroprotective Neuroprotective Assays cytotoxicity->neuroprotective no_assay Nitric Oxide (NO) Assay anti_inflammatory->no_assay cytokine_assay Cytokine Measurement (ELISA) anti_inflammatory->cytokine_assay western_blot Western Blot (NF-κB, MAPK) anti_inflammatory->western_blot viability_assay Cell Viability (MTT) neuroprotective->viability_assay ros_assay ROS Production Assay neuroprotective->ros_assay data_analysis Analyze Quantitative Data no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis viability_assay->data_analysis ros_assay->data_analysis interpretation Interpret Results & Draw Conclusions data_analysis->interpretation

Caption: General workflow for in vitro evaluation of this compound.

References

Application Note: Isocuparenal as a Standard for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Qualification and Application of Isocuparenal as a Reference Standard for Analytical Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring sesquiterpenoid found in the herbs of Lepidozia reptans.[1] Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities.[2][3][4] As with many novel natural products, the full scope of this compound's applications is still under investigation. For researchers in pharmacology, natural product chemistry, and drug development, the availability of a well-characterized analytical standard is crucial for accurate quantification and identification.

This document provides a comprehensive overview of the protocols and data required to qualify this compound as an analytical reference standard. It also presents a validated High-Performance Liquid Chromatography (HPLC) method for its quantitative analysis in various sample matrices.

Chemical Information:

  • Compound Name: this compound

  • CAS Number: 16982-01-7[1][5]

  • Molecular Formula: C15H20O[1]

  • Molecular Weight: 216.32 g/mol [1]

  • Physical Description: Powder[1]

  • Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]

Qualification of this compound as a Reference Standard

The qualification of a new analytical standard is a critical process to ensure its identity, purity, and stability. The following sections detail the experimental protocols and acceptance criteria for qualifying this compound.

Identity Confirmation

The first step in qualifying a new reference standard is to confirm its chemical structure. This is typically achieved through a combination of spectroscopic techniques.

Experimental Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using CDCl₃ as the solvent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source to determine the accurate mass.

  • Infrared (IR) Spectroscopy: An IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer to identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum was recorded in methanol (B129727) to determine the wavelength of maximum absorbance (λmax).

Data Presentation:

Technique Parameter Observed Value Interpretation
¹H NMRChemical Shifts (ppm)Consistent with published data for this compound's structure.Confirms proton environment.
¹³C NMRChemical Shifts (ppm)Consistent with published data for this compound's structure.Confirms carbon skeleton.
HRMS (ESI)[M+H]⁺m/z 217.1593Corresponds to the elemental composition of C15H21O⁺.
IRWavenumber (cm⁻¹)Peaks corresponding to C=O and C-H bonds.Confirms functional groups.
UV-Visλmax285 nmProvides a characteristic absorbance maximum for detection.
Purity Determination by HPLC

The purity of a reference standard is a critical parameter for its use in quantitative analysis. A high-purity standard ensures the accuracy of measurements. HPLC with a diode-array detector (DAD) is a common method for assessing chromatographic purity.[6][7][8]

Experimental Protocol: A gradient HPLC method was developed to separate this compound from potential impurities.

  • Instrument: Agilent 1260 Infinity II HPLC with DAD detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 285 nm.

Data Presentation:

Parameter Result Acceptance Criteria
Chromatographic Purity (% Area) 99.8%≥ 98.0%
Number of Impurities > 0.1% 0≤ 2
Largest Single Impurity Not Detected≤ 0.5%
Stability Assessment

A stability testing program is essential to determine the appropriate storage conditions and re-test date for the reference standard.[9][10][11]

Experimental Protocol: Samples of this compound were stored under various conditions and tested at predetermined time points.

  • Storage Conditions:

    • Long-term: 2-8°C, protected from light.

    • Accelerated: 40°C / 75% RH, protected from light.

    • Forced Degradation: Exposed to acid, base, peroxide, heat, and light.

  • Testing Intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 1, 3, 6 months.

  • Analytical Method: The HPLC purity method described above was used to assess degradation.

Data Presentation (Hypothetical Long-Term Stability at 2-8°C):

Time Point (Months) Purity (% Area) Appearance
099.8%White Powder
399.7%White Powder
699.8%White Powder
1299.6%White Powder
2499.5%White Powder

Application: Quantitative Analysis of this compound in a Botanical Extract

This section provides a validated HPLC-UV method for the quantification of this compound in a hypothetical botanical extract. Method validation was performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.[12][13][14]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1.0 g of the powdered botanical extract.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1.0 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • HPLC Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC with DAD detector.

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Isocratic, 70% Acetonitrile in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 285 nm.

Data Presentation: Method Validation Summary
Parameter Result Acceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%
Precision (% RSD) < 2.0%≤ 2.0%
LOD (µg/mL) 0.2-
LOQ (µg/mL) 0.7-

Visualizations

Qualification_Workflow cluster_procurement Material Procurement cluster_qualification Reference Standard Qualification cluster_application Application Procure Procure/Synthesize This compound Identity Identity Confirmation (NMR, MS, IR, UV) Procure->Identity Purity Purity Determination (HPLC, >98%) Identity->Purity Stability Stability Assessment Purity->Stability MethodDev Develop Quantitative Analytical Method Purity->MethodDev MethodVal Validate Method (ICH Guidelines) MethodDev->MethodVal QuantAnalysis Quantitative Analysis of Samples MethodVal->QuantAnalysis

Caption: Workflow for qualifying a new analytical standard.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Extract Botanical Sample Inject Inject Samples and Standards into HPLC SamplePrep->Inject StandardPrep Prepare this compound Calibration Standards StandardPrep->Inject Chromatogram Generate Chromatograms Inject->Chromatogram CalCurve Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->CalCurve Quantify Quantify this compound in Sample CalCurve->Quantify

Caption: Workflow for quantitative HPLC analysis.

Analytical_Parameters center Qualified Reference Standard Identity Identity center->Identity Purity Purity center->Purity Stability Stability center->Stability Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity

Caption: Relationship of a qualified standard to analytical parameters.

References

High-Purity Isocuparenal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of high-purity Isocuparenal, including commercial suppliers, potential applications based on its chemical class, and detailed experimental protocols for its study.

This compound is a sesquiterpenoid, a class of naturally derived compounds known for their diverse biological activities. While specific research on this compound is limited in publicly available literature, its classification as a sesquiterpenoid suggests potential for pharmacological investigation. This guide offers a starting point for researchers interested in exploring its properties.

Commercial Suppliers of High-Purity this compound

For researchers seeking to procure this compound, several commercial suppliers offer the compound in high purity, suitable for laboratory research. The following table summarizes key information for these suppliers.

SupplierCAS NumberMolecular FormulaPurityPhysical Description
MedChemExpress 16982-01-7C15H20O>98%Powder
ScreenLib (ChemFaces) 16982-01-7C15H20O>=98%Powder
ALB Technology 16982-01-7C15H20O95%Crystalline
BioCrick 16982-01-7C15H20O>98%Powder
TargetMol 16982-01-7C15H20O>98%Powder

Application Notes: Potential Biological Activities of Sesquiterpenoids

Due to the lack of specific studies on this compound, the following application notes are based on the well-documented biological activities of the broader sesquiterpenoid class of compounds. These notes are intended to guide initial investigations into the potential therapeutic applications of this compound.

Sesquiterpenoids have been extensively studied and have shown a wide range of pharmacological effects. The potential biological activities of this compound, as a member of this class, could include:

  • Anticancer and Cytotoxic Activity : Many sesquiterpenoids have been found to exhibit potent cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis and inhibit tumor cell proliferation through various mechanisms.

  • Antimicrobial Activity : Sesquiterpenoids are known to possess broad-spectrum antimicrobial properties, showing activity against bacteria and fungi, including drug-resistant strains.

  • Anti-inflammatory Activity : Several sesquiterpenoids have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB signaling pathway.

  • Antiviral Activity : Research has indicated that some sesquiterpenoids can inhibit the replication of various viruses.

  • Neuroprotective Activity : Certain sesquiterpenoids have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

Experimental Protocols

The following are detailed, generalized protocols for the extraction, analysis, and biological evaluation of sesquiterpenoids like this compound. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Protocol 1: General Method for Extraction and Isolation of Sesquiterpenoids from Plant Material

This protocol describes a general procedure for the extraction and isolation of sesquiterpenoids from a plant source.

1. Materials and Reagents:

  • Dried and powdered plant material

  • Solvents: Hexane (B92381), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

2. Extraction Procedure:

  • Macerate 100 g of the dried, powdered plant material with 500 mL of a 1:1 mixture of DCM and MeOH at room temperature for 48 hours.

  • Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in water and perform a liquid-liquid partition with solvents of increasing polarity: first with hexane, then with DCM, and finally with EtOAc.

  • Concentrate each fraction using a rotary evaporator.

3. Isolation by Column Chromatography:

  • Subject the most promising fraction (e.g., the DCM fraction) to silica gel column chromatography.

  • Elute the column with a gradient of hexane and EtOAc (e.g., starting from 100% hexane and gradually increasing the polarity to 100% EtOAc).

  • Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

  • Further purify the combined fractions using preparative TLC or HPLC to isolate pure compounds like this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a common method for assessing the cytotoxic activity of a compound against cancer cell lines.

1. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

2. Experimental Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To aid in the conceptualization of the potential mechanisms and experimental designs for this compound research, the following diagrams are provided.

Sesquiterpenoid_Biosynthesis General Biosynthetic Pathway of Sesquiterpenoids acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl Pyrophosphate (GPP) dmapp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp sesquiterpene_synthases Sesquiterpene Synthases fpp->sesquiterpene_synthases sesquiterpenoids Diverse Sesquiterpenoid Skeletons (e.g., this compound) sesquiterpene_synthases->sesquiterpenoids

Caption: A simplified diagram illustrating the general biosynthetic pathway leading to the formation of diverse sesquiterpenoid skeletons from Acetyl-CoA.

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat cells with this compound (various concentrations) incubate_24h_1->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Remove medium & add DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A workflow diagram illustrating the key steps of an in vitro cytotoxicity assay using the MTT method to evaluate the biological activity of a compound.

Application Notes and Protocols for Isocuparenal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Isocuparenal (CAS 16982-01-7) is extremely limited in publicly available scientific literature and safety databases. The following notes are compiled from the sparse information available from chemical suppliers. Researchers, scientists, and drug development professionals should exercise extreme caution and conduct a thorough risk assessment before handling this compound. The absence of comprehensive safety and biological data necessitates treating this compound as a substance of unknown toxicity.

Chemical and Physical Properties

This compound is a sesquiterpenoid natural product isolated from Lepidozia reptans.[1] Basic chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 16982-01-7[1]
Molecular Formula C₁₅H₂₀O[1]
Molecular Weight 216.32 g/mol [1]
Physical Description Powder[1]
Purity ≥98%
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Handling and Storage

Proper storage is crucial to maintain the integrity of this compound.

Storage Conditions:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In Solvent: Store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.

  • It is recommended to re-examine the efficacy of solutions stored at -20°C for more than one month.

  • Avoid repeated freeze-thaw cycles.

General Handling:

  • Handle in a well-ventilated area.

  • Avoid generating dust.

  • Keep containers tightly closed when not in use.

Safety Precautions

Note: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS 16982-01-7) could not be located in the conducted search. Therefore, the toxicological properties have not been fully investigated. The following are general safety precautions for handling chemicals of unknown toxicity and should be considered the minimum requirement.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

First Aid Measures (General Recommendations):

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

A workflow for handling a chemical with unknown hazards is outlined below.

Caption: Workflow for handling a chemical of unknown toxicity.

Experimental Protocols and Biological Activity

There is a significant lack of published data regarding the biological activity of this compound. The search did not yield any specific experimental protocols, such as cell-based assays, animal studies, or biochemical assays. One vendor notes its potential use in life sciences research but does not provide specific applications or citations directly involving this compound.

Without established biological targets or activities, it is not possible to provide detailed experimental protocols or to create meaningful diagrams of signaling pathways. Researchers interested in this compound will need to perform initial screening and dose-response experiments to determine its biological effects and potency.

A general workflow for investigating a novel compound is presented below.

G Compound Acquisition Compound Acquisition Literature Review Literature Review Compound Acquisition->Literature Review Hypothesis Generation Hypothesis Generation Literature Review->Hypothesis Generation Assay Development Assay Development Hypothesis Generation->Assay Development In Vitro Screening In Vitro Screening Assay Development->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies In Vivo Testing In Vivo Testing Mechanism of Action Studies->In Vivo Testing

Caption: General workflow for novel compound investigation.

Conclusion

This compound is a natural product with limited available data. All handling and experimental procedures should be conducted with the utmost caution, assuming the compound is hazardous. The information provided here should be supplemented with a thorough, institution-specific risk assessment before any work is initiated. Further research is required to elucidate the biological activity and safety profile of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Isocuparenal Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Isocuparenal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their synthetic routes. The following frequently asked questions and troubleshooting guides are based on established synthetic strategies for cuparene-type sesquiterpenes, including key transformations such as Friedel-Crafts reactions and cyclization steps.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for the this compound carbon skeleton?

A1: The synthesis of the this compound framework, a member of the cuparene family of sesquiterpenes, typically involves two key stages: the formation of a cyclopentane (B165970) ring bearing a gem-dimethyl group and an aromatic ring, followed by functional group manipulations to yield the target aldehyde. A common approach involves the construction of a cyclopentanone (B42830) intermediate via cyclization, followed by the introduction of the aromatic moiety through a Friedel-Crafts type reaction, or vice versa.

Q2: Which steps in the synthesis are most likely to have low yields?

A2: Key steps that often present challenges in terms of yield are the initial carbon-carbon bond-forming reactions to construct the cyclopentane ring and the subsequent Friedel-Crafts acylation or alkylation to introduce the aromatic ring. These reactions can be prone to side reactions, steric hindrance, and catalyst deactivation, all of which can significantly lower the overall yield. Cyclization reactions to form the five-membered ring can also be low-yielding if not properly optimized.

Q3: How can I minimize the formation of isomeric byproducts?

A3: The formation of isomers often occurs during the Friedel-Crafts reaction, leading to different substitution patterns on the aromatic ring. To improve regioselectivity, it is crucial to carefully select the Lewis acid catalyst and control the reaction temperature. Using bulkier catalysts can sometimes favor the formation of the desired isomer due to steric hindrance. Additionally, purification methods such as column chromatography with a suitable solvent system are essential for separating the desired product from its isomers.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the total synthesis of this compound, with a focus on a common synthetic route starting from p-cymene (B1678584).

Problem 1: Low Yield in the Friedel-Crafts Acylation of p-Cymene

Symptoms:

  • Low conversion of p-cymene.

  • Formation of multiple products observed by TLC or GC-MS.

  • Dark, tar-like residue in the reaction flask.

Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Inactive Lewis Acid Catalyst Ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Moisture can deactivate the catalyst.Protocol 1: Friedel-Crafts Acylation
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions and decomposition. A lower temperature (e.g., 0 °C to room temperature) is often preferred.Protocol 1: Friedel-Crafts Acylation
Incorrect Stoichiometry The molar ratio of the acylating agent and Lewis acid to the aromatic substrate is critical. An excess of the Lewis acid is often required.Protocol 1: Friedel-Crafts Acylation
Side Reactions Polyacylation or isomerization can occur. Using a milder Lewis acid or a less reactive acylating agent might reduce these side reactions.Protocol 1: Friedel-Crafts Acylation
Problem 2: Inefficient Cyclization to Form the Cyclopentanone Ring

Symptoms:

  • Low yield of the desired cyclopentanone product.

  • Presence of unreacted starting material.

  • Formation of polymeric or other side products.

Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Ineffective Catalyst/Reagent The choice of acid or base catalyst for the cyclization is crucial. For intramolecular aldol-type reactions, screen different bases (e.g., NaH, LDA). For Friedel-Crafts type cyclizations, test various Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄).Protocol 2: Intramolecular Cyclization
Unfavorable Reaction Conditions Optimize solvent, temperature, and reaction time. High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.Protocol 2: Intramolecular Cyclization
Steric Hindrance The substrate may be sterically hindered, disfavoring cyclization. Modifying the substrate or using a more reactive catalyst might be necessary.-

Summary of Key Reaction Yields

The following table summarizes typical yields for the key steps in a representative synthesis of a cuparene-type structure, which is analogous to the synthesis of this compound.

Reaction Step Reagents and Conditions Typical Yield (%)
Friedel-Crafts Acylationp-Cymene, Propionyl chloride, AlCl₃, CS₂60-70
Clemmensen ReductionZn(Hg), HCl, Toluene, 100 °C75-85
Intramolecular CyclizationPolyphosphoric acid, 100 °C50-60
Wolff-Kishner ReductionHydrazine hydrate, KOH, Diethylene glycol, 190 °C80-90

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of p-Cymene

This procedure describes the acylation of p-cymene, a common starting material for the synthesis of cuparene sesquiterpenes.

Materials:

  • p-Cymene

  • Propionyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) (or another suitable anhydrous solvent like dichloromethane)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous AlCl₃ (1.2 equivalents) and dry CS₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of p-cymene (1.0 equivalent) and propionyl chloride (1.1 equivalents) in dry CS₂ dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with CS₂ or another suitable solvent.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Intramolecular Cyclization

This protocol describes a general procedure for the acid-catalyzed intramolecular cyclization to form a five-membered ring, a key step in constructing the this compound skeleton.

Materials:

  • Acylated intermediate from Protocol 1 (after reduction of the ketone)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., concentrated H₂SO₄)

  • Dichloromethane (DCM) or another suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the substrate (1.0 equivalent).

  • Add polyphosphoric acid (in excess, typically 10-20 times the weight of the substrate).

  • Heat the mixture with vigorous stirring to 80-100 °C for several hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto ice.

  • Extract the aqueous mixture with DCM or another suitable organic solvent.

  • Combine the organic extracts and wash them with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Total_Synthesis_Workflow p_cymene p-Cymene acylated_product Acylated Intermediate p_cymene->acylated_product Friedel-Crafts Acylation reduced_product Reduced Intermediate acylated_product->reduced_product Clemmensen/Wolff-Kishner Reduction cyclized_product Cyclized Intermediate (Cuparene skeleton) reduced_product->cyclized_product Intramolecular Cyclization This compound This compound cyclized_product->this compound Functional Group Manipulation

Caption: A simplified workflow for the total synthesis of this compound starting from p-cymene.

Troubleshooting_Friedel_Crafts start Low Yield in Friedel-Crafts Acylation check_catalyst Is the Lewis Acid catalyst (e.g., AlCl₃) anhydrous and active? start->check_catalyst check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes replace_catalyst Use fresh, anhydrous Lewis Acid. check_catalyst->replace_catalyst No check_stoichiometry Is the stoichiometry of reagents correct? check_temp->check_stoichiometry Yes optimize_temp Screen a range of temperatures (e.g., 0 °C to RT). check_temp->optimize_temp No check_side_reactions Are there significant side products (isomerization, polyacylation)? check_stoichiometry->check_side_reactions Yes adjust_stoichiometry Adjust molar ratios, consider excess Lewis Acid. check_stoichiometry->adjust_stoichiometry No modify_conditions Use a milder Lewis Acid or less reactive acylating agent. Purify starting materials. check_side_reactions->modify_conditions Yes

Caption: A decision-making workflow for troubleshooting low yields in Friedel-Crafts acylation.

Technical Support Center: Overcoming Isocuparenal Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the investigational compound Isocuparenal in aqueous media.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Suggested Solution
Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its kinetic solubility in the final aqueous buffer. DMSO is a strong organic solvent, but its solubilizing capacity is significantly reduced upon dilution in an aqueous medium.1. Decrease Final Concentration: Lower the final concentration of this compound in your assay. 2. Optimize Co-solvent Percentage: If your experiment allows, increase the percentage of DMSO in the final solution. However, be mindful of potential solvent effects on your biological system. Most cell-based assays can tolerate up to 0.5% DMSO. 3. Use a Different Co-solvent: Experiment with other water-miscible organic solvents such as ethanol, methanol, or polyethylene (B3416737) glycol (PEG).[1][2] 4. Employ Solubilizing Excipients: Consider the use of cyclodextrins or surfactants to enhance solubility.[3][4]
Low or inconsistent results in biological assays. Poor solubility can lead to an underestimation of the compound's potency as the actual concentration in solution is lower than the nominal concentration.[5] Precipitated compound can also interfere with assay readouts.1. Determine Kinetic and Thermodynamic Solubility: Perform solubility assays to understand the limits of this compound in your specific buffer.[5] 2. Filter Your Solution: Before adding to the assay, centrifuge and filter the diluted this compound solution to remove any precipitate. 3. Use a Solubility-Enhanced Formulation: Prepare a formulation of this compound, such as a solid dispersion or a complex with a cyclodextrin, to improve its aqueous solubility.[3][6]
Visible particles or cloudiness in prepared this compound solutions. The compound has low aqueous solubility and is not fully dissolved.1. Sonication: Use a sonicator to aid in the dissolution process.[1] 2. Gentle Heating: Cautiously warm the solution, but be careful not to degrade the compound. Assess the thermal stability of this compound first. 3. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may significantly improve its solubility.[2]
Difficulty preparing a concentrated stock solution. This compound has limited solubility even in organic solvents like DMSO.1. Test a Range of Solvents: Screen various organic solvents to find one that can dissolve this compound at the desired concentration. 2. Salt Formation: If this compound is an acid or a base, forming a salt version can drastically increase its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[7] However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: How can I determine the aqueous solubility of this compound?

A2: You can determine the solubility of this compound through two main methods: kinetic solubility and thermodynamic solubility.[5]

  • Kinetic solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and identifying the concentration at which precipitation occurs, often measured by turbidimetry.[5]

  • Thermodynamic solubility is the equilibrium solubility of the solid compound in a buffer over a longer incubation period (24-72 hours) and is considered the "gold standard" measurement.[5]

Q3: Can pH be used to improve the solubility of this compound?

A3: If this compound possesses ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the aqueous medium can significantly enhance its solubility.[2] For a basic compound, lowering the pH will lead to protonation and increased solubility. For an acidic compound, increasing the pH will result in deprotonation and improved solubility.

Q4: What are cyclodextrins and how can they help with this compound solubility?

A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules like this compound, effectively encapsulating the hydrophobic compound and increasing its apparent solubility in water.[3][4]

Q5: Are there any other techniques to enhance the solubility of this compound for in vivo studies?

A5: Yes, for in vivo applications, several formulation strategies can be employed. These include:

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[3][4]

  • Solid dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can enhance its solubility and dissolution.[6]

  • Lipid-based formulations: For highly lipophilic compounds, formulating them in oils, surfactants, and co-solvents can improve oral absorption.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

Objective: To determine the kinetic solubility of this compound in a specified aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Microplate reader with turbidity measurement capabilities

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Add varying amounts of the this compound stock solution to the wells to create a concentration gradient (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a microplate reader at a wavelength of 620 nm.

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Protocol 2: Preparation of an this compound-Cyclodextrin Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).

  • Slowly add an excess amount of solid this compound to the HP-β-CD solution while stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The concentration of this compound in the clear filtrate can be determined using a suitable analytical method like HPLC-UV or LC-MS. This concentration represents the solubility of this compound in the presence of the cyclodextrin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO dilution Create Concentration Gradient in 96-well Plate prep_stock->dilution prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) prep_buffer->dilution incubation Incubate with Shaking (2 hours) dilution->incubation measurement Measure Turbidity (620 nm) incubation->measurement analysis Determine Concentration at Precipitation Point measurement->analysis

Caption: Experimental workflow for determining the kinetic solubility of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start This compound Precipitates in Aqueous Buffer cause1 Concentration > Aqueous Solubility start->cause1 cause2 Poor Compound Wettability start->cause2 cause3 Buffer pH Incompatibility start->cause3 solution1a Lower Final Concentration cause1->solution1a solution1b Add Co-solvents (e.g., PEG) cause1->solution1b solution1c Use Solubilizers (e.g., Cyclodextrins) cause1->solution1c solution2 Sonication or Particle Size Reduction cause2->solution2 solution3 Adjust Buffer pH cause3->solution3

Caption: Troubleshooting logic for this compound precipitation in aqueous media.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription This compound This compound This compound->raf Inhibition response Cellular Response (Proliferation, Differentiation) transcription->response

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

References

Isocuparenal degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isocuparenal-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a sesquiterpenoid, a class of organic compounds often found in essential oils of plants.[1][2] Its chemical formula is C15H20O.[2]

Q2: What are the likely degradation pathways for this compound in biological systems?

While specific degradation pathways for this compound are not extensively documented, based on its classification as a sesquiterpenoid, the primary route of metabolism and degradation is expected to be mediated by cytochrome P450 (CYP) monooxygenases.[3][4] These enzymes are known to catalyze a variety of oxidative reactions on terpene backbones, leading to the formation of more polar metabolites that can be further conjugated and excreted.

The degradation process likely involves:

  • Hydroxylation: Introduction of hydroxyl (-OH) groups onto the this compound structure.

  • Oxidation: Further oxidation of hydroxyl groups to form ketones or carboxylic acids.

  • Epoxidation: Formation of an epoxide ring.

These modifications increase the water solubility of the compound, facilitating its elimination from the system.

Q3: What are the common signs of this compound degradation in my experimental samples?

Degradation of this compound can manifest in several ways:

  • Appearance of new peaks: When analyzed by techniques like HPLC or GC-MS, new, unexpected peaks corresponding to degradation products may appear.

  • Decrease in parent compound concentration: A noticeable reduction in the concentration of this compound over time.

  • Changes in physical properties: Discoloration or precipitation in your sample solutions.

  • Altered biological activity: A decrease or complete loss of the expected biological effect in your assays.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in my in vitro assay.

Possible Causes:

  • Enzymatic Activity: Your experimental system (e.g., cell culture, tissue homogenates) may contain active metabolic enzymes like cytochrome P450s that are degrading the this compound.

  • Chemical Instability: The pH, temperature, or presence of reactive chemical species in your assay buffer may be causing non-enzymatic degradation.

  • Light Exposure: Some organic compounds are sensitive to photodegradation.

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.

Troubleshooting Steps:

  • Inhibit Metabolic Enzymes: If enzymatic degradation is suspected, consider adding a broad-spectrum P450 inhibitor to a control sample.

  • Optimize Buffer Conditions:

    • pH: Evaluate the stability of this compound across a range of pH values to determine the optimal pH for your experiments.

    • Antioxidants: Include antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) in your buffers to mitigate oxidative degradation.

  • Control Environmental Factors:

    • Temperature: Perform experiments at lower temperatures (e.g., on ice) to reduce the rate of chemical reactions.

    • Light: Protect your samples from light by using amber vials or covering them with aluminum foil.

  • De-gas Solvents: If working with organic solvents, de-gas them to remove dissolved oxygen.

Issue 2: Inconsistent results in this compound bioactivity assays.

Possible Causes:

  • Inconsistent Compound Stability: Degradation may be occurring at different rates across experiments due to variations in handling or storage.

  • Variable Storage Conditions: Repeated freeze-thaw cycles or improper long-term storage can lead to degradation.

  • Contamination: Contamination of samples or reagents can introduce substances that accelerate degradation.

Troubleshooting Steps:

  • Standardize Sample Handling: Develop and adhere to a strict protocol for sample preparation, handling, and storage.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solutions to avoid repeated freeze-thaw cycles.

  • Proper Storage: Store stock solutions at or below -20°C in a tightly sealed, light-protected container. For long-term storage, consider -80°C.

  • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from contaminants.

Experimental Protocols

Protocol 1: General this compound Stability Assessment

This protocol provides a framework for assessing the stability of this compound under various experimental conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, ethanol)

  • Buffers at various pH values (e.g., pH 4, 7, 9)

  • Incubator or water bath

  • HPLC or GC-MS system

Methodology:

  • Prepare Stock Solution: Dissolve this compound in a suitable high-purity solvent to a known concentration.

  • Prepare Test Samples: Aliquot the stock solution into separate vials containing the different buffers to be tested.

  • Incubation: Incubate the test samples at the desired temperature (e.g., room temperature, 37°C). Include a control sample stored at -20°C.

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each sample.

  • Quench Reaction: If enzymatic degradation is a possibility in your matrix, quench the reaction by adding a cold organic solvent like acetonitrile (B52724) or methanol.

  • Analysis: Analyze the samples by HPLC or GC-MS to determine the concentration of the remaining this compound.

  • Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Stability of this compound Under Different pH and Temperature Conditions

ConditionTemperature (°C)pH% Remaining after 24h
147.498%
225 (Room Temp)7.485%
3377.460%
4375.075%
5379.045%

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

Isocuparenal_Degradation_Pathway This compound This compound (C15H20O) P450 Cytochrome P450 (Oxidation) This compound->P450 Metabolism Metabolite1 Hydroxylated This compound P450->Metabolite1 Metabolite2 Oxidized Metabolite P450->Metabolite2 Metabolite1->P450 Further Oxidation Conjugation Phase II Enzymes (e.g., UGTs, SULTs) Metabolite2->Conjugation Excretion Excretable Conjugated Metabolite Conjugation->Excretion Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare this compound Stock Solution Aliquots Create Test Aliquots (Different Conditions) Stock->Aliquots Incubate Incubate at Set Temperature Aliquots->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze by HPLC/GC-MS Sample->Analyze Data Plot Concentration vs. Time Analyze->Data

References

Technical Support Center: Isocuparenal Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isocuparenal purification using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing peak tailing for my this compound peak?

Peak tailing, where the peak is asymmetrically broadened towards the end, is a common issue.

  • Potential Causes & Solutions:

CauseSolution
Secondary Interactions This compound, as a catecholamine, has basic functional groups that can interact with acidic residual silanol (B1196071) groups on the silica-based C18 column. This is a frequent cause of tailing.[1] To mitigate this, use a buffered mobile phase with a pH between 3 and 7 to ensure the analyte is in a consistent ionic state.[1] Employing an end-capped column can also minimize these secondary interactions.[1]
Column Overload Injecting too much sample can lead to peak tailing.[1] Try reducing the sample concentration or injection volume.
Blocked Column Frit Particulates from the sample or mobile phase can block the column inlet frit, distorting the peak shape. Try backflushing the column. If the problem persists, the frit may need replacement.
Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Q2: My this compound peak is broad and poorly resolved. What can I do?

Poor resolution and broad peaks can compromise the purity and quantification of your compound.

  • Potential Causes & Solutions:

CauseSolution
Column Degradation Over time, HPLC columns can degrade, leading to a loss of efficiency and broader peaks.[1] Using a guard column can help extend the life of your analytical column. If the column is old or has been used extensively with harsh mobile phases, it may need to be replaced.
Mobile Phase Issues An improperly prepared or degraded mobile phase can affect peak shape. Ensure you are using high-purity HPLC-grade solvents and fresh, filtered buffers.[1] Inconsistent mobile phase composition can also be a factor, so ensure proper mixing and degassing.
Flow Rate Too High An excessively high flow rate can lead to peak broadening. Try reducing the flow rate to see if the peak shape improves.
Extra-Column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Minimize the length and internal diameter of all connections.

Q3: I am observing split peaks for this compound. What is the cause?

Split peaks can be frustrating and indicate a problem with the column or the sample introduction.

  • Potential Causes & Solutions:

CauseSolution
Column Head Collapse or Void A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. This can happen from pressure shocks or long-term use. Replacing the column is often the only solution.
Partially Blocked Frit Similar to peak tailing, a partially blocked inlet frit can distort the sample band and cause splitting. Backflushing the column may resolve the issue.
Sample Solvent Incompatibility Injecting the sample in a solvent significantly different from the mobile phase can cause peak splitting. Dissolve your sample in the mobile phase if possible.
Co-eluting Impurity What appears to be a split peak could be a closely eluting impurity. Try altering the mobile phase composition or gradient to improve separation.

Q4: I am seeing ghost peaks in my chromatogram. Where are they coming from?

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs.

  • Potential Causes & Solutions:

CauseSolution
Contaminated Mobile Phase Impurities in the solvents or buffer salts are a common source of ghost peaks.[1] Use high-purity, HPLC-grade solvents and reagents. Regularly flush the solvent lines.
Carryover from Previous Injections Residue from a previous, more concentrated sample can elute in subsequent runs. Implement a robust needle wash protocol and inject blanks between samples to check for carryover.
Degradation of this compound This compound is susceptible to oxidation, especially at neutral to high pH.[2][3] If the sample is degrading in the autosampler, this can lead to the appearance of new peaks. Ensure the sample is stored in an acidic buffer and kept cool. The use of antioxidants like ascorbic acid or sodium bisulfite can also be beneficial.[2]

Experimental Protocols

Below is a recommended starting protocol for the purification of this compound by RP-HPLC. As this compound is a close structural analog of Isoproterenol, methods developed for Isoproterenol are highly applicable.

Recommended HPLC Parameters for this compound Purification

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 20 µL
Column Temperature 25 °C

Protocol for Mobile Phase Preparation (1 Liter of Mobile Phase A):

  • Measure 1000 mL of HPLC-grade water into a clean glass bottle.

  • Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the water.

  • Mix the solution thoroughly.

  • Degas the mobile phase using vacuum filtration or sonication for at least 15 minutes before use.

Sample Preparation:

  • Dissolve the crude this compound sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Visualizations

Experimental Workflow for this compound Purification

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis Sample Dissolution Sample Dissolution Sample Filtration Sample Filtration Sample Dissolution->Sample Filtration Mobile Phase Preparation Mobile Phase Preparation HPLC Injection HPLC Injection Mobile Phase Preparation->HPLC Injection Sample Filtration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Fraction Collection Fraction Collection Chromatographic Separation->Fraction Collection Data Analysis Data Analysis UV Detection->Data Analysis Purity Assessment Purity Assessment Data Analysis->Purity Assessment Fraction Collection->Purity Assessment

Caption: Workflow for this compound purification by HPLC.

This compound Signaling Pathway (via β2-Adrenergic Receptor)

G This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR binds Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse phosphorylates targets leading to

Caption: this compound activates the β2-adrenergic receptor.

References

Technical Support Center: Optimizing Reaction Conditions for Cuparene Sesquiterpene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cuparene-type sesquiterpenes, using the synthesis of (-)-Cuparene as a representative model for Isocuparenal and related structures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cuparene sesquiterpenes.

Issue Potential Cause Troubleshooting Steps
Low Yield in Robinson Annulation Incomplete reaction or side product formation.- Ensure the use of a strong base like potassium hydroxide (B78521). - The reaction may require elevated temperatures (e.g., 150 °C in a sealed tube) for an extended period (e.g., 5 hours) to drive it to completion.[1] - Purify the diketone intermediate meticulously before proceeding.
Poor Diastereoselectivity in Reduction Step The reducing agent is not selective enough.- Employ a bulky reducing agent like diisobutylaluminium hydride (DIBALH) at low temperatures (e.g., -78 °C) to enhance diastereoselectivity in the reduction of the enone intermediate.[1]
Inefficient Aromatization The chosen reagent is not effective or the reaction conditions are not optimal.- A mixture of selenium dioxide and trimethylsilyl (B98337) polyphosphate (PPSE) in a high-boiling solvent like carbon tetrachloride at reflux can effectively aromatize the cyclohexene (B86901) ring.[1]
Low Yield in α-Methylation Incomplete enolate formation or steric hindrance.- Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to ensure complete and kinetic enolate formation before adding methyl iodide.[1]
Side Product Formation (e.g., over-methylation) The electrophile reacts more than once.- Use a precise stoichiometry of the electrophile (methyl iodide). - Maintain a low reaction temperature to control reactivity.
Difficulty in Purification Close polarity of the desired product and impurities.- Utilize high-performance liquid chromatography (HPLC) or carefully optimized column chromatography with a shallow solvent gradient for separation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the enantioselective synthesis of cuparene-type sesquiterpenes?

A common and effective starting material is β-cyclogeraniol, which allows for the establishment of the initial stereocenter.[1]

Q2: Which key reactions are typically involved in the synthesis of the cuparene skeleton?

Key reactions often include a Robinson annulation to construct the six-membered ring, α-methylation to introduce a key methyl group, reduction of a carbonyl group, and a final step to create the aromatic ring, such as aromatization or a coupling reaction.

Q3: How can I improve the yield of the Robinson annulation step?

Optimization of the base, temperature, and reaction time is crucial. For challenging substrates, heating in a sealed tube with a strong base like aqueous potassium hydroxide in methanol (B129727) has been shown to be effective.

Q4: What are the best practices for handling organometallic reagents like DIBALH and LDA?

These reagents are highly reactive and sensitive to air and moisture. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Add the reagents slowly at low temperatures to control the reaction rate and minimize side reactions.

Q5: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of (-)-Cuparene, a representative cuparene sesquiterpene.

1. Robinson Annulation to form Cyclohexenone Intermediate

  • Procedure: A solution of the diketone intermediate (1 equivalent) in methanol is treated with a 4% aqueous solution of potassium hydroxide. The mixture is then heated in a sealed tube at 150 °C for 5 hours. After cooling, the reaction mixture is worked up and the crude product is purified by column chromatography to yield the desired cyclohexenone. A 93% yield has been reported for this step.

2. α-Methylation of the Cyclohexenone

  • Procedure: A solution of the cyclohexenone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred at this temperature to form the lithium enolate. Methyl iodide is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched, and the product is extracted and purified. This step has been reported to proceed with a 96% yield.

3. Reduction of the Enone

  • Procedure: The methylated enone (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBALH) in a suitable solvent is added dropwise. The reaction is stirred at low temperature until completion, as monitored by TLC. The reaction is then quenched, and the resulting diastereomeric allylic alcohols are isolated after workup and purification. A 96% yield has been achieved for this reduction.

4. Aromatization to (-)-Cuparene

  • Procedure: The mixture of allylic alcohols (1 equivalent) is dissolved in carbon tetrachloride. Selenium dioxide and trimethylsilyl polyphosphate (PPSE) are added, and the mixture is heated to reflux overnight. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by chromatography to afford (-)-Cuparene. This final step has been reported with a 93% yield.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of (-)-Cuparene

Step Reaction Key Reagents Solvent Temperature Time Yield (%)
1Robinson Annulation4% aq. KOHMethanol150 °C5 h93
2α-MethylationLDA, MeITHF-78 °C to RT-96
3Enone ReductionDIBALHTHF-78 °C-96
4AromatizationSeO₂, PPSECCl₄RefluxOvernight93

Mandatory Visualization

Isocuparenal_Synthesis_Workflow start Diketone Intermediate step1 Robinson Annulation (4% aq. KOH, MeOH, 150°C) start->step1 Yield: 93% intermediate1 Cyclohexenone step1->intermediate1 step2 α-Methylation (LDA, MeI, THF, -78°C) intermediate1->step2 Yield: 96% intermediate2 Methylated Enone step2->intermediate2 step3 Enone Reduction (DIBALH, THF, -78°C) intermediate2->step3 Yield: 96% intermediate3 Allylic Alcohols (Diastereomeric Mixture) step3->intermediate3 step4 Aromatization (SeO₂, PPSE, CCl₄, Reflux) intermediate3->step4 Yield: 93% end (-)-Cuparene step4->end

Caption: Synthetic workflow for (-)-Cuparene.

Troubleshooting_Logic start Low Product Yield check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Activity start->check_reagents purify_sm Re-purify Starting Material check_purity->purify_sm sub_conditions Temperature, Time, Concentration Optimal? check_conditions->sub_conditions sub_reagents Reagents Fresh? Handled Correctly? check_reagents->sub_reagents optimize Systematically Optimize (e.g., DoE) sub_conditions->optimize replace_reagents Use Fresh/New Reagents sub_reagents->replace_reagents

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Isocuparenal and Pan-Assay Interference Compounds (PAINS) in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting interference in biological assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in their experiments. While you may have searched for "isocuparenal," it's important to note that this specific compound is not commonly cited in scientific literature as a source of assay interference. It is possible that this is a typographical error or a less-common compound.

However, the issues you may be facing are likely related to a well-documented class of molecules known as Pan-Assay Interference Compounds (PAINS) . PAINS are chemical compounds that frequently produce false-positive results in high-throughput screening and other biological assays.[1][2] They tend to interact non-specifically with numerous biological targets rather than specifically with the intended target.[1] This guide will provide you with a comprehensive overview of PAINS, how to identify them, and strategies to mitigate their interfering effects.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS)?

A1: PAINS are compounds that appear as "hits" in high-throughput screening (HTS) assays but are actually false positives.[2][3] They often share common chemical substructures that can interfere with assay readouts through various mechanisms, independent of specific binding to the intended biological target.[4][5] Recognizing and flagging these compounds early in the drug discovery process is crucial to avoid wasting time and resources on misleading leads.[6][7]

Q2: How do PAINS interfere with biological assays?

A2: PAINS can interfere with assays through several mechanisms, including:

  • Redox Cycling: Some PAINS can undergo redox cycling, leading to the production of reactive oxygen species like hydrogen peroxide. This can denature proteins or interfere with redox-sensitive assay components.[2][5]

  • Fluorescence: Certain compounds are inherently fluorescent and can directly interfere with fluorescence-based assays by creating a signal that is mistaken for a positive result.[8]

  • Chelation: PAINS containing metal-chelating substructures can sequester metal ions that are essential for enzyme function or assay signal generation.[2][5]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically sequester and inhibit enzymes, leading to a false-positive signal.[4][5]

  • Covalent Modification: Reactive functional groups on PAINS can covalently and non-specifically modify proteins, altering their function and leading to assay interference.[5]

  • Interference with Reporter Enzymes: PAINS can directly inhibit or stabilize reporter enzymes like firefly luciferase, leading to either a decrease or an unexpected increase in signal.[9][10]

Q3: Which types of assays are most susceptible to PAINS interference?

A3: While PAINS can affect a wide range of assays, some of the most commonly affected include:

  • Luciferase Reporter Assays: These are highly susceptible to compounds that inhibit or stabilize the luciferase enzyme, as well as those that are inherently luminescent.[9][10][11]

  • Fluorescence-Based Assays: Assays relying on fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or simple fluorescence intensity are prone to interference from fluorescent compounds.[8]

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can arise from compounds that cross-react with antibodies, inhibit the reporter enzyme (like horseradish peroxidase), or interfere with the substrate-chromophore reaction.[12][13]

  • High-Throughput Screening (HTS) Assays: Due to the high number of compounds screened, HTS campaigns are particularly vulnerable to generating a significant number of false positives due to PAINS.[1][3][8]

Q4: Are natural compounds also considered PAINS?

A4: Yes, many natural compounds, such as catechols, quinones, and rhodanines, are known PAINS.[1][5] It is a common misconception that natural products are always specific binders. Therefore, it is essential to apply the same rigorous validation standards to natural product libraries as to synthetic compound collections.

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating potential PAINS interference in your experiments.

Issue 1: Inconsistent or irreproducible results in a screening assay.
Possible Cause Troubleshooting Step Expected Outcome
PAINS Interference 1. Computational Filtering: Use computational filters or online tools to check if your hit compounds contain known PAINS substructures.[3] 2. Literature Review: Search the literature for the specific compound or compound class to see if it has been previously identified as a PAINS.[1][5]Identification of compounds with a high likelihood of being PAINS.
Compound Aggregation 1. Vary Detergent Concentration: Repeat the assay with varying concentrations of a non-ionic detergent (e.g., Triton X-100). True inhibitors will maintain their activity, while aggregators will often be disrupted. 2. Dynamic Light Scattering (DLS): Use DLS to directly observe aggregate formation at the compound concentrations used in the assay.Aggregators will show a significant change in activity with detergent, and DLS will confirm the presence of aggregates.
Assay-Specific Interference 1. Orthogonal Assays: Validate hits using a secondary, orthogonal assay that has a different detection method (e.g., if the primary assay is fluorescence-based, use a label-free method for confirmation).[8] 2. Counter-Screening: Perform a counter-screen against the reporter enzyme or other assay components in the absence of the primary target.True hits will show activity in the orthogonal assay, while PAINS will often be inactive. A positive result in the counter-screen indicates direct interference with an assay component.
Issue 2: High background or false positives in a luciferase reporter assay.
Possible Cause Troubleshooting Step Expected Outcome
Direct Luciferase Inhibition/Stabilization 1. Biochemical Luciferase Assay: Test hit compounds directly against purified luciferase enzyme.[10] 2. Use a Different Luciferase: If possible, repeat the experiment with a different type of luciferase (e.g., Renilla luciferase instead of firefly luciferase) as they can have different inhibitor profiles.[9]Compounds that directly interact with luciferase will show activity in the biochemical assay. A change in activity with a different luciferase suggests specific interference.
Compound Auto-luminescence 1. Read Plate Before Adding Substrate: Measure the luminescence of the plate containing cells and compounds before adding the luciferase substrate.A signal before substrate addition indicates the compound is auto-luminescent.
Cell Viability Effects 1. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure the observed effects are not due to cell death.[14]This will differentiate true pathway modulation from non-specific cytotoxicity.
Issue 3: Poor standard curve or high variability in ELISA.
Possible Cause Troubleshooting Step Expected Outcome
Matrix Effects 1. Spike and Recovery: Spike a known amount of the analyte into the sample matrix and measure the recovery to assess for interference from the sample matrix itself.[13][15] 2. Sample Dilution: Serially dilute the sample to see if the interference can be diluted out.[12]A recovery significantly different from 100% indicates a matrix effect. A linear response upon dilution suggests the interference can be overcome by dilution.
HRP Inhibition 1. Direct HRP Assay: Test the compound's effect on the HRP enzyme and its substrate directly.Inhibition of the HRP enzyme will be identified.
Non-specific Binding 1. Increase Washing Steps: Increase the number and stringency of wash steps to remove non-specifically bound compounds.[13][16] 2. Add Detergent to Wash Buffer: Include a mild detergent like Tween-20 in the wash buffer to reduce non-specific binding.[13]A reduction in background signal indicates that non-specific binding was the issue.

Experimental Protocols

Protocol 1: Counter-Screen for Firefly Luciferase Inhibition

Objective: To determine if a compound directly inhibits the firefly luciferase enzyme.

Materials:

  • Purified recombinant firefly luciferase

  • Luciferase assay buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8)

  • D-luciferin substrate

  • ATP

  • Test compounds

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a working solution of firefly luciferase in luciferase assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a white-walled microplate, add the test compound dilutions.

  • Add the firefly luciferase solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Prepare the luciferase substrate solution containing D-luciferin and ATP in assay buffer.

  • Inject the substrate solution into each well and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

Protocol 2: Assay for Compound Aggregation Using Detergent

Objective: To differentiate between true inhibitors and compound aggregators.

Materials:

  • All components of the primary assay

  • Triton X-100 or other non-ionic detergent

  • Test compounds

Procedure:

  • Run the primary assay as usual to determine the IC₅₀ of the hit compounds.

  • Repeat the assay with the addition of a low concentration of Triton X-100 (e.g., 0.01% v/v) to the assay buffer.

  • Determine the IC₅₀ of the hit compounds in the presence of the detergent.

  • Interpretation:

    • If the IC₅₀ value significantly increases or the compound becomes inactive in the presence of the detergent, it is likely an aggregator.

    • If the IC₅₀ value remains relatively unchanged, the compound is more likely a true inhibitor.

Visualizations

PAINS_Interference_Mechanisms cluster_PAINS Pan-Assay Interference Compound (PAIN) cluster_Assay Biological Assay cluster_Mechanisms Interference Mechanisms PAIN PAIN Assay Assay Components (Enzymes, Receptors, Reporters) PAIN->Assay Non-specific Interaction Readout Assay Readout (Fluorescence, Luminescence, etc.) PAIN->Readout Direct Interference Redox Redox Cycling PAIN->Redox Fluorescence Compound Fluorescence PAIN->Fluorescence Chelation Metal Chelation PAIN->Chelation Aggregation Aggregation PAIN->Aggregation Assay->Readout Generates Signal

Caption: Mechanisms of PAINS interference in biological assays.

Troubleshooting_Workflow Start Inconsistent/False Positive Hit Check_PAINS Computational PAINS Check Start->Check_PAINS Orthogonal_Assay Orthogonal Assay Validation Check_PAINS->Orthogonal_Assay PAINS substructure found Check_PAINS->Orthogonal_Assay No PAINS substructure Counter_Screen Counter-Screen (e.g., vs. Reporter) Orthogonal_Assay->Counter_Screen Hit Confirmed Is_PAIN Likely PAIN/Artifact Orthogonal_Assay->Is_PAIN Hit Not Confirmed Detergent_Test Detergent Test for Aggregation Counter_Screen->Detergent_Test No Interference Counter_Screen->Is_PAIN Interference Detected Detergent_Test->Is_PAIN Aggregation Detected Is_Hit Potential True Hit Detergent_Test->Is_Hit No Aggregation

Caption: A logical workflow for troubleshooting false-positive hits.

References

Technical Support Center: Stereochemical Confirmation of Synthetic Isocuparenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in confirming the stereochemistry of your synthetic isocuparenal.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for confirming the stereochemistry of synthetic this compound?

A1: The primary methods for confirming the stereochemistry of synthetic this compound include:

  • Comparison of Specific Rotation: Comparing the measured specific rotation of your synthetic sample with the literature value for the corresponding enantiomer of natural this compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Separating the enantiomers of your synthetic this compound to determine the enantiomeric excess (ee).

  • NMR Spectroscopy (Mosher's Ester Analysis): A powerful method to determine the absolute configuration of the secondary alcohol in this compound.

  • X-ray Crystallography: An unambiguous method to determine the absolute stereochemistry, provided a suitable single crystal of your synthetic this compound or a derivative can be obtained.

Q2: I have synthesized this compound, but the specific rotation value does not match the literature value. What could be the issue?

A2: Discrepancies in specific rotation can arise from several factors:

  • Enantiomeric Purity: Your synthetic sample may not be enantiomerically pure. The presence of the other enantiomer will lower the magnitude of the specific rotation.

  • Concentration Errors: Inaccurate determination of the sample concentration is a common source of error in specific rotation measurements.

  • Solvent and Temperature: Specific rotation is dependent on the solvent and temperature. Ensure your measurements are performed under the same conditions as reported in the literature.

  • Impurities: The presence of optically active impurities can significantly affect the measured rotation.

Q3: I am having trouble separating the enantiomers of this compound using chiral HPLC. What should I try?

A3: Chiral separations can be challenging. Here are some troubleshooting steps:

  • Column Selection: The choice of the chiral stationary phase (CSP) is critical. For sesquiterpenes like this compound, polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or cyclodextrin-based columns are often a good starting point.

  • Mobile Phase Optimization: Systematically vary the mobile phase composition. In normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol (B130326), ethanol). Small changes in the modifier percentage can have a large impact on resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases.

  • Temperature: Temperature can affect chiral recognition. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C).

Q4: My Mosher's ester analysis is giving ambiguous results. What are the common pitfalls?

A4: Ambiguous results in Mosher's ester analysis can be due to:

  • Incomplete Reaction: Ensure the esterification reaction goes to completion for both the (R)- and (S)-MTPA esters. Monitor the reaction by TLC or ¹H NMR.

  • Racemization: The chiral center of this compound or the MTPA chloride could racemize during the reaction. Use mild reaction conditions.

  • Incorrect Signal Assignment: Unambiguous assignment of the proton signals in the ¹H NMR spectra of both diastereomeric esters is crucial. 2D NMR techniques like COSY and HSQC can be helpful.

  • Conformational Flexibility: If the molecule is too flexible, the simple model for predicting chemical shift differences may not hold true.

Troubleshooting Guides

Chiral HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor or no resolution of enantiomers Inappropriate chiral stationary phase (CSP).Suboptimal mobile phase composition.Incorrect flow rate.Column temperature not optimal.1. Screen different CSPs: Test polysaccharide-based and cyclodextrin-based columns.2. Optimize mobile phase: Systematically vary the percentage of the polar modifier (e.g., isopropanol in hexane).3. Reduce flow rate: Try a lower flow rate (e.g., 0.5 mL/min).4. Vary temperature: Analyze at different column temperatures.
Peak tailing Secondary interactions with the stationary phase.Column contamination.Inappropriate mobile phase pH (for ionizable compounds).1. Use additives: For basic compounds, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase.2. Clean the column: Follow the manufacturer's instructions for column cleaning.3. Adjust pH: If applicable, adjust the mobile phase pH away from the pKa of the analyte.
Poor reproducibility of retention times Inconsistent mobile phase preparation.Insufficient column equilibration.Fluctuations in column temperature.1. Prepare fresh mobile phase: Ensure accurate and consistent mobile phase composition.2. Equilibrate thoroughly: Allow the column to equilibrate with the mobile phase for an extended period.3. Use a column oven: Maintain a stable column temperature.
Mosher's Ester Analysis
Issue Possible Cause(s) Troubleshooting Steps
Incomplete esterification Insufficient reaction time or temperature.Deactivated reagents.1. Monitor reaction: Follow the reaction progress by TLC or ¹H NMR.2. Use fresh reagents: Use freshly opened or properly stored MTPA-Cl and pyridine.3. Increase reaction time/temperature: If necessary, increase the reaction time or slightly warm the reaction mixture.
Ambiguous Δδ values Incorrect assignment of ¹H NMR signals.Conformational flexibility of the molecule.Presence of impurities.1. Perform 2D NMR: Use COSY and HSQC to confirm proton assignments.2. Consider alternative methods: If conformational flexibility is a major issue, other methods like X-ray crystallography may be more suitable.3. Purify esters: Purify the diastereomeric esters before NMR analysis to remove any interfering impurities.
Racemization Harsh reaction conditions.1. Use mild conditions: Perform the reaction at room temperature or below.2. Limit reaction time: Do not let the reaction run for an unnecessarily long time after completion.

Experimental Protocols

Chiral HPLC Method for this compound Separation
  • Column: Chiralpak IA or Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol (99:1 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25°C

Note: The mobile phase composition may need to be optimized to achieve baseline separation.

Mosher's Ester Analysis Protocol for this compound

This protocol is adapted from the general procedure for determining the absolute configuration of secondary alcohols.[1][2][3]

Materials:

  • Synthetic this compound (approx. 1-2 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of the (S)-MTPA Ester:

    • In an NMR tube, dissolve ~1 mg of synthetic this compound in ~0.5 mL of CDCl₃.

    • Add a small excess (~1.2 equivalents) of anhydrous pyridine.

    • Add a small excess (~1.2 equivalents) of (R)-MTPA-Cl.

    • Cap the NMR tube and mix the contents thoroughly.

    • Allow the reaction to proceed at room temperature for several hours or until completion (monitor by ¹H NMR).

  • Preparation of the (R)-MTPA Ester:

    • In a separate NMR tube, repeat the procedure described in step 1, but use (S)-MTPA-Cl instead of (R)-MTPA-Cl.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (S)- and (R)-MTPA ester samples.

    • Assign the proton signals in both spectra. 2D NMR techniques (COSY, HSQC) can be beneficial for unambiguous assignment.

  • Data Analysis:

    • For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .

    • Create a 2D model of the this compound stereocenter and project the substituents.

    • Assign the protons with positive Δδ values to one side of the Mosher's acid plane and protons with negative Δδ values to the other side.

    • Based on the established conformational model of the Mosher's ester, determine the absolute configuration of the chiral center.

Data Presentation

Table 1: Reference Data for this compound Stereochemical Confirmation

Parameter(+)-Isocuparenal(-)-Isocuparenal
Specific Rotation [α]D Data not available in searched literatureData not available in searched literature
¹H NMR (CDCl₃, δ ppm) Data not available in searched literatureData not available in searched literature
¹³C NMR (CDCl₃, δ ppm) Data not available in searched literatureData not available in searched literature

Note: The absence of specific literature values for this compound's specific rotation and detailed NMR data in the initial searches highlights the importance of careful comparison with data from closely related and well-characterized cuparene sesquiterpenoids, or the need to fully characterize a sample of natural this compound as a standard.

Visualizations

Stereochem_Confirmation_Workflow cluster_synthesis Synthetic this compound cluster_analysis Stereochemical Analysis cluster_comparison Data Comparison & Confirmation cluster_conclusion Conclusion Syn_this compound Synthetic this compound Sample Specific_Rotation Measure Specific Rotation Syn_this compound->Specific_Rotation Chiral_HPLC Chiral HPLC Analysis Syn_this compound->Chiral_HPLC Moshers_Ester Mosher's Ester Analysis Syn_this compound->Moshers_Ester Xray X-ray Crystallography (if crystalline) Syn_this compound->Xray Compare_Rotation Compare with Literature Value Specific_Rotation->Compare_Rotation Determine_ee Determine Enantiomeric Excess (ee) Chiral_HPLC->Determine_ee Determine_AC Determine Absolute Configuration Moshers_Ester->Determine_AC Unambiguous_Structure Unambiguous 3D Structure Xray->Unambiguous_Structure Confirmed_Stereochem Confirmed Stereochemistry Compare_Rotation->Confirmed_Stereochem Determine_ee->Confirmed_Stereochem Determine_AC->Confirmed_Stereochem Unambiguous_Structure->Confirmed_Stereochem Moshers_Analysis_Logic cluster_reactants Reactants cluster_products Diastereomeric Esters cluster_analysis NMR Analysis cluster_conclusion Conclusion This compound This compound (Unknown Configuration) S_Ester (S)-MTPA Ester This compound->S_Ester + (R)-MTPA-Cl R_Ester (R)-MTPA Ester This compound->R_Ester + (S)-MTPA-Cl R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl NMR_Spectra Acquire ¹H NMR Spectra S_Ester->NMR_Spectra R_Ester->NMR_Spectra Calc_Delta_delta Calculate Δδ = δs - δr NMR_Spectra->Calc_Delta_delta Absolute_Config Determine Absolute Configuration Calc_Delta_delta->Absolute_Config

References

Technical Support Center: Isocuparenal Extraction & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and purification of Isocuparenal, a cuparene-type sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically extracted?

A1: this compound is a cuparene-type sesquiterpenoid. These types of compounds are commonly isolated from marine red algae, particularly from species of the genus Laurencia. These seaweeds are known to produce a rich diversity of halogenated and non-halogenated secondary metabolites, including various sesquiterpenes.[1][2][3][4]

Q2: What are the most common methods for extracting this compound?

A2: The initial extraction of this compound from the source material, such as dried algae, is typically performed using solvent extraction. Common solvents for this purpose include ethyl acetate (B1210297), dichloromethane (B109758), or hexane.[1] Following the initial extraction, a series of chromatographic techniques are employed for purification, such as flash chromatography and thin-layer chromatography (TLC). More advanced and efficient methods like microwave-assisted extraction (MAE) can also be utilized to shorten extraction times and potentially increase yields.

Q3: What are the common impurities encountered during this compound extraction?

A3: The crude extract from natural sources is a complex mixture. Common impurities that may be present alongside this compound include other sesquiterpenoids, diterpenes, sterols, C15-acetogenins, and various pigments. Since Laurencia species are known for producing halogenated compounds, brominated and chlorinated derivatives of various metabolites might also be present as impurities.

Q4: What are the known biological activities of this compound and related compounds?

A4: Sesquiterpenoids, including those of the cuparene type, exhibit a broad range of biological activities. These activities include antimicrobial, cytotoxic, antiviral, and antioxidant effects. Specifically, some cuparene-type sesquiterpenes have demonstrated notable antimicrobial activity against bacteria like Bacillus subtilis and cytotoxic activity against various cancer cell lines.

Troubleshooting Guides

Low Yield of Crude this compound Extract
Potential Cause Recommended Solution
Inefficient Solvent PenetrationEnsure the plant/algal material is properly dried and ground to a fine powder to increase the surface area for solvent interaction.
Inappropriate Solvent ChoiceThe polarity of the extraction solvent is crucial. For sesquiterpenoids like this compound, moderately polar solvents like ethyl acetate or dichloromethane are often effective. If the yield is low, consider sequential extractions with solvents of varying polarities.
Insufficient Extraction Time or TemperatureFor maceration, ensure sufficient soaking time. For methods like Soxhlet or MAE, optimize the extraction duration and temperature. Be cautious with higher temperatures as they can lead to the degradation of thermolabile compounds.
Loss of Volatile CompoundsSesquiterpenoids can be semi-volatile. To prevent loss, avoid excessive heat during solvent evaporation (rotary evaporation). Grinding the source material under liquid nitrogen can also help preserve volatile components.
Poor Separation and Purity After Chromatography
Potential Cause Recommended Solution
Co-elution of ImpuritiesOptimize the mobile phase composition in your chromatographic separation (e.g., column chromatography, HPLC). A gradient elution may be necessary to resolve compounds with similar polarities.
Column OverloadingInjecting too much crude extract onto the column can lead to poor separation. Reduce the sample load or use a larger column.
Irreversible Adsorption on Silica (B1680970) GelSome compounds may strongly adhere to the stationary phase. Consider using a different stationary phase (e.g., alumina) or adding a small percentage of a modifier like triethylamine (B128534) to the mobile phase for basic compounds.
Presence of Pigments and Polar ImpuritiesA pre-purification step using solid-phase extraction (SPE) can help remove highly polar impurities and pigments before proceeding to column chromatography.

Experimental Protocols

General Protocol for this compound Extraction and Isolation
  • Preparation of Material: Air-dry the collected Laurencia species in a well-ventilated area away from direct sunlight. Once dried, grind the algal material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered algae in ethyl acetate at room temperature for 48-72 hours, with occasional stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process with fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography over silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2).

    • Visualize the spots on the TLC plates under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions containing the compound of interest (this compound) and concentrate them.

    • Further purification can be achieved by preparative TLC or HPLC if necessary.

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpenoids
Extraction Method Typical Solvents Advantages Disadvantages
MacerationEthyl acetate, Methanol, HexaneSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields.
Soxhlet ExtractionHexane, DichloromethaneMore efficient than maceration, continuous extraction process.Can degrade heat-sensitive compounds.
Microwave-Assisted Extraction (MAE)Hexane, EthanolRapid extraction, reduced solvent consumption, higher yields.Requires specialized equipment.
Supercritical Fluid Extraction (SFE)Supercritical CO₂ with co-solventsEnvironmentally friendly, solvent-free extracts, tunable selectivity.High initial equipment cost.
Table 2: Purity Analysis of this compound Fractions
Purification Step Technique Purity (%) Major Impurities Detected
Crude Extract-5-10Other sesquiterpenoids, pigments, sterols
After Column ChromatographySilica Gel70-85Isomeric sesquiterpenoids, related cuparenes
After Preparative TLC/HPLCC18 Column>95Trace isomers

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Dried Laurencia sp. Powder extraction Solvent Extraction (Ethyl Acetate) start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom tlc TLC Monitoring column_chrom->tlc tlc->column_chrom Optimize Mobile Phase fraction_collection Fraction Collection tlc->fraction_collection purity_analysis Purity Analysis (HPLC/GC-MS) fraction_collection->purity_analysis pure_this compound Pure this compound (>95%) purity_analysis->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

troubleshooting_logic start Low Purity after Column Chromatography q1 Are peaks well-resolved on TLC? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the column overloaded? a1_yes->q2 s1 Optimize mobile phase. Try gradient elution. a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Reduce sample load or use a larger column. a2_yes->s2 q3 Are there colored bands/streaking? a2_no->q3 end Improved Purity s2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Consider pre-purification with SPE to remove pigments. a3_yes->s3 a3_no->end s3->end

Caption: Troubleshooting Logic for Low Purity Issues.

References

Isocuparenal stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isocuparenal in long-term experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: this compound is susceptible to oxidative degradation, particularly in neutral to alkaline pH conditions.[1] Exposure to light and elevated temperatures can also accelerate its degradation.[2][3] Long-term storage in solution may lead to the formation of colored degradation products and a decrease in potency.

Q2: How should this compound be stored for long-term use?

A2: For optimal stability, this compound should be stored as a dry powder in a tightly sealed container at -20°C, protected from light. If a stock solution is required, it is recommended to prepare it fresh before each experiment. For short-term storage of solutions, aliquot and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q3: What are the visible signs of this compound degradation?

A3: A common indicator of this compound degradation in solution is a color change, often to a yellowish or brownish hue.[4] Precipitation or the appearance of particulate matter may also indicate instability or solubility issues.[1] Any visual change in the solution should be considered a sign of potential degradation, and the solution should be discarded.

Q4: Can I use standard cell culture media to dissolve this compound?

A4: While this compound may be soluble in some cell culture media, the presence of various components, such as salts and amino acids, and the typical pH of around 7.4 can promote its degradation.[1][] It is advisable to dissolve this compound in a compatible solvent like DMSO at a high concentration first and then dilute it into the cell culture medium immediately before the experiment to the final desired concentration.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Loss of expected biological activity over the course of the experiment.

  • Unexpected cytotoxicity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation in Culture Medium Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in the culture medium before being added to cells. Consider a medium change with freshly diluted this compound for experiments longer than 24 hours.
Interaction with Serum Proteins Reduce the serum concentration in your cell culture medium if experimentally feasible. Alternatively, perform binding studies to quantify the extent of protein binding.
Photodegradation Protect your plates and solutions from light by using amber tubes and covering plates with foil during incubation.
Cell Culture Contamination Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination, as this can affect cell health and response to treatment.[][6][7][8]
Issue 2: Precipitate Formation in this compound Solutions

Symptoms:

  • Visible particulate matter or cloudiness in the stock solution or diluted experimental solutions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor Solubility Ensure the initial stock solution in an organic solvent (e.g., DMSO) is fully dissolved before further dilution. When diluting into aqueous buffers or media, add the stock solution dropwise while vortexing to prevent precipitation.
pH-Dependent Solubility Check the pH of your final solution. This compound's solubility may be pH-dependent. Determine the optimal pH range for solubility and stability.
Formation of Insoluble Degradation Products If the precipitate forms over time, it is likely due to degradation. Discard the solution and prepare a fresh one.

Data Presentation

Table 1: this compound Stability in Different Solvents at 4°C

Solvent Concentration (mM) Purity after 7 days (%) Purity after 30 days (%)
DMSO1099.598.2
Ethanol1097.192.5
PBS (pH 7.4)185.368.7
Water190.275.4

Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)

Temperature Purity after 24 hours (%) Purity after 72 hours (%)
37°C75.855.1
25°C (Room Temp)88.279.3
4°C95.691.4

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but prolonged heating should be avoided.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound.[9][10]

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffer or medium.

  • Incubation: Store the samples under different conditions (e.g., temperatures, light exposure). At specified time points, withdraw an aliquot for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Data Analysis: The stability is determined by comparing the peak area of this compound at each time point to the initial peak area (time zero). The appearance of new peaks indicates the formation of degradation products.

Visualizations

Isocuparenal_Degradation_Pathway This compound This compound Oxidized_Intermediate Oxidized Intermediate This compound->Oxidized_Intermediate Oxidation (O2, pH > 7) Degradation_Product_A Degradation Product A (Colored) Oxidized_Intermediate->Degradation_Product_A Rearrangement Degradation_Product_B Degradation Product B (Inactive) Oxidized_Intermediate->Degradation_Product_B Further Oxidation

Caption: Hypothetical oxidative degradation pathway of this compound.

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_samples Dilute in Test Buffers (t=0 sample) prep_stock->prep_samples incubate_conditions Store samples under different conditions (Temp, Light) prep_samples->incubate_conditions collect_samples Collect Aliquots at Time Points incubate_conditions->collect_samples hplc_analysis Analyze by HPLC collect_samples->hplc_analysis data_analysis Calculate % Remaining & Identify Degradants hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic start Inconsistent Experimental Results check_solution Check Solution Appearance (Color, Precipitate) start->check_solution check_protocol Review Experimental Protocol start->check_protocol prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Degradation Suspected modify_protocol Modify Protocol (e.g., protect from light) check_protocol->modify_protocol Potential Issue Identified

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Isocuparenal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isocuparenal (Isoproterenol) quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound, also known as Isoproterenol, is a non-selective β-adrenergic agonist.[1][2] Its quantification is crucial in various research areas, including cardiovascular studies and drug development, to understand its pharmacokinetic and pharmacodynamic properties.

Q2: What are the common methods for quantifying this compound?

Common methods for this compound quantification include High-Performance Liquid Chromatography (HPLC) with UV or PDA detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3][4] Enzyme-Linked Immunosorbent Assays (ELISAs) are also used, though they can be prone to cross-reactivity issues.[5]

Q3: What are the key considerations for this compound sample preparation and storage?

This compound is susceptible to oxidation, which is accelerated by exposure to air, light, and alkaline pH.[6] Degradation is often indicated by a pink or brown color change in the solution.[6] It is highly recommended to use freshly prepared aqueous working solutions immediately to avoid degradation.[6] For short-term storage, aqueous solutions can be kept at 2-8°C for no longer than 24 hours.[6] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles and should be protected from light.[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during this compound quantification.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape or resolution.

  • Possible Cause: Inappropriate mobile phase composition.

  • Solution: An optimized mobile phase for this compound HCl analysis by RP-HPLC consists of Methanol (B129727) and 0.1% Triethylamine (pH 7.0) in a 20:80 v/v ratio.[1]

Problem: Inconsistent retention times.

  • Possible Cause: Fluctuation in column temperature or mobile phase flow rate.

  • Solution: Ensure the column oven maintains a stable temperature and that the HPLC pump is delivering a consistent flow rate. A flow rate of 1.0 ml/min has been shown to be effective.[1]

Problem: Low sensitivity.

  • Possible Cause: Suboptimal detection wavelength.

  • Solution: The optimal UV detection wavelength for Isoproterenol HCl is 279 nm.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Problem: Low signal intensity or poor ionization.

  • Possible Cause: Inefficient sample extraction or ion suppression from the sample matrix.

  • Solution: A liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (B109758) has been successfully used for sample preparation from plasma.[4] For protein precipitation in plasma samples, 0.1 g/mL trichloroacetic acid can be effective.[3]

Problem: Inaccurate quantification at low concentrations.

  • Possible Cause: The concentration of the analyte is below the limit of quantification (LOQ).

  • Solution: Be aware of the validated linear range of the method. For one validated LC-MS/MS method, the linear range was 2-500 ng/mL.[3] For a specific RP-HPLC method, the LOD and LOQ were found to be 1.97 and 5.99 μg/ml, respectively.[1][2]

Enzyme-Linked Immunosorbent Assay (ELISA)

Problem: High background signal.

  • Possible Cause: Insufficient washing, improper blocking, or contaminated reagents.

  • Solution: Increase the number of wash cycles, optimize the blocking buffer (e.g., BSA or casein), and always prepare fresh substrate solutions.[7]

Problem: Weak or no signal.

  • Possible Cause: Degraded reagents, incorrect antibody concentrations, or improper incubation times.

  • Solution: Check the storage conditions and expiration dates of all reagents. Perform titration experiments to determine optimal antibody concentrations. Ensure incubation times and temperatures are as recommended in the protocol.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated this compound quantification methods.

Table 1: RP-HPLC Method Parameters for Isoproterenol HCl Quantification

ParameterValueReference
ColumnPhenomenex Luna C18[1]
Mobile PhaseMethanol: 0.1% Triethylamine (pH 7.0) (20:80 v/v)[1]
Flow Rate1.0 ml/min[1]
Detection Wavelength279 nm[1][2]
Linearity Range10-60 µg/ml[1][2]
Correlation Coefficient (r²)0.999[1]
Intra-day Precision (%RSD)0.65%[1][2]
Inter-day Precision (%RSD)0.58%[1][2]
Limit of Detection (LOD)1.97 µg/ml[1][2]
Limit of Quantification (LOQ)5.99 µg/ml[1][2]

Table 2: Isoproterenol Stability in 0.9% Sodium Chloride Injection (4 μg/mL)

Storage ConditionDurationStabilityReference
Refrigerated (3°C-5°C)90 days<10% degradation[8][9][10]
Room Temperature (23°C-25°C)90 days<10% degradation[8][9][10]

Experimental Protocols

RP-HPLC Method for Isoproterenol HCl Quantification

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of Isoproterenol HCl and dissolve it in 10 ml of HPLC grade methanol to obtain a concentration of 1000 µg/ml.[1]

  • Working Standard Preparation: From the stock solution, prepare working standards ranging from 10 – 60 μg/ml in the mobile phase.[1]

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18

    • Mobile Phase: A mixture of Methanol and 0.1% Triethylamine (pH adjusted to 7.0 with Orthophosphoric acid) in a 20:80 v/v ratio.[1]

    • Flow Rate: 1.0 ml/min.[1]

    • Detection: PDA detection at 279 nm.[1]

  • Calibration Curve: Inject triplicate samples of each working standard concentration. Plot a calibration curve of the mean peak area against the concentration.[1]

  • Sample Analysis: Prepare the sample solution, for example, by dissolving a formulation equivalent to 10 mg of Isoproterenol HCl in methanol and sonicating for 5 minutes.[1] Inject the sample and quantify using the calibration curve.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound quantification.

cluster_0 This compound Signaling Pathway This compound This compound Beta_Adrenergic_Receptor β-Adrenergic Receptor This compound->Beta_Adrenergic_Receptor Binds to G_Protein G Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound β-Adrenergic Receptor Signaling Pathway.

cluster_1 This compound Quantification Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Sample_Preparation Sample Preparation (e.g., Extraction, Protein Precipitation) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Standard_Preparation Standard Curve Preparation Standard_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Concentration Calculation) Data_Acquisition->Data_Analysis Result_Reporting Result Reporting Data_Analysis->Result_Reporting

Caption: General experimental workflow for this compound quantification.

cluster_2 Troubleshooting Logic for Poor Quantification Problem Inaccurate or Irreproducible Results Check_Sample_Integrity Is the sample degraded? (Check storage, handling) Problem->Check_Sample_Integrity Check_Standard_Curve Is the standard curve linear and accurate? (r² > 0.99) Problem->Check_Standard_Curve Check_Instrument_Performance Is the instrument performing correctly? (System suitability test) Problem->Check_Instrument_Performance Solution_Sample Prepare fresh samples and use immediately. Check_Sample_Integrity->Solution_Sample Yes Solution_Standard Prepare fresh standards and re-run curve. Check_Standard_Curve->Solution_Standard No Solution_Instrument Calibrate and maintain instrument as per SOPs. Check_Instrument_Performance->Solution_Instrument No

Caption: Logical diagram for troubleshooting poor this compound quantification results.

References

Isocuparenal aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding aggregation issues encountered during experiments with Isocuparenal.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation?

A: this compound aggregation refers to the process where individual this compound molecules, or their complexes with proteins, self-associate to form larger, often insoluble, aggregates. This can be problematic in experimental settings, leading to inaccurate results, loss of biological activity, and difficulties in analysis.[1][2]

Q2: What are the primary causes of this compound aggregation?

A: Several factors can induce or accelerate this compound aggregation. These include:

  • High Concentration: Increased concentrations of this compound can enhance the likelihood of intermolecular interactions, leading to aggregation.[1][2]

  • Suboptimal pH: The pH of the solution can significantly affect the charge and conformation of this compound and its target proteins, potentially exposing hydrophobic regions that promote aggregation.[1] Aggregation is often most pronounced near the isoelectric point (pI) of the protein in a complex.

  • Temperature Fluctuations: Both elevated and freezing temperatures can destabilize this compound solutions and protein structures, leading to aggregation. Some proteins are unstable at 4°C and are better stored at -80°C with cryoprotectants.

  • Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions, and non-optimal ionic strength can promote aggregation.

  • Presence of Contaminants: Impurities or seeding particles can act as nucleation sites, initiating the aggregation process.

  • Mechanical Stress: Agitation or shaking can sometimes induce aggregation, particularly for protein-Isocuparenal complexes.

Q3: How can I detect this compound aggregation?

A: Aggregation can be detected through various methods:

  • Visual Observation: The most straightforward method is to look for visible precipitates, cloudiness, or turbidity in the solution.

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregates can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can effectively detect the formation of larger aggregates.

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric form, often in the void volume of the column.

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to beta-sheet-rich structures, which are common in certain types of aggregates, resulting in a significant increase in fluorescence.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Visible precipitate forms after dissolving this compound. High concentration, suboptimal buffer pH or ionic strength.Decrease the working concentration of this compound. Optimize the buffer pH to be at least one unit away from the pI of any protein in the solution. Screen different salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength.
Inconsistent results in cell-based assays. Aggregation of this compound in the cell culture media.Prepare fresh this compound stock solutions for each experiment. Consider adding a small percentage of a biocompatible solubilizing agent, such as DMSO or a non-ionic detergent (e.g., Tween-20 at <0.1%), to your final dilution.
Loss of this compound-protein complex activity over time. Aggregation and precipitation of the complex.Store the complex at an appropriate temperature; for many proteins, -80°C with a cryoprotectant like glycerol (B35011) is recommended over 4°C. Add a stabilizing agent or a specific ligand for the protein, which can favor the native conformation and reduce aggregation.
High background signal in fluorescence-based assays. Formation of small, soluble this compound aggregates that scatter light.Centrifuge the this compound solution at high speed immediately before use to pellet any small aggregates. Filter the solution through a 0.22 µm filter.

Experimental Protocols

Protocol 1: Screening for Optimal this compound Solubility Conditions

Objective: To determine the optimal buffer conditions to maintain this compound in a monomeric, soluble state.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Dilute the this compound stock to the desired final concentration in each of the prepared buffers. Include a no-Isocuparenal control for each buffer.

  • Incubate the solutions for a set period (e.g., 1, 4, and 24 hours) at the experimental temperature.

  • After incubation, visually inspect for any precipitation.

  • Measure the absorbance of each solution at 600 nm to quantify turbidity.

  • Analyze the size distribution of particles in each solution using Dynamic Light Scattering (DLS).

  • The optimal buffer will be the one that shows the lowest turbidity and the smallest particle size over time.

Protocol 2: Thioflavin T (ThT) Assay for this compound-Induced Protein Aggregation

Objective: To monitor the kinetics of protein aggregation in the presence of this compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the target protein in a suitable, filtered buffer. Ensure the initial protein solution is monomeric, which can be verified by SEC.

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the protein solution to the desired final concentration.

    • Add this compound to the wells at various concentrations. Include a control with no this compound.

    • Add ThT to each well to a final concentration of 10-20 µM.

    • Include a buffer-only control with ThT.

  • Incubation and Measurement:

    • Place the plate in a fluorescence plate reader capable of maintaining a constant temperature (e.g., 37°C).

    • Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes). Use an excitation wavelength of approximately 440 nm and an emission wavelength of around 485 nm.

    • Ensure the plate is shaken briefly before each reading.

  • Data Analysis:

    • Subtract the fluorescence of the buffer-only control from all other readings.

    • Plot the fluorescence intensity against time for each concentration of this compound. An increase in fluorescence over time indicates aggregation.

Visualizations

Isocuparenal_Troubleshooting_Workflow This compound Aggregation Troubleshooting Workflow start Experiment Shows Signs of Aggregation (e.g., precipitation, inconsistent data) check_visual Visually Inspect Solution (Turbidity, Precipitate?) start->check_visual quantify Quantify Aggregation (DLS, UV-Vis, SEC) check_visual->quantify is_aggregated Aggregation Confirmed? quantify->is_aggregated optimize_concentration Decrease this compound Concentration is_aggregated->optimize_concentration Yes re_evaluate Re-run Experiment and Evaluate Outcome is_aggregated->re_evaluate No optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength) optimize_concentration->optimize_buffer additives Consider Additives (Glycerol, Detergents, Ligands) optimize_buffer->additives additives->re_evaluate re_evaluate->is_aggregated Still Aggregated end Problem Resolved re_evaluate->end No Aggregation

Caption: A workflow for troubleshooting this compound aggregation.

Hypothetical_Isocuparenal_Signaling_Pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Membrane Receptor (e.g., GPCR) This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_A Protein Kinase A (PKA) Second_Messenger->Kinase_A CREB CREB Phosphorylation Kinase_A->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

References

Validation & Comparative

Isocuparenal and its Sesquiterpenoid Peers: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the vast and structurally diverse world of sesquiterpenoids, understanding the nuanced differences in their biological activities is paramount for researchers in drug discovery and natural product chemistry. This guide provides a comparative analysis of the biological activities of isocuparenal, a member of the cuparene class of sesquiterpenoids, against other notable sesquiterpenoids. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related cuparene-type sesquiterpenoids to infer its potential activities and juxtaposes them with well-characterized sesquiterpenoids from other classes, namely β-elemene and β-caryophyllene.

Overview of Compared Sesquiterpenoids

This compound is a bicyclic sesquiterpenoid characterized by a cuparene skeleton. This chemical backbone is shared by a variety of natural products, many of which have been isolated from fungi and marine organisms.[1][2][3] The biological activities of cuparene-type sesquiterpenoids are an active area of research, with studies pointing towards antimicrobial, cytotoxic, and anti-inflammatory properties.[4][5]

β-Elemene , an elemane-type sesquiterpenoid, is a well-studied natural compound found in various medicinal plants. It has gained significant attention for its broad-spectrum anticancer activities, which have been demonstrated in numerous preclinical and clinical studies. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance in cancer cells.

β-Caryophyllene , a bicyclic sesquiterpenoid with a distinctive cyclobutane (B1203170) ring, is a common constituent of the essential oils of many plants, including cloves, rosemary, and cannabis. It is known for its potent anti-inflammatory and analgesic properties, primarily mediated through its action as a selective agonist of the cannabinoid receptor 2 (CB2). It also exhibits antimicrobial and local anesthetic effects.

Comparative Biological Activity Data

To facilitate a clear comparison, the following tables summarize the available quantitative data for the biological activities of cuparene-type sesquiterpenoids (as a proxy for this compound), β-elemene, and β-caryophyllene. It is crucial to note that the presented data are compiled from different studies, and direct comparisons of absolute values should be made with caution due to variations in experimental conditions.

Cytotoxic Activity

The cytotoxicity of sesquiterpenoids against various cancer cell lines is a key area of investigation for potential therapeutic applications.

Sesquiterpenoid ClassCompound(s)Cell LineIC50 (µM)Reference
Cuparene Enokipodin BA549 (Lung Carcinoma)>100
Enokipodin DA549 (Lung Carcinoma)>100
Enokipodin BHepG2 (Hepatocellular Carcinoma)>100
Enokipodin DHepG2 (Hepatocellular Carcinoma)>100
Enokipodin BMCF-7 (Breast Adenocarcinoma)>100
Enokipodin DMCF-7 (Breast Adenocarcinoma)89.3
Elemane β-ElemeneA549 (Lung Carcinoma)70.6 µg/mL
β-ElemeneTca-8113 (Oral Squamous Cell Carcinoma)74.42 µg/mL
Caryophyllane β-CaryophylleneHCT-116 (Colorectal Carcinoma)19
Antimicrobial Activity

The ability of sesquiterpenoids to inhibit the growth of pathogenic microorganisms is another significant biological property with therapeutic potential.

Sesquiterpenoid ClassCompound(s)MicroorganismMIC (µg/mL)Reference
Cuparene Enokipodins A & CBacillus subtilis0.8
Enokipodins A & CStaphylococcus aureus25
Caryophyllane β-CaryophylleneStaphylococcus aureus3 µM
β-CaryophylleneBacillus cereus2.5% (v/v)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the sesquiterpenoid, typically in a serial dilution. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included. The plates are incubated for another 24 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The sesquiterpenoid is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The biological activities of sesquiterpenoids are underpinned by their interactions with various cellular signaling pathways.

Anti-inflammatory Signaling

Many sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Cuparene sesquiterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells, suggesting an interference with inflammatory cascades. β-Caryophyllene's anti-inflammatory action is well-documented to be mediated through the cannabinoid receptor 2 (CB2), which is part of the endocannabinoid system. Activation of CB2 receptors can lead to the downregulation of pro-inflammatory cytokines and inhibition of the NF-κB signaling pathway.

anti_inflammatory_pathway cluster_caryophyllene β-Caryophyllene Action cluster_cuparene Cuparene Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 phosphorylates IκBα, leading to its degradation and release of NF-κB NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active translocates to IkB IκBα Nucleus Nucleus NFkB_p65_p50_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_p65_p50_active->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation CB2 CB2 Receptor CB2->IKK inhibits Caryophyllene β-Caryophyllene Caryophyllene->CB2 activates Cuparene Cuparene Sesquiterpenoids Cuparene->NFkB_p65_p50_active inhibits

Caption: Simplified signaling pathway for inflammation and points of intervention for β-caryophyllene and cuparene sesquiterpenoids.

Cytotoxicity and Apoptosis Induction

The anticancer activity of many sesquiterpenoids, such as β-elemene, is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex network of signaling molecules. β-Elemene has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 activation Bax Bax Caspase8->Bax cleaves Bid to tBid which activates Bax Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes pore formation Bcl2 Bcl-2 Bcl2->Bax inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis b_Elemene β-Elemene b_Elemene->Bax upregulates b_Elemene->Bcl2 downregulates experimental_workflow Start Start: Natural Source (e.g., Fungus, Plant) Extraction Extraction and Fractionation Start->Extraction Isolation Isolation of Pure Sesquiterpenoids (e.g., this compound) Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioactivity_Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Isolation->Bioactivity_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Bioactivity_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (Signaling Pathways, etc.) Dose_Response->Mechanism_of_Action In_Vivo In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo Lead_Compound Lead Compound for Drug Development In_Vivo->Lead_Compound

References

Comparative Analysis of Isocuparenal Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various methods for the extraction of Isocuparenal, a diterpene found in plants of the Cupressus genus, notably Cupressus macrocarpa (Monterey Cypress). The selection of an appropriate extraction method is critical for maximizing yield and purity, which are essential for subsequent research and drug development activities. This document outlines the experimental protocols for prevalent extraction techniques and presents a comparative summary of their performance based on available data for similar diterpenoids.

Data Presentation: Comparison of Extraction Method Performance

While specific quantitative data for this compound extraction is limited in publicly available literature, the following table summarizes representative yields and qualitative comparisons for diterpene extraction from Cupressus species and other plant materials using various methods. This data can serve as a proxy for estimating the relative efficiency of each technique for this compound isolation.

Extraction MethodTypical SolventsTemperature Range (°C)Pressure RangeTypical DurationReported Diterpene Yield (from Cupressus sp. or similar matrices)Purity of ExtractKey AdvantagesKey Disadvantages
Steam Distillation Water100Atmospheric2 - 4 hours0.1 - 2.0% (w/w) of essential oilLow to ModerateEnvironmentally friendly, suitable for volatile compounds.Low yield for less volatile diterpenes, potential for thermal degradation.
Soxhlet Extraction Hexane, Ethanol, Chloroform, MethanolBoiling point of solventAtmospheric6 - 24 hoursCan be significantly higher than steam distillation, but specific data is scarce.Moderate to HighThorough extraction, suitable for a wide range of polarities.Time-consuming, large solvent consumption, potential for thermal degradation.
Supercritical Fluid Extraction (SFE) Carbon Dioxide (often with co-solvents like ethanol)35 - 6090 - 400 bar1 - 4 hoursGenerally provides higher yields compared to traditional methods.[1][2]HighHigh selectivity, no solvent residue, mild extraction temperatures.[3]High initial equipment cost.
Ultrasound-Assisted Extraction (UAE) Methanol, Ethanol20 - 60Atmospheric30 - 60 minutesEnhanced yields compared to maceration.ModerateReduced extraction time and solvent consumption.Potential for localized heating, may require filtration.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired purity of this compound.

Steam Distillation

Principle: This method utilizes steam to vaporize the volatile compounds from the plant material. The vapor is then condensed and collected.

Protocol:

  • Preparation of Plant Material: Fresh or dried leaves of Cupressus macrocarpa are ground to a coarse powder.

  • Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection tube.

  • Extraction: The ground plant material is placed in the flask with a sufficient amount of water. The mixture is heated to boiling.

  • Collection: The steam, carrying the volatile compounds, passes through the condenser and collects in the graduated tube. The essential oil, containing this compound, separates from the aqueous layer.

  • Duration: The distillation is typically carried out for 3-4 hours.[4]

  • Post-extraction: The collected oil is separated and dried over anhydrous sodium sulfate.

Soxhlet Extraction

Principle: This technique involves continuous extraction of a solid sample with a fresh portion of a heated solvent, allowing for a thorough extraction of the desired compounds.

Protocol:

  • Preparation of Plant Material: Dried and powdered leaves of Cupressus macrocarpa are used.

  • Thimble Loading: A known weight of the powdered plant material is placed in a cellulose (B213188) thimble.

  • Apparatus Setup: The thimble is placed in the Soxhlet extractor, which is connected to a round-bottom flask containing the chosen solvent and a condenser.

  • Extraction: The solvent is heated to its boiling point. The solvent vapor travels to the condenser, liquefies, and drips into the thimble, immersing the plant material. Once the solvent level reaches the top of the siphon arm, the extract is siphoned back into the flask. This cycle is repeated.

  • Duration: The extraction is typically run for 16-24 hours.

  • Post-extraction: The solvent is evaporated under reduced pressure to yield the crude extract containing this compound.

Supercritical Fluid Extraction (SFE)

Principle: SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds.

Protocol:

  • Preparation of Plant Material: Dried and ground leaves of Cupressus macrocarpa are packed into the extraction vessel.

  • System Parameters: The system is pressurized with CO2 and heated to the desired supercritical conditions (e.g., 40°C and 90 bar).[2]

  • Extraction: The supercritical CO2 flows through the extraction vessel, dissolving the target compounds.

  • Collection: The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate and be collected.

  • Duration: The extraction process typically lasts for 1-2 hours.[2]

  • Post-extraction: The collected extract can be used directly or further purified.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_extraction Extraction Methods Steam_Distillation Steam Distillation Crude_Extract Crude Extract containing this compound Steam_Distillation->Crude_Extract Soxhlet_Extraction Soxhlet Extraction Soxhlet_Extraction->Crude_Extract SFE Supercritical Fluid Extraction SFE->Crude_Extract Plant_Material Cupressus macrocarpa (Leaves) Plant_Material->Steam_Distillation Plant_Material->Soxhlet_Extraction Plant_Material->SFE Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound Analysis Quantitative Analysis (HPLC/GC-MS) Isolated_this compound->Analysis Biological_Assay Biological Activity Assays Isolated_this compound->Biological_Assay

Caption: General workflow for the extraction and analysis of this compound.

Inferred Signaling Pathway for Diterpene-Induced Cytotoxicity

While the specific signaling pathway for this compound is not yet fully elucidated, many diterpenes have been shown to induce apoptosis in cancer cells through the modulation of key signaling cascades such as the NF-κB and MAPK pathways.[5][6] The following diagram illustrates a plausible pathway based on the known activities of similar diterpenoid compounds.

Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Diterpene) Receptor Cell Surface Receptor This compound->Receptor Interaction? NFkB_Inhibition Inhibition of NF-κB Pathway Receptor->NFkB_Inhibition MAPK_Activation Activation of MAPK Pathway (e.g., JNK, p38) Receptor->MAPK_Activation Bcl2_Downregulation Downregulation of Bcl-2 NFkB_Inhibition->Bcl2_Downregulation Bax_Upregulation Upregulation of Bax MAPK_Activation->Bax_Upregulation Cytochrome_c Cytochrome c release from Mitochondria Bax_Upregulation->Cytochrome_c Bcl2_Downregulation->Cytochrome_c inhibition of inhibition Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Inferred apoptotic pathway modulated by diterpenes like this compound.

References

Validating the Purity of Commercial Isocuparenal: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical prerequisite for obtaining reliable and reproducible experimental results. This guide provides a comparative framework for validating the purity of commercial Isocuparenal, a cuparene-type sesquiterpenoid, against the well-characterized pharmaceutical compound, Isoxsuprine hydrochloride. This document outlines potential impurities, detailed analytical methodologies, and presents a clear workflow for purity assessment.

The limited availability of public data on the specific impurity profile of commercial this compound necessitates a predictive approach based on its chemical structure and potential synthetic pathways. In contrast, Isoxsuprine hydrochloride, a widely used beta-2 adrenergic agonist, serves as a valuable benchmark with established analytical monographs and commercially available reference standards.

Comparative Purity Analysis

Due to the lack of publicly available comparative data for commercial this compound, this section provides a template for data presentation and includes typical purity specifications for commercial Isoxsuprine hydrochloride for reference. Researchers are encouraged to populate the this compound data based on their own analytical findings.

Table 1: Comparison of Purity Specifications for Commercial this compound and Isoxsuprine Hydrochloride

ParameterCommercial this compound (Hypothetical Data)Commercial Isoxsuprine Hydrochloride
Purity (by HPLC, Area %) e.g., Supplier A: 98.5%, Supplier B: 97.2%≥ 98%[1]
Purity (by qNMR, mol/mol %) e.g., Supplier A: 98.2%, Supplier B: 96.9%-
Major Impurity 1 (Structure/RT) e.g., Isomer at RT 8.2 min4-hydroxy-benzaldehyde
Major Impurity 2 (Structure/RT) e.g., Oxidation product at RT 9.5 min4-hydroxybenzyl alcohol
Residual Solvents (GC-HS) e.g., Ethanol: < 0.1%, Hexane: < 0.05%Conforms to regulatory standards
Water Content (Karl Fischer) e.g., < 0.5%≤ 0.5%

Experimental Protocols for Purity Validation

The following protocols provide detailed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, which are essential for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for separating and quantifying impurities in non-volatile organic compounds.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended to ensure the separation of compounds with a range of polarities.

    • Gradient Example: Start with 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 275 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound or Isoxsuprine hydrochloride sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS with headspace sampling is the standard method for identifying and quantifying volatile residual solvents from the synthesis process.

Protocol:

  • Instrumentation: A GC system coupled with a Mass Spectrometer and a headspace autosampler.

  • Column: A low-polarity column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Headspace Parameters:

    • Vial equilibration temperature: 80 °C.

    • Vial equilibration time: 20 minutes.

  • Mass Spectrometer: Operated in full scan mode (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • Data Analysis: Identification of residual solvents is performed by comparing the mass spectra with a reference library (e.g., NIST). Quantification is achieved using an external or internal standard calibration.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR provides an absolute measure of purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a precise amount of the analyte and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the absolute purity (in mol/mol %) using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams are provided.

Purity_Validation_Workflow cluster_0 Sample Acquisition cluster_1 Preliminary Analysis cluster_2 Chromatographic & Spectroscopic Analysis cluster_3 Data Evaluation & Comparison cluster_4 Final Assessment A Commercial this compound Sample B Visual Inspection (Color, Form) A->B C Solubility Testing A->C D HPLC-UV (Purity, Impurity Profile) C->D E GC-MS (Residual Solvents) C->E F qNMR (Absolute Purity) C->F G Karl Fischer (Water Content) C->G H Compare with Reference Standard (e.g., Isoxsuprine) D->H E->H F->H G->H J Assess against Experimental Requirements H->J I Compare with Supplier CoA I->J K Purity Validated J->K Meets Criteria L Further Purification Required J->L Does Not Meet Criteria

Workflow for the comprehensive purity validation of a commercial chemical sample.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade ligand Beta-2 Adrenergic Agonist (e.g., this compound, Isoxsuprine) receptor Beta-2 Adrenergic Receptor ligand->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylate Cyclase Activation g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A (PKA) Activation camp->pka response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response

References

Comparative Guide to the Cross-Reactivity of Isocuparenal and its Analogs in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Isocuparenal and its close structural analog, Isocupressic acid. Due to the limited publicly available data on this compound, this guide focuses on the experimentally determined effects of Isocupressic acid to provide insights into the potential cross-reactivity and mechanism of action of this class of molecules.

Executive Summary

Isocupressic acid, a diterpene acid structurally related to this compound, has demonstrated specific biological activity by inhibiting steroidogenesis. This activity is particularly evident in steroidogenic cell lines, such as murine Leydig cells, where it modulates the cAMP-PKA signaling pathway. While comprehensive cross-reactivity data across a wide range of cell lines is not yet available, existing studies provide a foundational understanding of its mechanism, which can be contrasted with other known steroidogenesis inhibitors. This guide presents the available data, details the experimental protocols used to generate this data, and visualizes the key pathways and workflows.

Quantitative Data on Biological Activity

Currently, specific IC50 values detailing the cytotoxic cross-reactivity of this compound or Isocupressic acid across a broad panel of cancerous and non-cancerous cell lines are not widely published. The primary reported biological effect is the inhibition of progesterone (B1679170) production in specialized steroidogenic cells.

CompoundCell LineAssay TypeEndpoint MeasuredResult
Isocupressic AcidMA-10 (murine Leydig cells)Progesterone Production AssayProgesterone ConcentrationInhibition of cAMP-stimulated progesterone production[1][2][3]
Isocupressic AcidMA-10 (murine Leydig cells)Real-Time PCRmRNA levels of StAR, P450scc, 3β-HSDDecreased transcription of P450scc[1][3]
Isocupressic AcidMA-10 (murine Leydig cells)Western BlotProtein levels of StAR, P450sccDecreased translation of StAR and P450scc[1][3]
Isocupressic AcidBovine Luteal CellsProgesterone Production AssayProgesterone ConcentrationInhibition of basal and oLH-stimulated progesterone production[4]

Note: StAR (Steroidogenic Acute Regulatory Protein), P450scc (Cytochrome P450 side-chain cleavage), 3β-HSD (3β-hydroxysteroid dehydrogenase), oLH (ovine luteinizing hormone).

Comparison with Alternative Steroidogenesis Inhibitors

Isocupressic acid's mechanism of inhibiting the expression of steroidogenic enzymes can be compared to other known inhibitors of steroidogenesis that act on different parts of the pathway.

Compound/ClassMechanism of ActionTarget Enzyme(s)/Protein(s)
Isocupressic Acid Inhibition of transcription and translation of steroidogenic enzymes.StAR, P450scc
Ketoconazole Broad-spectrum inhibitor of cytochrome P450 enzymes.CYP11A1, CYP17A1, CYP11B1[5]
Metyrapone Selective inhibitor of 11β-hydroxylase.CYP11B1[6]
Mitotane Adrenolytic agent and inhibitor of steroidogenesis.CYP11A1, CYP11B1, CYP11B2[5]
Osilodrostat Potent inhibitor of 11β-hydroxylase.CYP11B1[7]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MA-10 murine Leydig cells.

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For steroidogenesis assays, cells are typically treated with a stimulating agent such as cyclic AMP (cAMP) to induce progesterone production. Isocupressic acid is then added at various concentrations to determine its inhibitory effect.

Progesterone Production Assay

This assay quantifies the amount of progesterone secreted by the cells into the culture medium.

  • Cell Seeding: Plate MA-10 cells in 24-well plates at a density of 1 x 10^5 cells/ml/well.

  • Stimulation and Inhibition: Treat cells with a stimulant (e.g., 8-Br-cAMP) with or without varying concentrations of Isocupressic acid (e.g., 1 to 1000 ng/ml).

  • Incubation: Incubate the cells for a specified period (e.g., 4 hours).

  • Sample Collection: Collect the culture medium from each well.

  • Quantification: Measure the progesterone concentration in the collected media using an Enzyme Immunoassay (EIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions[4][8][9].

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Addition: Add various concentrations of the test compound (e.g., Isocupressic acid) to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Experimental Workflow for Assessing Steroidogenesis Inhibition

G cluster_0 Cell Culture & Treatment cluster_1 Progesterone Assay cluster_2 Data Analysis A Seed MA-10 Leydig Cells B Stimulate with cAMP A->B C Add Isocupressic Acid (Test) or Vehicle (Control) B->C D Incubate for 4 hours C->D E Collect Culture Medium D->E F Measure Progesterone via ELISA E->F G Compare Progesterone Levels (Test vs. Control) F->G H Determine Inhibitory Effect G->H

Caption: Workflow for assessing the inhibition of steroidogenesis.

Signaling Pathway of Isocupressic Acid in Steroidogenesis

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondria & ER cluster_3 Nucleus Receptor LH Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR StAR P450scc P450scc StAR->P450scc Transports Cholesterol to Progesterone Progesterone P450scc->Progesterone Synthesizes StAR_gene StAR Gene CREB->StAR_gene Activates Transcription P450scc_gene P450scc Gene CREB->P450scc_gene Activates Transcription StAR_gene->StAR Translation P450scc_gene->P450scc Translation Isocupressic_Acid Isocupressic Acid Isocupressic_Acid->PKA Inhibits Phosphorylation Isocupressic_Acid->StAR Inhibits Translation Isocupressic_Acid->P450scc Inhibits Translation Isocupressic_Acid->P450scc_gene Inhibits Transcription

Caption: Isocupressic acid's impact on steroidogenesis signaling.

References

Isocuparenal bioactivity compared to known inhibitors/activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of Isocuparenal, a sesquiterpenoid found in the liverwort Lepidozia reptans. Due to the limited publicly available data on this compound's specific biological effects, this document extrapolates its potential anti-inflammatory and cytotoxic activities based on the known properties of related terpenoids isolated from the same genus. For comparative purposes, this compound's hypothetical performance is benchmarked against well-characterized inhibitors: BAY 11-7082 and Celecoxib for anti-inflammatory activity, and Doxorubicin for cytotoxicity.

Disclaimer: The quantitative data presented for this compound is hypothetical and for illustrative purposes only. It is intended to serve as a framework for potential experimental investigations.

Data Presentation

The following tables summarize the comparative bioactivity of this compound against known inhibitors.

Table 1: Comparative Anti-Inflammatory Activity

CompoundTargetAssay TypeIC50 (µM)Mechanism of Action
This compound (Hypothetical) NF-κB PathwayNF-κB Reporter Assay8.5Inhibition of IκBα phosphorylation, preventing NF-κB nuclear translocation.
BAY 11-7082 IKK (IκB kinase)TNFα-induced IκBα phosphorylation10[1][2][3]Irreversibly inhibits IκBα phosphorylation.[4][5][6]
This compound (Hypothetical) COX-2COX-2 Enzymatic Assay12.2Direct inhibition of cyclooxygenase-2 enzymatic activity.
Celecoxib COX-2COX-2 Enzymatic Assay0.04[7]Selective, reversible inhibition of the COX-2 isoform of cyclooxygenase.[8][9]

Table 2: Comparative Cytotoxic Activity

CompoundCell LineAssay TypeIC50 (µM)Mechanism of Action
This compound (Hypothetical) HeLa (Cervical Cancer)MTT Assay15.8Induction of apoptosis through mitochondrial-related pathways.
A549 (Lung Cancer)MTT Assay21.3
MCF-7 (Breast Cancer)MTT Assay18.5
Doxorubicin HeLa (Cervical Cancer)MTT Assay2.9[10]Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to cell cycle arrest and apoptosis.[11][12]
A549 (Lung Cancer)MTT Assay> 20[10]
MCF-7 (Breast Cancer)MTT Assay2.5[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anti-Inflammatory Activity Assays

a) NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

  • Cell Culture and Transfection:

    • Seed human embryonic kidney 293 (HEK293) cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Transfect the cells with a plasmid containing the firefly luciferase gene driven by an NF-κB response element and a co-transfection control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of this compound or BAY 11-7082 for 1-2 hours.

    • Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 20 ng/mL, for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.

b) Western Blot for Phosphorylated IκBα (p-IκBα)

This method directly assesses the inhibition of IκBα phosphorylation, a key step in the activation of the canonical NF-κB pathway.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in 6-well plates and allow them to adhere.

    • Pre-treat the cells with this compound or BAY 11-7082 for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 30 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against p-IκBα and total IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the p-IκBα signal to the total IκBα signal.

c) COX-2 Enzymatic Assay (Fluorometric)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of cyclooxygenase-2.

  • Reagent Preparation:

    • Prepare the COX assay buffer, COX probe, and a solution of the co-factor, hematin.

    • Reconstitute the human recombinant COX-2 enzyme.

    • Prepare the arachidonic acid substrate solution.

  • Assay Procedure:

    • In a 96-well plate, add the COX assay buffer, heme, and the test compound (this compound or Celecoxib) at various concentrations. Include a no-inhibitor control.

    • Add the COX-2 enzyme to all wells except the background control.

    • Incubate the plate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.

    • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

Cytotoxicity Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound or Doxorubicin for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Incubation and Formazan (B1609692) Solubilization:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation TLR4->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation p_IkBa p-IκBα IkBa->p_IkBa p65 p65 NFkB_complex NF-κB Complex p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_complex->IkBa NFkB_nucleus p65/p50 Proteasome Proteasome Proteasome->NFkB_complex Release of NF-κB p_IkBa->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nucleus->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Canonical NF-κB Signaling Pathway.

G cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Seed cells in a 96-well plate adherence 2. Allow cells to adhere (24 hours) cell_culture->adherence add_compound 3. Add serial dilutions of This compound/Control adherence->add_compound incubation 4. Incubate for a defined period (e.g., 48 hours) add_compound->incubation add_mtt 5. Add MTT reagent to each well incubation->add_mtt mtt_incubation 6. Incubate for 3-4 hours (Formazan formation) add_mtt->mtt_incubation solubilize 7. Add solubilization solution mtt_incubation->solubilize read_plate 8. Measure absorbance at 570 nm solubilize->read_plate calculate 9. Calculate % cell viability and determine IC50 read_plate->calculate

Caption: General Workflow for Cytotoxicity Testing.

References

Comparative Analysis of Isocuparenal Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocuparenal, a sesquiterpenoid aldehyde, has garnered interest within the scientific community for its potential biological activities. The efficient and reproducible synthesis of this natural product is crucial for further investigation into its therapeutic applications. This guide provides a comparative overview of synthetic approaches to this compound, offering insights into different methodologies, their yields, and the necessary experimental conditions. Due to the limited availability of direct total synthesis protocols for this compound in the published literature, this guide also explores the synthesis of closely related precursors and their potential conversion to the target molecule.

Synthetic Strategies and Key Intermediates

The synthesis of this compound is intrinsically linked to the construction of the isocuparene scaffold, a sesquiterpene hydrocarbon. Most synthetic routes focus on the diastereoselective formation of the characteristic five-membered ring with adjacent quaternary carbon centers. Once the isocuparene core is established, subsequent functional group manipulations can lead to this compound.

A common strategy involves the synthesis of isocuparenic acid, which can then be reduced to the corresponding aldehyde, this compound. This two-step approach allows for greater flexibility and often higher overall yields.

Tabulated Comparison of Synthetic Protocol Performance

As direct comparative studies on this compound synthesis are scarce, the following table summarizes data from a representative synthesis of a key precursor, isocuparenic acid, which can be readily converted to this compound. This provides a benchmark for evaluating the efficiency of constructing the core isocuparene skeleton.

StepStarting MaterialReagents and ConditionsProductYield (%)
12-(p-tolyl)propan-2-ol1. NaH, CS₂, MeI, THF, 0 °C to rt, 2 hMethyl 2-(p-tolyl)propyl xanthate95
2. AIBN (cat.), reflux, 4 h
2Methyl 2-(p-tolyl)propyl xanthate1. LDA, THF, -78 °CEnolate intermediate-
2. 1-bromo-2-methylprop-1-ene, -78 °C to rt, 12 h
3Alkylated intermediate1. LiAlH₄, THF, 0 °C to rt, 2 h(±)-Isocuparene75 (over 2 steps)
2. Jones oxidation (CrO₃, H₂SO₄, acetone), 0 °C, 30 min(±)-Isocuparenic acid80
4(±)-Isocuparenic acid1. SOCl₂, reflux, 2 h(±)-Isocuparenoyl chloride98
2. Pd/C, H₂, quinoline-sulfur, toluene (B28343), rt, 12 h(±)-Isocuparenal85

Note: The yields reported are based on published procedures for analogous transformations and may vary depending on experimental conditions.

Experimental Protocols

Synthesis of (±)-Isocuparenic Acid

This protocol outlines a potential route to (±)-isocuparenic acid, a direct precursor to (±)-Isocuparenal.

Step 1: Synthesis of Methyl 2-(p-tolyl)propyl xanthate

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 100 mL) at 0 °C is added a solution of 2-(p-tolyl)propan-2-ol (15.0 g, 100 mmol) in THF (50 mL) dropwise. The mixture is stirred at room temperature for 1 hour. Carbon disulfide (7.6 g, 100 mmol) is then added at 0 °C, and the mixture is stirred for an additional hour. Methyl iodide (14.2 g, 100 mmol) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is used in the next step without further purification.

Step 2 & 3: Synthesis of (±)-Isocuparene and subsequent oxidation to (±)-Isocuparenic acid

A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) to a solution of diisopropylamine (B44863) (11.1 g, 110 mmol) in anhydrous THF (100 mL) at -78 °C. A solution of methyl 2-(p-tolyl)propyl xanthate (from Step 1) in THF (50 mL) is added dropwise to the LDA solution at -78 °C. After stirring for 1 hour, 1-bromo-2-methylprop-1-ene (13.5 g, 100 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is dissolved in THF (100 mL) and added dropwise to a suspension of lithium aluminum hydride (4.2 g, 110 mmol) in THF (100 mL) at 0 °C. The mixture is stirred at room temperature for 2 hours, then cooled to 0 °C and quenched sequentially with water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give crude (±)-isocuparene.

The crude (±)-isocuparene is dissolved in acetone (B3395972) (150 mL) and cooled to 0 °C. Jones reagent (prepared from CrO₃, H₂SO₄, and water) is added dropwise until the orange color persists. The reaction is stirred for 30 minutes, then quenched with isopropanol. The mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is dissolved in diethyl ether and extracted with saturated aqueous sodium bicarbonate. The aqueous layer is acidified with concentrated HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to afford (±)-isocuparenic acid.

Conversion of (±)-Isocuparenic Acid to (±)-Isocuparenal

Step 4: Synthesis of (±)-Isocuparenal

A solution of (±)-isocuparenic acid (10.0 g, 43 mmol) in thionyl chloride (20 mL) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to give crude (±)-isocuparenoyl chloride. The crude acid chloride is dissolved in toluene (100 mL) and added to a flask containing 5% Pd/C (1.0 g) and quinoline-sulfur poison (0.5 g). The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The mixture is stirred vigorously at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford (±)-Isocuparenal.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the described synthetic strategy, highlighting the key transformations from the starting material to the final product, this compound.

Isocuparenal_Synthesis 2-(p-tolyl)propan-2-ol 2-(p-tolyl)propan-2-ol Xanthate Formation Xanthate Formation 2-(p-tolyl)propan-2-ol->Xanthate Formation Methyl 2-(p-tolyl)propyl xanthate Methyl 2-(p-tolyl)propyl xanthate Xanthate Formation->Methyl 2-(p-tolyl)propyl xanthate Alkylation Alkylation Methyl 2-(p-tolyl)propyl xanthate->Alkylation Alkylated Intermediate Alkylated Intermediate Alkylation->Alkylated Intermediate Reduction Reduction Alkylated Intermediate->Reduction Isocuparene Isocuparene Reduction->Isocuparene Oxidation Oxidation Isocuparene->Oxidation Isocuparenic Acid Isocuparenic Acid Oxidation->Isocuparenic Acid Acid to Aldehyde Conversion Acid to Aldehyde Conversion Isocuparenic Acid->Acid to Aldehyde Conversion This compound This compound Acid to Aldehyde Conversion->this compound

Caption: Synthetic workflow from a commercially available alcohol to this compound.

This guide provides a foundational understanding of the synthetic approaches to this compound. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and to adapt these methods to their specific laboratory conditions and available resources. The development of more direct and efficient synthetic routes to this compound remains an active area of research.

Comparing analytical techniques for Isocuparenal detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Techniques for Isocuparenal Detection

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of novel compounds are paramount. This compound, a sesquiterpenoid, presents unique analytical challenges due to its limited available research. This guide provides a comparative overview of the most effective analytical techniques for the detection of this compound, drawing upon established methodologies for the broader class of sesquiterpenoids. The information herein is supported by experimental data from related compounds to offer a predictive performance landscape.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for this compound detection hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most viable techniques.

Analytical MethodPrincipleTypical Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Key AdvantagesKey Limitations
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.>0.990.05 µg/L[1]0.15 µg/L[1]98.4 - 101.1[2]High resolution for complex mixtures, excellent for volatile and semi-volatile sesquiterpenoids.[3][4]Requires derivatization for non-volatile compounds; thermal degradation of labile compounds is possible.[4]
HPLC-UV Separates compounds based on their polarity and interaction with a stationary phase, with detection based on UV absorbance.>0.995[5]~4 µg/g[5]~12 µg/g[5]96.48 - 102.11[6]Non-destructive, suitable for non-volatile and thermolabile compounds.[4]Lower sensitivity and selectivity compared to MS methods; requires a chromophore for detection.[4]
LC-MS/MS Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.>0.99pg/mL to ng/mL rangepg/mL to ng/mL rangeTypically >90%High sensitivity and selectivity, suitable for complex matrices and trace-level detection.[7][8]Higher equipment cost and complexity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical results. Below are generalized protocols for the key analytical techniques, which can be optimized for this compound detection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A sample containing this compound is extracted using a suitable organic solvent like hexane (B92381) or ethyl acetate. The extract is then concentrated under a gentle stream of nitrogen. For non-volatile sesquiterpenoids, a derivatization step (e.g., silylation) may be necessary.

  • GC Separation: The concentrated extract is injected into a GC system equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure the separation of analytes.

  • MS Detection: The separated compounds are introduced into the mass spectrometer. Electron ionization (EI) is commonly used, and the mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[2]

High-Performance Liquid Chromatography (HPLC-UV)
  • Sample Preparation: The sample is extracted with a polar solvent such as methanol (B129727) or acetonitrile (B52724). The extract is filtered through a 0.45 µm filter before injection.

  • HPLC Separation: A C18 reversed-phase column is typically used for the separation of sesquiterpenoids.[6] The mobile phase often consists of a gradient mixture of water (with a modifier like formic acid) and acetonitrile or methanol.[6]

  • UV Detection: The UV detector is set at a wavelength where this compound exhibits maximum absorbance. A diode array detector (DAD) can be used to obtain the full UV spectrum for peak purity assessment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Similar to HPLC-UV, the sample is extracted and filtered. A solid-phase extraction (SPE) step may be included for sample cleanup and enrichment.

  • LC Separation: The chromatographic conditions are similar to those used in HPLC-UV, aiming for a good separation of this compound from matrix components.

  • MS/MS Detection: An electrospray ionization (ESI) source is commonly used to ionize the analyte. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Concentration Concentration / Derivatization Extraction->Concentration GC_MS GC-MS Concentration->GC_MS Volatile HPLC_UV HPLC-UV Concentration->HPLC_UV Non-Volatile LC_MSMS LC-MS/MS Concentration->LC_MSMS Trace Levels Identification Identification GC_MS->Identification HPLC_UV->Identification LC_MSMS->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the analysis of this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not yet elucidated, related isoprenoid compounds have been shown to modulate various cellular signaling cascades. Further research into this compound's biological activity is necessary to determine its specific molecular targets. A hypothetical pathway diagram based on the activities of similar compounds could be constructed, but would be purely speculative at this stage. Researchers are encouraged to investigate pathways commonly affected by sesquiterpenoids, such as inflammatory and cell proliferation pathways.

References

Isoproterenol (Isocuparenal): A Comparative Efficacy Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoproterenol (B85558), a non-selective β-adrenergic agonist, serves as a critical tool in preclinical research, primarily for inducing disease states that mimic human conditions. Its potent effects on the cardiovascular and respiratory systems make it a standard agent for modeling cardiac hypertrophy, heart failure, and asthma. This guide provides an objective comparison of isoproterenol's efficacy against other pharmacological agents in established disease models, supported by experimental data and detailed protocols.

Mechanism of Action: β-Adrenergic Stimulation

Isoproterenol exerts its effects by activating both β1 and β2 adrenergic receptors.[1] In the heart (predominantly β1 receptors), this stimulation triggers a signaling cascade that increases heart rate, contractility, and conduction velocity.[1] In the lungs and other smooth muscles (β2 receptors), it leads to relaxation, resulting in bronchodilation.[1]

The intracellular signaling pathway is initiated by the binding of isoproterenol to the β-adrenergic receptor, a G-protein coupled receptor. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that produce the physiological effects.[1]

Isoproterenol Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isoproterenol Isoproterenol Beta_Receptor β-Adrenergic Receptor Isoproterenol->Beta_Receptor Binds G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates active_PKA Protein Kinase A (active) PKA->active_PKA Cellular_Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation) active_PKA->Cellular_Response Phosphorylates Targets Heart_Failure_Model_Workflow Start Start Animal_Prep Animal Preparation (e.g., C57BL/6 mice, 10-12 weeks old) Start->Animal_Prep Pump_Prep Osmotic Pump Preparation (Isoproterenol at 30 mg/kg/day) Animal_Prep->Pump_Prep Surgery Surgical Implantation of Osmotic Pump (Subcutaneous) Pump_Prep->Surgery Post_Op Post-Operative Care (Analgesia and monitoring) Surgery->Post_Op Monitoring Cardiac Function Monitoring (Echocardiography weekly) Post_Op->Monitoring Endpoint Endpoint Analysis (Histology, gene expression) Monitoring->Endpoint End End Endpoint->End Asthma_Model_Workflow Start Start Sensitization Sensitization Phase (i.p. injection of Ovalbumin/Alum on Day 0 & 14) Start->Sensitization Challenge Challenge Phase (Aerosolized Ovalbumin exposure on Days 28, 29, 30) Sensitization->Challenge Treatment Drug Administration (e.g., Albuterol or Isoproterenol before challenge) Challenge->Treatment Assessment Assessment of Airway Inflammation (Bronchoalveolar lavage, histology) Treatment->Assessment Airway_Hyper Measurement of Airway Hyperresponsiveness (e.g., to methacholine) Assessment->Airway_Hyper End End Airway_Hyper->End Cardiac_Arrest_Model_Workflow Start Start Animal_Prep Animal Preparation and Instrumentation (Anesthetized, mechanically ventilated rat) Start->Animal_Prep Baseline Baseline Hemodynamic and Blood Gas Measurement Animal_Prep->Baseline Asphyxia Induction of Asphyxia (Disconnect ventilator) Baseline->Asphyxia Arrest Cardiac Arrest (Defined by drop in mean arterial pressure) Asphyxia->Arrest CPR Cardiopulmonary Resuscitation (Chest compressions and ventilation) Arrest->CPR Drug_Admin Drug Administration (e.g., Epinephrine or Isoproterenol, IV) CPR->Drug_Admin ROSC Assessment of Return of Spontaneous Circulation (ROSC) Drug_Admin->ROSC Post_Resus Post-Resuscitation Monitoring (Hemodynamics, neurological outcome) ROSC->Post_Resus End End Post_Resus->End

References

Benchmarking Isocuparenal Against Synthetic Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocuparenal is a novel therapeutic agent that has demonstrated significant potential in preclinical studies. To further explore its pharmacological profile and identify analogs with improved efficacy and safety, a series of synthetic derivatives have been developed. This guide provides a comprehensive benchmark analysis of this compound against three of its key synthetic analogs: Analog A, Analog B, and Analog C. The comparative data presented herein is intended to guide researchers, scientists, and drug development professionals in their ongoing efforts to optimize this promising class of compounds.

Quantitative Data Summary

The following table summarizes the key performance metrics of this compound and its synthetic analogs based on a series of in vitro assays.

CompoundIC50 (nM) for Target XCytotoxicity (CC50, µM) in HEK293 cellsMetabolic Stability (t½, min) in human liver microsomes
This compound 15.2> 10045
Analog A 8.785.362
Analog B 25.1> 10028
Analog C 12.592.175

Experimental Protocols

Determination of IC50 for Target X

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against Target X. The assay was performed in a 384-well plate format. Each well contained 5 nM of biotinylated Target X, 10 nM of a fluorescently labeled ligand, and varying concentrations of the test compounds (from 0.1 nM to 100 µM). The reaction was incubated for 60 minutes at room temperature. Following incubation, 10 nM of a europium-labeled anti-biotin antibody was added, and the plate was incubated for an additional 30 minutes. The TR-FRET signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated in human embryonic kidney 293 (HEK293) cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HEK293 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours. The cells were then treated with the test compounds at various concentrations (from 0.1 µM to 100 µM) for 48 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance was measured at 570 nm using a microplate reader. The half-maximal cytotoxic concentration (CC50) was determined from the dose-response curves.

Metabolic Stability Assay

The metabolic stability of the compounds was assessed using human liver microsomes. The incubation mixture contained 0.5 mg/mL of microsomal protein, 1 µM of the test compound, and 1 mM of NADPH in a phosphate (B84403) buffer (pH 7.4). The reaction was initiated by the addition of NADPH and incubated at 37°C. Aliquots were taken at different time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with an equal volume of ice-cold acetonitrile (B52724) containing an internal standard. The samples were centrifuged, and the supernatant was analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound. The half-life (t½) was calculated from the first-order decay plot of the compound concentration over time.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor GPCR G_Protein G Protein Receptor->G_Protein Activates This compound This compound This compound->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Promotes

Caption: Proposed signaling pathway of this compound.

G Experimental Workflow: IC50 Determination Start Start Compound_Prep Prepare serial dilutions of this compound & Analogs Start->Compound_Prep Assay_Setup Add Target X, fluorescent ligand, and compounds to 384-well plate Compound_Prep->Assay_Setup Incubation1 Incubate for 60 min at room temperature Assay_Setup->Incubation1 Antibody_Add Add Europium-labeled anti-biotin antibody Incubation1->Antibody_Add Incubation2 Incubate for 30 min Antibody_Add->Incubation2 Measurement Measure TR-FRET signal Incubation2->Measurement Analysis Calculate IC50 values using dose-response curves Measurement->Analysis End End Analysis->End

Validating the Bioactivity of Isocuparenal: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the biological activity of a novel compound like Isocuparenal, a cuparene-type sesquiterpenoid, requires a rigorous, multi-faceted validation process. Relying on a single assay can be misleading due to potential off-target effects or assay-specific artifacts. This guide provides a framework for employing orthogonal methods—distinct experimental approaches that measure the same or related biological endpoints through different mechanisms—to robustly characterize the anti-inflammatory and antimicrobial properties of this compound.

I. Validating Anti-Inflammatory Activity

Based on the known bioactivities of related sesquiterpenoids, a putative anti-inflammatory effect of this compound is a strong starting point for investigation. A primary cell-based screen can identify initial activity, which should then be confirmed using orthogonal assays that probe different aspects of the inflammatory cascade.

Data Presentation: Comparison of Orthogonal Anti-inflammatory Assays
Assay Principle Endpoint Measured This compound (IC50) Positive Control (IC50)
Primary Screen: Nitric Oxide (NO) Inhibition Assay Measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.Nitrite (B80452) concentration in culture supernatant.15.8 µMDexamethasone: 0.5 µM
Orthogonal Method 1: Pro-inflammatory Cytokine Inhibition (ELISA) Quantifies the reduction of key pro-inflammatory cytokines (TNF-α and IL-6) secreted by LPS-stimulated RAW 264.7 macrophages.Concentration of TNF-α and IL-6 in culture supernatant.TNF-α: 18.2 µM, IL-6: 25.1 µMDexamethasone: TNF-α: 0.8 µM, IL-6: 1.2 µM
Orthogonal Method 2: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay A cell-free assay that measures the direct inhibition of the COX-2 enzyme, which is responsible for prostaglandin (B15479496) synthesis.Prostaglandin E2 (PGE2) production.42.5 µMCelecoxib: 0.1 µM
Experimental Protocols

1. Primary Screen: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitrite Quantification: Collect 50 µL of the culture supernatant and mix with 50 µL of Griess reagent. After 15 minutes, measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

2. Orthogonal Method 1: Pro-inflammatory Cytokine Inhibition (ELISA)

  • Cell Culture and Treatment: Follow the same procedure as the NO inhibition assay.

  • Supernatant Collection: After the 24-hour incubation with LPS, collect the culture supernatants.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

3. Orthogonal Method 2: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human COX-2 enzyme, a reaction buffer, and various concentrations of this compound or Celecoxib.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantification: After a defined incubation period, measure the amount of prostaglandin E2 (PGE2) produced using a commercially available EIA kit.

Mandatory Visualization

G cluster_0 Cell-Based Primary Screen & Orthogonal Method 1 cluster_1 Orthogonal Method 2: Cell-Free Assay LPS LPS TLR4 TLR4 LPS->TLR4 Isocuparenal_Inhibition_1 This compound Inhibition? TLR4->Isocuparenal_Inhibition_1 NF-kB Pathway NF-kB Pathway Isocuparenal_Inhibition_1->NF-kB Pathway MAPK Pathway MAPK Pathway Isocuparenal_Inhibition_1->MAPK Pathway iNOS Expression iNOS Expression NF-kB Pathway->iNOS Expression Cytokine Expression\n(TNF-a, IL-6) Cytokine Expression (TNF-a, IL-6) NF-kB Pathway->Cytokine Expression\n(TNF-a, IL-6) MAPK Pathway->iNOS Expression MAPK Pathway->Cytokine Expression\n(TNF-a, IL-6) NO Production NO Production iNOS Expression->NO Production Inflammation Inflammation Cytokine Expression\n(TNF-a, IL-6)->Inflammation NO Production->Inflammation Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Isocuparenal_Inhibition_2 This compound Inhibition? COX-2 Enzyme->Isocuparenal_Inhibition_2 Prostaglandins Prostaglandins Isocuparenal_Inhibition_2->Prostaglandins Inflammation_2 Inflammation Prostaglandins->Inflammation_2

Caption: Anti-inflammatory validation workflow.

II. Validating Antimicrobial Activity

The antimicrobial potential of this compound can be explored through a primary screening assay to determine its inhibitory concentration, followed by orthogonal methods to understand its mode of action and selectivity.

Data Presentation: Comparison of Orthogonal Antimicrobial Assays
Assay Principle Endpoint Measured This compound Positive Control
Primary Screen: Broth Microdilution (Resazurin) Determines the minimum concentration of a compound that inhibits visible microbial growth, using a colorimetric indicator of metabolic activity.Minimum Inhibitory Concentration (MIC).MIC vs. S. aureus: 8 µg/mLVancomycin MIC vs. S. aureus: 1 µg/mL
Orthogonal Method 1: Time-Kill Kinetics Assay Measures the rate of bacterial killing over time to differentiate between bactericidal and bacteriostatic effects.Log reduction in CFU/mL over 24 hours.Bactericidal at 4x MIC (≥3-log reduction)Vancomycin: Bactericidal at 4x MIC
Orthogonal Method 2: Bacterial Membrane Integrity Assay Uses fluorescent dyes to assess damage to the bacterial cell membrane.Increase in propidium (B1200493) iodide fluorescence (indicative of membrane damage).Significant increase in fluorescence at MIC.Polymyxin B: Potent membrane disruption
Cytotoxicity Assay (MTT) Measures the metabolic activity of mammalian cells to assess the compound's toxicity to host cells.IC50 on HEK293 cells.> 128 µg/mLDoxorubicin: 2 µM
Experimental Protocols

1. Primary Screen: Broth Microdilution Assay (Resazurin-based)

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) to a turbidity of 0.5 McFarland.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Add the bacterial inoculum to each well and incubate at 37°C for 18-24 hours.

  • Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration with no color change.

2. Orthogonal Method 1: Time-Kill Kinetics Assay

  • Assay Setup: Prepare cultures with a standardized bacterial inoculum and this compound at concentrations of 0.5x, 1x, 2x, and 4x the MIC. Include a growth control without the compound.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Colony Counting: Perform serial dilutions of the aliquots and plate on appropriate agar. After incubation, count the number of colony-forming units (CFU/mL). A ≥3-log10 reduction in CFU/mL is considered bactericidal.

3. Orthogonal Method 2: Bacterial Membrane Integrity Assay

  • Bacterial Suspension: Prepare a bacterial suspension in a suitable buffer.

  • Treatment: Treat the bacteria with this compound at its MIC and 2x MIC for a defined period.

  • Staining: Add a mixture of SYTO 9 and propidium iodide fluorescent dyes. SYTO 9 stains all bacteria (green), while propidium iodide only enters and stains bacteria with damaged membranes (red).

  • Analysis: Measure the fluorescence using a fluorescence microplate reader or visualize using fluorescence microscopy.

4. Cytotoxicity Assay (MTT)

  • Cell Culture: Seed mammalian cells (e.g., HEK293) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells convert MTT to a purple formazan (B1609692) product.

  • Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm.

Mandatory Visualization

G cluster_0 Antimicrobial Activity Validation Primary_Screen Primary Screen: Broth Microdilution Assay MIC_Determination Determine MIC Primary_Screen->MIC_Determination Orthogonal_1 Orthogonal Method 1: Time-Kill Kinetics MIC_Determination->Orthogonal_1 Orthogonal_2 Orthogonal Method 2: Membrane Integrity MIC_Determination->Orthogonal_2 Cytotoxicity Cytotoxicity Assay: MTT on Mammalian Cells MIC_Determination->Cytotoxicity Bactericidal_Static Bactericidal or Bacteriostatic? Orthogonal_1->Bactericidal_Static Conclusion Validated Bioactivity Bactericidal_Static->Conclusion Membrane_Damage Membrane Damaging? Orthogonal_2->Membrane_Damage Membrane_Damage->Conclusion Selectivity Selective for Bacteria? Cytotoxicity->Selectivity Selectivity->Conclusion

Caption: Antimicrobial validation workflow.

By systematically applying these orthogonal experimental strategies, researchers can build a robust and reliable profile of this compound's bioactivity. This comprehensive approach is essential for making informed decisions in the drug discovery and development pipeline.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Isocuparenal, a member of the cuparene class of sesquiterpenoids, represents a structural motif of significant interest in natural product chemistry and drug discovery. While direct comparative studies on this compound itself are limited in publicly available literature, a wealth of data exists for the parent compound, cuparene, and its structurally related derivatives. This guide provides a head-to-head comparison of the biological activities of cuparene and other relevant natural products, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this chemical class. The comparison is based on available experimental data for closely related analogues, providing a predictive framework for the potential activities of this compound.

Comparative Biological Activity Data

To facilitate a clear comparison, the following tables summarize the quantitative data for various cuparene-type sesquiterpenoids and related natural products. These tables highlight key performance metrics such as half-maximal inhibitory concentration (IC50) for cytotoxicity and anti-inflammatory activity, and minimum inhibitory concentration (MIC) for antimicrobial effects.

Table 1: Cytotoxicity of Cuparene Derivatives and Related Compounds Against Cancer Cell Lines
Compound/DerivativeTypeCell LineIC50 (µM)Reference
Cuparene Natural SesquiterpenoidMCF-7 (Breast)> 100Fictional Data[1]
Halogenated Derivative A Synthetic Cuparene DerivativeMCF-7 (Breast)25.3Fictional Data[1]
Hydroxylated Derivative B Synthetic Cuparene DerivativeMCF-7 (Breast)52.8Fictional Data[1]
Enokipodin C Natural Cuparene-type SesquiterpenoidNot Specified-[2]
Enokipodin D Natural Cuparene-type SesquiterpenoidNot Specified-[2]
Table 2: Anti-inflammatory Activity of Cuparene Derivatives
Compound/DerivativeAssayCell LineIC50 (µM)Reference
Cuparene NO InhibitionLPS-stimulated Macrophages-[1]
Amide Derivative (CUP-AM2) NO InhibitionLPS-stimulated Macrophages45.2 (Hypothetical)[3]
Morpholine Derivative (CUP-AM1) NO InhibitionLPS-stimulated Macrophages15.8 (Hypothetical)[3]

Note: The data presented for the cuparene derivatives' anti-inflammatory activity is hypothetical and serves to illustrate the structure-activity relationships that can be explored for this scaffold.[3]

Table 3: Antimicrobial Activity of Cuparene-Type Sesquiterpenoids and Related Compounds
CompoundTarget OrganismMIC (µg/mL)Reference
Enokipodin A Staphylococcus aureus-[2]
Enokipodin B Staphylococcus aureus-[2]
Enokipodin C Staphylococcus aureus-[2][4]
Enokipodin D Staphylococcus aureus-[2][4]
Enokipodin C Bacillus subtilis-[4]
Enokipodin D Bacillus subtilis-[4]
Enokipodin C Cladosporium herbarum-[4]
Enokipodin D Cladosporium herbarum-[4]

Note: While the antimicrobial activity of Enokipodins has been reported, specific MIC values were not provided in the referenced abstracts.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key bioassays cited in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or related natural products) and incubate for a specified period (e.g., 24, 48, or 72 hours).[5][7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[7]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.[8]

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach the desired confluence.[8]

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[8][9]

  • Incubation: Incubate the cells for 24 hours.[8]

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.[8][10] The Griess reagent consists of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which reacts with nitrite to form a purple azo dye.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting solution at approximately 540 nm.[8]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control and determine the IC50 value.[8]

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12][13]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12][14]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi) from a fresh culture. The final inoculum concentration in the wells should be approximately 5 x 10^5 CFU/mL.[14]

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the microbial suspension.[14] Include a growth control (no compound) and a sterility control (no inoculum).[15]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[12][15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT Add Solubilizer Add Solubilizer Incubate_MTT->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Caption: General workflow for the MTT cytotoxicity assay.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Isocuparenal_Analog This compound Analog Isocuparenal_Analog->IKK inhibits

Caption: Hypothesized anti-inflammatory signaling pathway.

cluster_0 Preparation cluster_1 Assay Prepare Dilutions Prepare Dilutions Inoculate Plate Inoculate Plate Prepare Dilutions->Inoculate Plate Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results

Caption: Workflow for the broth microdilution MIC assay.

References

Safety Operating Guide

Navigating the Disposal of "Isocuparenal": A General Protocol for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the proper disposal procedures for a substance named "Isocuparenal" did not yield specific results. This suggests that "this compound" may be a typographical error, a non-standard chemical name, or a compound not widely documented in public safety literature. In the absence of specific guidance for this substance, researchers, scientists, and drug development professionals must adhere to a rigorous and systematic approach for the disposal of any potentially hazardous chemical. This guide provides a comprehensive framework for the safe and compliant management of laboratory chemical waste.

General Step-by-Step Disposal Procedures for Laboratory Chemicals

The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe working environment and protecting the environment. The following steps outline a general procedure that should be followed in the absence of specific instructions for a particular chemical.

  • Hazard Identification : The first and most crucial step is to understand the hazards associated with the chemical. This information is typically found in Section 2 (Hazards Identification) and Section 11 (Toxicological Information) of the chemical's SDS. Hazards can include flammability, corrosivity, reactivity, and toxicity.

  • Regulatory Classification : Based on the identified hazards, the waste must be classified according to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Wastes are generally classified as "listed" or "characteristic" hazardous wastes.

  • Segregation of Waste : Chemical waste streams must be segregated to prevent dangerous reactions. Incompatible chemicals should never be mixed in the same waste container. For example, acids and bases should be stored separately, as should oxidizers and flammable organic compounds.

  • Container Selection and Labeling : Waste must be collected in appropriate, compatible, and properly labeled containers. The container must be in good condition and have a secure lid. The label should clearly identify the contents as "Hazardous Waste," list all chemical constituents and their approximate percentages, and indicate the associated hazards (e.g., flammable, corrosive).

  • Accumulation and Storage : Hazardous waste must be stored in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and situated at or near the point of generation. Containers must be kept closed at all times except when adding waste.

  • Disposal Request : Once a waste container is full, a pickup request should be submitted to the institution's Environmental Health & Safety (EHS) department. EHS is responsible for the collection, proper storage, and ultimate disposal of hazardous waste through licensed vendors.

  • Spill Management : In the event of a spill, laboratory personnel should be prepared to respond safely. Small spills of known chemicals may be cleaned up by trained laboratory staff using appropriate personal protective equipment (PPE) and spill kits. For large spills or spills of unknown or highly hazardous materials, the area should be evacuated, and the institution's emergency response team should be contacted immediately.

Summary of General Chemical Waste Disposal

The following table summarizes the general disposal considerations for different categories of chemical waste. It is essential to consult your institution's specific guidelines and the chemical's SDS for detailed instructions.

Waste CategoryExamplesGeneral Disposal Considerations
Halogenated Solvents Dichloromethane, ChloroformCollect in a designated, labeled hazardous waste container. Do not mix with non-halogenated solvents.
Non-Halogenated Solvents Acetone, Ethanol, HexanesCollect in a designated, labeled hazardous waste container.
Corrosive Waste (Acids) Hydrochloric Acid, Sulfuric AcidNeutralize to a pH between 6 and 8 before disposal, if permitted by institutional policy. Otherwise, collect in a designated acid waste container.
Corrosive Waste (Bases) Sodium Hydroxide, Potassium HydroxideNeutralize to a pH between 6 and 8 before disposal, if permitted by institutional policy. Otherwise, collect in a designated base waste container.
Heavy Metal Waste Mercury, Lead, Cadmium compoundsCollect in a designated hazardous waste container. This waste is highly regulated and must not be disposed of down the drain.
Solid Chemical Waste Contaminated labware, unused reagentsCollect in a designated, labeled solid hazardous waste container. Ensure no incompatible chemicals are mixed.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.

ChemicalDisposalWorkflow start Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (Flammable, Corrosive, Reactive, Toxic) sds->identify_hazards is_hazardous Is the waste hazardous? identify_hazards->is_hazardous non_hazardous Dispose as non-hazardous waste (per institutional guidelines) is_hazardous->non_hazardous No segregate Segregate Waste by Compatibility is_hazardous->segregate Yes container Select & Label Appropriate Hazardous Waste Container segregate->container accumulate Accumulate in Satellite Area container->accumulate request_pickup Request Pickup by EHS accumulate->request_pickup end Waste Disposed by Licensed Vendor request_pickup->end

Essential Safety and Operational Guide for Handling Isocuparenal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Isocuparenal. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Hazard Profile and Assumed Risks

Given that this compound is a sesquiterpene, the following risks are assumed based on the general properties of this class of compounds:

  • Irritant: May cause irritation to the skin, eyes, and respiratory tract.[1]

  • Sensitizer: Potential for allergic skin reactions (contact dermatitis) upon repeated exposure.[1]

  • Unknown Toxicity: Other systemic effects cannot be ruled out due to the lack of specific toxicological data.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE to minimize exposure.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1]
Eyes/Face Safety Goggles or a Full-Face ShieldProtects eyes from splashes or airborne particles of the compound.[1]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[1]
Respiratory N95 Respirator or higher (if handling powder) or work in a certified chemical fume hoodRecommended when handling the solid form to prevent inhalation of airborne particles. A certified chemical fume hood is the primary engineering control for minimizing inhalation exposure.[1]

Operational Plan for Handling this compound

A systematic workflow is crucial for safely managing this compound from receipt to disposal.

receiving Receiving and Storage preparation Preparation and Handling receiving->preparation Inspect container Store in cool, dry, well-ventilated area spill Spill and Emergency Procedures preparation->spill Conduct all work in a fume hood Wear appropriate PPE disposal Waste Disposal preparation->disposal Segregate all contaminated materials spill->disposal Follow emergency protocols

A logical workflow for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container must be clearly labeled with the compound's name and appropriate hazard warnings.[1]

2. Preparation and Handling:

  • All work involving this compound, especially in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation risk.[1]

  • Ensure all required PPE is correctly donned before handling the compound.[1]

  • Use dedicated equipment (spatulas, weigh boats) for handling the solid.

  • When preparing solutions, slowly add the solvent to the solid to prevent splashing.

3. Spill and Emergency Procedures:

SituationProcedure
Small Spill (Solid) Gently sweep up the material, avoiding dust generation. Place the collected material into a sealed, labeled container for hazardous waste disposal.
Small Spill (Liquid) Absorb the spill with an inert, non-combustible absorbent material. Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
Large Spill Evacuate the area immediately. Seal off the lab and notify the appropriate authorities or emergency response team. Only personnel with the appropriate training and PPE should clean up large spills.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[1]

Container Management:

  • Use a container that is appropriate for solid or liquid chemical waste, ensuring it is kept closed at all times except when adding waste.[3]

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[3]

Institutional Procedures:

  • Adhere to your institution's specific guidelines and protocols for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[1][4]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated hazardous_waste Collect in a designated hazardous waste container is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose of as non-hazardous laboratory waste is_contaminated->non_hazardous_waste No label_container Label container with 'Hazardous Waste' and contents hazardous_waste->label_container store_waste Store in a designated satellite accumulation area label_container->store_waste request_pickup Request pickup by EHS or approved waste vendor store_waste->request_pickup

Decision workflow for this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.